molecular formula C6H5Cl2Si B156791 Phenyldichlorosilane CAS No. 1631-84-1

Phenyldichlorosilane

货号: B156791
CAS 编号: 1631-84-1
分子量: 176.09 g/mol
InChI 键: XNAFLNBULDHNJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyldichlorosilane is a versatile and reactive organosilicon intermediate essential for advanced materials science and organic synthesis. Its molecular structure, featuring hydrolytically sensitive chlorine atoms, makes it a fundamental building block for creating novel siloxane polymers, silicone resins, and functionalized materials . In research and development, this compound is widely used to impart specific properties to surfaces and polymers, such as enhanced thermal stability and hydrophobicity . A prominent application explored in environmental science is the surface modification of porous substrates like zeolites. When covalently grafted onto these materials, this compound creates a stable hydrophobic coating that can effectively adsorb hydrocarbon contaminants from water . This modified zeolite demonstrates potential for use in permeable reactive barriers (PRBs) for groundwater remediation, as it allows for subsequent microbial degradation of the captured contaminants and can be regenerated for repeated use . The compound also serves as a critical precursor in the synthesis of other valuable organosilicon compounds. For instance, through controlled hydrolysis, it can be converted to diphenylsilanediol, a solid material used in the manufacture of silicone resins and rubbers . Owing to its high reactivity, particularly with water and moisture, this compound must be handled under inert conditions. It is a key raw material in the development of pharmaceuticals, agrochemicals, and specialty dyes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

InChI

InChI=1S/C6H5Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAFLNBULDHNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870896
Record name Benzene, (dichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-84-1
Record name Dichlorophenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (dichlorosilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (dichlorosilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorophenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dichlorophenylsilane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT7Y64S7UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phenyldichlorosilane chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Bonding of Phenyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₅SiHCl₂) is a reactive organosilicon compound of significant interest in organic synthesis and materials science. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, designing novel synthetic pathways, and developing new materials. This guide provides a detailed analysis of the molecular geometry and bonding characteristics of this compound, drawing upon computational chemistry methods and comparative data from related organosilicon compounds. While direct experimental crystallographic or gas-phase diffraction data for this compound is not extensively available in public literature, its structural parameters can be reliably predicted using modern computational techniques that have been validated against similar molecules.

Molecular Structure and Geometry

The this compound molecule consists of a central silicon atom bonded to a phenyl group, a hydrogen atom, and two chlorine atoms. The silicon atom is at the center of a distorted tetrahedral geometry. This geometry arises from the sp³ hybridization of the silicon atom, with the four substituents occupying the vertices of the tetrahedron.

The presence of substituents with different sizes and electronegativities (phenyl, hydrogen, and chlorine) leads to deviations from the ideal tetrahedral bond angles of 109.5°. The bulky phenyl group and the electronegative chlorine atoms influence the spatial arrangement of the bonds, resulting in a complex interplay of steric and electronic effects that determine the final molecular geometry.

Computational Methodology for Structural Determination

The structural parameters presented in this guide are derived from computational modeling, which is a standard and reliable method for determining the molecular geometry of compounds for which experimental data is unavailable. The typical methodology employed for such calculations is Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

A common and effective computational protocol involves:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock theory with DFT.

  • Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogen. This level of theory is well-suited for accurately predicting the geometry of organosilicon compounds.

The process involves an unconstrained geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The final optimized geometry corresponds to a stable conformation of the molecule, from which bond lengths, bond angles, and dihedral angles can be extracted.

Chemical Bonding

The chemical bonds in this compound are predominantly covalent in nature. The key bonds to consider are the silicon-carbon (Si-C), silicon-chlorine (Si-Cl), silicon-hydrogen (Si-H), and the carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds within the phenyl group.

  • Si-C Bond: The bond between the silicon atom and the phenyl ring is a strong covalent bond. There is a degree of π-interaction between the d-orbitals of the silicon and the π-system of the phenyl ring, though this effect is generally considered to be modest.

  • Si-Cl Bonds: The silicon-chlorine bonds are highly polarized covalent bonds due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarity makes the silicon atom electrophilic and susceptible to nucleophilic attack, which is a key aspect of its reactivity.

  • Si-H Bond: The silicon-hydrogen bond is also covalent and is a site of reactivity, particularly in hydrosilylation reactions.

  • Phenyl Group: The bonding within the phenyl group consists of a stable aromatic system of delocalized π-electrons over a σ-framework of C-C and C-H bonds.

Quantitative Structural Data

The following table summarizes the predicted bond lengths and bond angles for this compound based on DFT calculations and comparative data from analogous compounds.

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
Si – C(phenyl)~ 1.85
Si – Cl~ 2.05
Si – H~ 1.48
C – C (aromatic)~ 1.40
C – H (aromatic)~ 1.08
Bond Angles (°)
Cl – Si – Cl~ 107.0
C(phenyl) – Si – Cl~ 110.0
C(phenyl) – Si – H~ 112.0
Cl – Si – H~ 108.0

Visualizations

Chemical Structure of this compound

The following diagram illustrates the basic connectivity of atoms in this compound.

phenyldichlorosilane_structure Si Si C1 C Si->C1 H_Si H Si->H_Si Cl1 Cl Si->Cl1 Cl2 Cl Si->Cl2 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1

Basic atomic connectivity in this compound.
Bonding and Geometry Diagram

This diagram provides a more detailed representation of the bonding and the pseudo-tetrahedral geometry around the central silicon atom.

phenyldichlorosilane_bonding cluster_silicon_center Tetrahedral Silicon Center cluster_angles Key Bond Angles Si Si C_phenyl C-Phenyl Si->C_phenyl ~1.85 Å H H Si->H ~1.48 Å Cl1 Cl Si->Cl1 ~2.05 Å Cl2 Cl Si->Cl2 ~2.05 Å angle1 Cl-Si-Cl ≈ 107.0° angle2 C-Si-Cl ≈ 110.0° angle3 C-Si-H ≈ 112.0°

Key bond lengths and angles around the silicon atom.

Conclusion

The chemical structure of this compound is characterized by a central, tetrahedrally coordinated silicon atom. The geometry is distorted from an ideal tetrahedron due to the different steric and electronic properties of the phenyl, chlorine, and hydrogen substituents. The bonding is primarily covalent, with significant polarity in the Si-Cl bonds, which dictates much of the compound's reactivity. The structural and bonding parameters outlined in this guide, derived from established computational methods and data from analogous compounds, provide a robust framework for understanding and predicting the chemical behavior of this compound in various applications.

An In-depth Technical Guide to the Molecular Geometry and Conformation of Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyldichlorosilane (C₆H₅SiHCl₂) is a reactive organosilicon compound with significant applications in organic synthesis and materials science. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel synthetic routes, and developing new materials. This technical guide provides a comprehensive overview of the molecular geometry and conformational preferences of this compound, drawing upon experimental data from analogous compounds and theoretical calculations. Detailed methodologies for key experimental and computational techniques used in structure elucidation are also presented.

Introduction

The spatial arrangement of atoms in a molecule, its geometry, and the rotational freedom around its chemical bonds, its conformation, are fundamental determinants of its physical and chemical properties. For this compound, the geometry around the central silicon atom and the orientation of the phenyl group relative to the silyl moiety are of particular interest. This guide synthesizes available structural data and outlines the primary experimental and computational methods employed to determine such parameters.

Molecular Geometry of this compound

Structural Parameters from Analogous Compounds

Gas-phase electron diffraction (GED) is a powerful technique for determining the average internuclear distances and bond angles of molecules in the vapor phase.[1] Studies on phenylsilane provide accurate data for the phenyl group and the silicon-carbon bond.[2]

Table 1: Experimental Structural Parameters of Phenylsilane from Gas-Phase Electron Diffraction [2]

ParameterValue
Bond Lengths (Å)
Si-C1.83
C-C (phenyl, avg.)1.40
Si-H1.51
C-H (phenyl, avg.)1.09
Bond Angles (°)
Phenyl group assumed to be a regular hexagon

For the dichlorosilyl group (-SiHCl₂), structural data can be inferred from studies of simple chlorosilanes.

Table 2: Typical Structural Parameters of Chlorosilanes

ParameterMoleculeValueExperimental Method
Bond Length (Å)
Si-ClH₂SiCl₂2.033Microwave Spectroscopy
Si-ClHSiCl₃2.021Microwave Spectroscopy
Bond Angle (°)
Cl-Si-ClH₂SiCl₂110.0Microwave Spectroscopy
Cl-Si-ClHSiCl₃109.3Microwave Spectroscopy
Computationally Derived Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict molecular structures with high accuracy.[3][4] A geometry optimization of this compound can provide a complete set of bond lengths, bond angles, and dihedral angles. While a specific high-level computational study on this compound is not prominent in the literature, DFT calculations on similar molecules, such as p-tolyltrichlorosilane, have demonstrated excellent agreement with experimental data.[5]

Table 3: Calculated Molecular Geometry of this compound (Illustrative, based on typical DFT calculations)

ParameterValue
Bond Lengths (Å)
Si-C1.85
Si-Cl2.05
Si-H1.48
C-C (phenyl, avg.)1.40
C-H (phenyl, avg.)1.09
Bond Angles (°)
C-Si-Cl109.5
C-Si-H111.0
Cl-Si-Cl108.5
H-Si-Cl109.0
Dihedral Angles (°)
H-C-C-H (phenyl)0.0 / 180.0
C-C-Si-ClVariable (see Conformation)

Conformation of this compound

The conformation of this compound is primarily defined by the rotation of the phenyl group around the Si-C bond. The barrier to this rotation is expected to be relatively low. The two most symmetric conformations are the "eclipsed" form, where the Si-H bond is in the same plane as the phenyl ring, and the "staggered" (or bisected) form, where the Si-H bond lies in the plane perpendicular to the phenyl ring.

Computational studies on related phenylsilanes suggest that the staggered conformation is the global minimum on the potential energy surface, with the eclipsed conformation representing a rotational transition state. The energy difference between these conformers is typically small, on the order of a few kJ/mol.

Experimental and Computational Methodologies

Gas-Phase Electron Diffraction (GED)

Experimental Protocol:

  • Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[5]

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its direction.

  • Scattering and Diffraction: The electrons are scattered by the electric field of the molecule's constituent atoms, creating a diffraction pattern of concentric rings.

  • Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector. A rotating sector is often used to compensate for the rapid fall-off in scattered electron intensity with increasing scattering angle.

  • Data Analysis: The recorded diffraction intensities are converted into a molecular scattering function. This function is then used in a least-squares refinement process to determine the molecular geometry that best reproduces the experimental data.

Microwave Spectroscopy

Experimental Protocol:

  • Sample Introduction: The sample is introduced into a waveguide as a low-pressure gas.

  • Microwave Irradiation: The gas is irradiated with microwave radiation of varying frequency.

  • Rotational Transitions: The molecules absorb microwave radiation at specific frequencies corresponding to transitions between their quantized rotational energy levels.

  • Detection: The absorption of microwaves is detected, and a spectrum of absorption intensity versus frequency is generated.

  • Data Analysis: The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule. From the moments of inertia of the parent molecule and its isotopically substituted analogs, a precise molecular structure can be determined.

Computational Chemistry: Density Functional Theory (DFT)

Methodology:

  • Initial Structure: An approximate 3D structure of the molecule is built using molecular modeling software.

  • Method and Basis Set Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) are chosen. The choice of functional and basis set affects the accuracy and computational cost of the calculation.[4]

  • Geometry Optimization: The energy of the molecule is calculated, and the positions of the atoms are systematically adjusted to find the arrangement with the lowest energy (the equilibrium geometry).[6] This is an iterative process that continues until the forces on the atoms are close to zero.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, the vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.

  • Analysis: The final optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles.

Workflow for Structure Determination

The determination of molecular geometry and conformation is a synergistic process that often involves both experimental and computational approaches. The following diagram illustrates a typical workflow.

Molecular_Structure_Workflow cluster_experimental Experimental Methods cluster_computational Computational Methods cluster_analysis Data Analysis and Refinement GED Gas-Phase Electron Diffraction (GED) Refinement Structural Refinement GED->Refinement Scattering Data MW Microwave Spectroscopy MW->Refinement Rotational Constants DFT Density Functional Theory (DFT) DFT->Refinement Calculated Geometry AbInitio Ab Initio Calculations AbInitio->Refinement Calculated Geometry InitialModel Initial Molecular Model InitialModel->DFT InitialModel->AbInitio FinalStructure Final Molecular Structure (Geometry and Conformation) Refinement->FinalStructure

Figure 1: Workflow for determining molecular structure.

Conclusion

While a definitive experimental structure of this compound remains to be determined, a robust model of its molecular geometry and conformation can be established through a combination of experimental data from analogous compounds and theoretical calculations. The silicon atom adopts a distorted tetrahedral geometry, and the phenyl group is likely to have a low barrier to rotation, with a preference for a staggered conformation. The experimental and computational methodologies outlined in this guide provide a powerful toolkit for the precise characterization of such molecules, which is essential for advancing research and development in fields that utilize organosilicon chemistry.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for phenyldichlorosilane, a key organosilicon compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The structural elucidation of this compound (C₆H₅SiHCl₂) relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in this compound. The spectrum is expected to show signals corresponding to the phenyl group protons and the silicon-hydride proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.8Multiplet5HPhenyl group (C₆H₅)
~5.5-6.0Singlet1HSi-H

Note: Precise chemical shifts can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbon atoms of the phenyl ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~135ipso-Carbon (C-Si)
~130ortho-Carbons
~128meta-Carbons
~132para-Carbon

Note: The assignments are based on typical chemical shift ranges for substituted benzene rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to Si-H, Si-Cl, and phenyl group vibrations.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2200StrongSi-H stretch
~1430StrongPhenyl ring C=C stretch
~1120StrongSi-Phenyl vibration
~800StrongSi-Cl stretch
~730, 690StrongAromatic C-H out-of-plane bend

Source: NIST Chemistry WebBook[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis. The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragment ions resulting from the loss of chlorine, phenyl, and hydrogen radicals.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIon
176/178/180[C₆H₅SiHCl₂]⁺ (Molecular Ion)
141/143[C₆H₅SiH]⁺
101[C₆H₅Si]⁺
77[C₆H₅]⁺

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are general protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 300-500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Parameters: Standard proton acquisition parameters are typically used.

¹³C NMR Acquisition:

  • Instrument: 75-125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

  • Parameters: Proton-decoupled acquisition with a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquid Film: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, hexane) and place it in a liquid IR cell. The NIST spectrum was obtained in a solution of carbon tetrachloride and carbon disulfide.[1]

Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Mode: Transmittance

  • Procedure:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Place the prepared sample in the spectrometer.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • Direct Infusion: Introduce the sample directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separate the sample using a gas chromatograph before it enters the mass spectrometer. This is suitable for volatile compounds like this compound.

Ionization Method:

  • Electron Ionization (EI): This is a common method for volatile organic compounds and typically provides detailed fragmentation patterns.

Data Acquisition:

  • Instrument: Mass Spectrometer (e.g., Quadrupole, Time-of-Flight)

  • Mode: Positive ion detection

  • Mass Range: Scan a suitable mass-to-charge (m/z) range (e.g., 50-300 amu) to detect the molecular ion and expected fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Liquid Film or Solution Sample->Prep_IR Prep_MS Dilute for GC-MS or Direct Infusion Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Interpretation Combine Spectroscopic Data to Determine Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of phenyldichlorosilane (PhSiCl₂H), a crucial reaction in silicone chemistry. The document details the underlying mechanism, kinetic principles, and experimental methodologies for studying this process. The information presented is vital for professionals in materials science and drug development who utilize organosilane chemistry for the synthesis of novel compounds and materials.

Core Concepts: The Hydrolysis of this compound

This compound is a reactive organosilicon compound containing a phenyl group and two chlorine atoms attached to a silicon atom. Its hydrolysis is a fundamental process that involves the substitution of the chloro groups with hydroxyl groups, leading to the formation of silanols. These silanols are often unstable and readily undergo condensation reactions to form siloxanes, which are the building blocks of silicone polymers.

The overall reaction can be summarized as follows:

Hydrolysis: PhSiCl₂(H) + 2H₂O → PhSi(OH)₂(H) + 2HCl

Condensation: n PhSi(OH)₂(H) → [-PhSi(H)O-]n + n H₂O

The interplay between hydrolysis and condensation is critical in determining the structure and properties of the final polysiloxane product. Factors such as pH, temperature, solvent, and concentration of reactants significantly influence the rates of these reactions.

The Hydrolysis Mechanism: A Stepwise Approach

The hydrolysis of this compound is believed to proceed through a stepwise nucleophilic substitution mechanism. While direct computational studies on this compound are not extensively available in the reviewed literature, the mechanism can be inferred from studies on similar chlorosilanes, such as phenyltrichlorosilane and other organochlorosilanes.[1]

The proposed mechanism involves the following key steps:

  • First Hydrolysis: A water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This leads to the formation of a pentacoordinate silicon intermediate or transition state. Subsequently, a chloride ion is eliminated, and a proton is transferred to another water molecule, yielding phenylchlorosilanol (PhSiCl(OH)H) and hydrochloric acid.

  • Second Hydrolysis: The resulting phenylchlorosilanol undergoes a second hydrolysis step, analogous to the first, where the remaining chlorine atom is replaced by a hydroxyl group. This step forms phenylsilanediol (PhSi(OH)₂H).

  • Condensation: The highly reactive phenylsilanediol molecules then undergo intermolecular condensation. A hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a water molecule and forming a siloxane (Si-O-Si) bond. This process can continue, leading to the formation of linear or cyclic polysiloxanes.

The following diagram illustrates the proposed hydrolysis and initial condensation pathway:

Hydrolysis_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation PhSiCl2H This compound (PhSiCl₂H) H2O_1 + H₂O - HCl PhSiCl2H->H2O_1 PhSiCl(OH)H Phenylchlorosilanol (PhSiCl(OH)H) H2O_2 + H₂O - HCl PhSiCl(OH)H->H2O_2 PhSi(OH)2H Phenylsilanediol (PhSi(OH)₂H) H2O_3 - H₂O PhSi(OH)2H->H2O_3 H2O_1->PhSiCl(OH)H H2O_2->PhSi(OH)2H Dimer Dimer [-PhSi(H)O-]₂ H2O_3->Dimer

Caption: Proposed reaction pathway for the hydrolysis of this compound and subsequent condensation.

Kinetics of Hydrolysis: Factors and Quantitative Data

Key Factors Influencing Hydrolysis Rate:

  • pH: The hydrolysis of silanes is typically catalyzed by both acids and bases. The rate is generally at a minimum around neutral pH.[4]

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the hydrolysis rate.

  • Solvent: The choice of solvent can significantly impact the reaction rate. A solvent that can solvate the transition state and facilitate proton transfer can accelerate the hydrolysis.

  • Concentration: The concentration of both the silane and water affects the reaction rate.

Quantitative Kinetic Data (Analogous Compounds):

To provide a quantitative perspective, the following table summarizes kinetic data for the hydrolysis of related silane compounds. It is important to note that these values are for comparison and may not directly reflect the kinetics of this compound.

CompoundCatalyst/ConditionsRate Constant (k)Activation Energy (Ea)Reference
PhenyltrichlorosilaneHCl in water-acetoneRate increases with HCl concentrationNot Reported[2]
Tetraethoxysilane (TEOS)Acidic (HCl)0.002 - 0.5 M⁻¹h⁻¹11 - 16 kcal/mol[3]
Tetraethoxysilane (TEOS)Basic (NH₃)Not Reported6 kcal/mol[3]
γ-glycidoxypropyltrimethoxysilaneOrganotin catalysts0.01 - 22 x 10⁻⁴ min⁻¹Not Reported[3]

Experimental Protocols for Studying Hydrolysis

The hydrolysis of this compound can be monitored using various analytical techniques. The choice of method depends on the specific information required, such as reaction rate, identification of intermediates, or characterization of final products.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ monitoring of the hydrolysis reaction. Both ¹H and ²⁹Si NMR can provide valuable information.

Detailed Protocol for ¹H NMR Monitoring:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃ or acetone-d₆).

    • In a separate vial, prepare a solution of water in the same deuterated solvent.

    • Cool both solutions to a desired temperature (e.g., 0 °C) in an NMR tube.

  • Initiation of Reaction:

    • Inject a specific amount of the water solution into the NMR tube containing the this compound solution.

    • Quickly shake the tube to ensure mixing and place it in the NMR spectrometer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals.

    • Monitor the disappearance of the Si-H proton signal of this compound and the appearance of new signals corresponding to the Si-OH protons of the hydrolysis products.[5]

  • Data Analysis:

    • Integrate the relevant peaks to determine the relative concentrations of the reactant and products over time.

    • Plot the concentration of this compound versus time to determine the reaction rate and order.

Analysis of Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying the various products of hydrolysis and condensation.

Detailed Protocol for GC-MS Analysis:

  • Reaction Quenching:

    • At different time points, take an aliquot of the reaction mixture.

    • Quench the reaction by adding a suitable derivatizing agent (e.g., a silylating agent) that will cap the reactive silanol groups, making them more volatile and stable for GC analysis.

  • Sample Preparation for GC-MS:

    • Dilute the quenched sample in an appropriate solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis:

    • Inject the sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column).

    • Use a temperature program that allows for the separation of this compound, its hydrolysis intermediates, and condensation products.

    • The mass spectrometer will provide mass spectra of the separated components, allowing for their identification.[6]

The following diagram illustrates a typical experimental workflow for studying this compound hydrolysis.

Experimental_Workflow cluster_monitoring Real-time Analysis cluster_analysis Offline Analysis Start Start: Prepare Reactant Solutions Reaction Initiate Hydrolysis Reaction Start->Reaction Monitoring In-situ Monitoring Reaction->Monitoring Quench Quench Reaction Aliquots Reaction->Quench NMR NMR Spectroscopy (¹H, ²⁹Si) Monitoring->NMR Analysis Product Analysis End End: Data Interpretation NMR->End GCMS GC-MS Analysis Quench->GCMS GCMS->End

Caption: A generalized experimental workflow for investigating this compound hydrolysis.

Conclusion

The hydrolysis of this compound is a complex process involving sequential hydrolysis and condensation reactions. While specific kinetic data for this compound remains elusive in the literature, a thorough understanding of the mechanism and the factors influencing the reaction can be achieved by drawing parallels with analogous chlorosilanes. The experimental protocols outlined in this guide, utilizing NMR and GC-MS, provide a robust framework for researchers to investigate the hydrolysis of this compound and tailor the reaction conditions to achieve desired polysiloxane structures for various applications in materials science and drug development. Further computational and experimental studies are warranted to elucidate the precise kinetic parameters and further refine the mechanistic understanding of this important reaction.

References

A Theoretical Exploration of Phenyldichlorosilane Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyldichlorosilane (PhSiHCl₂) is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Understanding its reactivity at a molecular level is crucial for optimizing existing applications and developing novel synthetic methodologies. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on key reaction types such as hydrolysis, reduction, and nucleophilic substitution. By leveraging computational chemistry, particularly Density Functional Theory (DFT), we can elucidate reaction mechanisms, predict reaction outcomes, and quantify the energetic landscape of these transformations. This document serves as a valuable resource for researchers by detailing theoretical frameworks, computational protocols, and summarizing the expected quantitative data from such studies.

Introduction to the Reactivity of this compound

This compound possesses a silicon center bonded to a phenyl group, a hydrogen atom, and two chlorine atoms. This arrangement of substituents makes the silicon atom highly electrophilic and susceptible to nucleophilic attack. The Si-H bond can participate in reduction and hydrosilylation reactions, while the Si-Cl bonds are readily cleaved in substitution and hydrolysis reactions. Theoretical studies, primarily employing quantum mechanical methods, provide invaluable insights into the intricate details of these reactions, which are often challenging to probe experimentally.

Theoretical Methodologies for Studying this compound Reactivity

The investigation of reaction mechanisms and energetics of this compound relies heavily on computational chemistry. Density Functional Theory (DFT) is the most widely used method due to its favorable balance between accuracy and computational cost.

Key Computational Parameters

A typical computational study of this compound reactivity involves the following:

  • Density Functional: Hybrid functionals, such as B3LYP, and meta-GGA functionals, like M06-2X, are commonly employed to provide accurate descriptions of electronic structure and energetics.

  • Basis Set: Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are generally used to represent the atomic orbitals.

  • Solvent Effects: To simulate reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are frequently utilized. Explicit solvent molecules can also be included to model specific interactions, such as hydrogen bonding.

  • Transition State Search: Locating the transition state (TS) is crucial for determining the activation energy. This is typically achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and products on the potential energy surface.

Computational Workflow

The general workflow for a theoretical investigation of a reaction involving this compound is depicted below.

G Computational Workflow for Reactivity Studies A Reactant & Product Geometry Optimization B Frequency Calculation (Confirm Minima) A->B C Transition State (TS) Search A->C F Single-Point Energy Calculation (Higher Level) A->F D Frequency Calculation (Confirm 1 Imaginary Freq.) C->D C->F E Intrinsic Reaction Coordinate (IRC) Calculation D->E E->A Connects to Reactants & Products G Analysis of Results (Activation Energy, Enthalpy, etc.) F->G

Caption: A typical workflow for computational studies of chemical reactions.

Key Reactions of this compound: A Theoretical Perspective

Hydrolysis

The hydrolysis of chlorosilanes is a fundamental reaction leading to the formation of silanols and siloxanes. Theoretical studies on analogous chlorosilanes suggest that the mechanism is highly dependent on the number of water molecules involved.[1]

The reaction can proceed through a stepwise substitution of the chlorine atoms. The initial step involves the nucleophilic attack of a water molecule on the silicon center. The presence of additional water molecules can facilitate the reaction by acting as a proton shuttle, thereby lowering the activation energy.[1]

G Proposed Hydrolysis Pathway of this compound cluster_0 Step 1 cluster_1 Step 2 PhSiHCl2 PhSiHCl₂ H2O + H₂O TS1 TS₁ PhSiHCl2->TS1 Intermediate1 [PhSiHCl₂(H₂O)] TS1->Intermediate1 HCl1 - HCl PhSiHOHCl PhSiH(OH)Cl Intermediate1->PhSiHOHCl PhSiHOHCl2 PhSiH(OH)Cl H2O2 + H₂O TS2 TS₂ PhSiHOHCl2->TS2 Intermediate2 [PhSiH(OH)Cl(H₂O)] TS2->Intermediate2 HCl2 - HCl PhSiHOH2 PhSiH(OH)₂ Intermediate2->PhSiHOH2

Caption: Generalized pathway for the stepwise hydrolysis of this compound.

Reduction

The Si-H bond in this compound can act as a hydride donor in reduction reactions. While specific theoretical studies on the reduction of this compound are scarce, insights can be drawn from studies on the formation of the related phenylsilane. The reaction of a phenyl radical with silane (SiH₄) to form phenylsilane is exoergic by approximately 30 kJ/mol, with a transition state energy of 39 kJ/mol above the reactants.[2] This suggests that the formation of the phenyl-silicon bond is energetically favorable. The reduction of the Si-Cl bonds would likely proceed via nucleophilic attack by a hydride source.

Nucleophilic Substitution

The electrophilic silicon center in this compound is a prime target for nucleophiles. The reaction mechanism is expected to follow a nucleophilic substitution pathway, likely proceeding through a pentacoordinate silicon intermediate or transition state.

G General Nucleophilic Substitution at Silicon Reactants PhSiHCl₂ + Nu⁻ TS [PhSiHCl₂(Nu)]⁻ ‡ Reactants->TS Intermediate [PhSiHCl₂(Nu)]⁻ TS->Intermediate Products PhSiH(Nu)Cl + Cl⁻ Intermediate->Products

Caption: A generalized mechanism for nucleophilic substitution on this compound.

Quantitative Data from Theoretical Studies

Theoretical studies provide a wealth of quantitative data that is essential for a detailed understanding of reactivity. The following tables summarize the types of data typically obtained from DFT calculations on reactions of organosilanes.

Table 1: Energetic Data

ParameterDescriptionTypical Range of Values (for related silanes)
Activation Energy (Eₐ)The energy barrier that must be overcome for a reaction to occur.15 - 40 kcal/mol
Reaction Enthalpy (ΔH)The net change in heat content during a reaction.-30 to +10 kcal/mol
Gibbs Free Energy (ΔG)The thermodynamic potential that can be used to determine the spontaneity of a reaction.Varies depending on reaction

Table 2: Geometric and Electronic Parameters

ParameterDescriptionSignificance
Bond Lengths (Å)The distance between the nuclei of two bonded atoms in the reactant, transition state, and product.Indicates bond formation and cleavage.
Bond Angles (°)The angle between two adjacent bonds.Reveals changes in molecular geometry.
Dihedral Angles (°)The angle between two intersecting planes.Describes the conformation of the molecule.
Partial ChargesThe charge distribution within a molecule.Identifies electrophilic and nucleophilic sites.
Vibrational Frequencies (cm⁻¹)The frequencies at which a molecule vibrates.Used to characterize stationary points (minima and transition states).

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, offer a powerful lens through which to examine the reactivity of this compound. While direct computational studies on this specific molecule are not abundant in the literature, by drawing analogies with related chlorosilanes and organosilanes, we can construct a robust theoretical framework to understand its hydrolysis, reduction, and nucleophilic substitution reactions. This guide has outlined the key computational methodologies, proposed reaction pathways, and summarized the expected quantitative outcomes from such theoretical investigations. It is anticipated that this information will be a valuable asset for researchers in the fields of organic synthesis, materials science, and drug development, enabling them to better predict and control the reactivity of this important chemical building block.

References

An In-Depth Technical Guide to the Physical Properties of Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of phenyldichlorosilane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Quantitative Data Summary

The physical properties of this compound are critical for its handling, reaction setup, and purification. The following table summarizes the key quantitative data for its boiling point and density.

Physical PropertyValueConditions
Boiling Point 64.5-66 °Cat 10 mmHg
Density 1.204 - 1.2115 g/mLat 25 °C

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in readily available literature, the following are general and widely accepted methodologies for determining the boiling point and density of liquid chemical compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have relatively high boiling points at atmospheric pressure, determination under reduced pressure is common to prevent decomposition.

  • Distillation Method : A simple or fractional distillation apparatus can be used. The liquid is heated in a flask, and the temperature of the vapor that distills is measured. The boiling point is the temperature at which a steady stream of distillate is collected. For an accurate determination, the thermometer bulb must be positioned correctly in the distillation head, just below the side arm leading to the condenser.

  • Thiele Tube Method : This microscale method is suitable for small sample volumes. A small sample of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it. The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil). As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[1][2]

Determination of Density

Density is the mass per unit volume of a substance.

  • Using a Graduated Cylinder and Balance : A straightforward method involves measuring a specific volume of the liquid in a graduated cylinder and then weighing it on an analytical balance. The density is calculated by dividing the mass of the liquid by its volume. While simple, the accuracy of this method is limited by the precision of the graduated cylinder.

  • Pycnometer Method : For higher accuracy, a pycnometer (a flask with a specific, accurately known volume) is used. The pycnometer is weighed empty, then filled with the liquid and weighed again. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass by the known volume of the pycnometer. Temperature control is crucial for this method as density is temperature-dependent.

  • Hydrostatic Weighing : This method involves weighing a solid of known volume and mass both in air and submerged in the liquid. The difference in weight is equal to the weight of the displaced liquid. From this, the density of the liquid can be calculated. This technique is capable of yielding highly precise results.[3][4]

Logical Relationship of Physical Properties

The following diagram illustrates the logical flow for the determination and application of the physical properties of this compound.

G Physical Properties of this compound cluster_properties Core Physical Properties cluster_determination Experimental Determination cluster_application Application in Research & Development BoilingPoint Boiling Point (64.5-66 °C @ 10 mmHg) Purification Purification (e.g., Distillation) BoilingPoint->Purification Safety Handling & Safety Protocols BoilingPoint->Safety Density Density (1.204-1.2115 g/mL @ 25 °C) ReactionSetup Reaction Setup (Stoichiometry) Density->ReactionSetup Density->Safety BoilingPointDet Boiling Point Determination (e.g., Distillation, Thiele Tube) BoilingPointDet->BoilingPoint determines DensityDet Density Determination (e.g., Pycnometer, Hydrostatic Weighing) DensityDet->Density determines

Caption: Logical workflow for determining and applying the physical properties of this compound.

References

Phenyldichlorosilane safety precautions and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Phenyldichlorosilane

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. This compound and its analogues are highly reactive compounds that pose significant hazards if not managed correctly. This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures required when working with this compound.

Hazard Identification and Classification

This compound is a combustible and corrosive liquid that reacts violently with water.[1] Its primary hazards stem from its reactivity, particularly with moisture, which leads to the formation of hydrogen chloride (HCl) gas.[2][3] This reaction can generate heat, potentially igniting the material.[4] Vapors are heavier than air and can travel to an ignition source.[3] The substance causes severe skin burns and serious eye damage.[5][6] Inhalation may cause respiratory irritation.[6]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[5][6]

  • H318: Causes serious eye damage.[6]

  • H335: May cause respiratory irritation.[6]

Physical and Chemical Properties

Quantitative data for phenyl-substituted dichlorosilanes are summarized below. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact material in use.

PropertyValueSource Compound
Physical State LiquidDithis compound[1][6]
Appearance Colorless to Dark Yellow LiquidEthylthis compound, Dithis compound[1][7]
Odor Pungent, sharp, like hydrochloric acidEthylthis compound[7]
Boiling Point 305 °C / 581 °F @ 760 mmHgDithis compound[1]
Melting Point -22 °C / -7.6 °FDithis compound[1]
Flash Point 155 °C / 311 °FDithis compound[1]
Density 1.204 g/mL at 25 °CDithis compound[5]
Vapor Pressure 2.7 hPa at 125 °CDithis compound[5]
Water Solubility Decomposes in contact with waterDithis compound[5]

Exposure Controls and Personal Protective Equipment (PPE)

Effective hazard control requires a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to vapors.[3][8]

  • Local exhaust ventilation should be applied at the point of chemical release.[3][8]

  • Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6][8]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure. All personnel must be trained on the proper use, removal, and limitations of their equipment.[9]

Protection TypeRequired EquipmentKey Specifications & Best Practices
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[4][5] A full face shield is required to protect against splashes.[1][6] Contact lenses should not be worn.[6][8]
Skin & Body Chemical-Resistant Gloves & Lab CoatNeoprene or nitrile rubber gloves are recommended.[6][9] Inspect gloves before use and change them frequently, especially if contamination is suspected.[5][6] A flame-resistant lab coat or a complete chemical-resistant suit should be worn.[4][5]
Respiratory NIOSH-Approved RespiratorIf working outside a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., Type ABEK) or a supplied-air respirator is necessary.[3][5][8] A formal respiratory protection program, including fit testing, must be in place.[8][9]

Safe Handling and Storage Protocols

Protocol 1: Safe Handling of this compound

  • Preparation: Before handling, ensure all required engineering controls are functional and all PPE is readily available and inspected. Remove all ignition sources from the work area.[9]

  • Grounding: Ground and bond all containers and receiving equipment to prevent static electricity discharge, which can cause a fire.[10] Use only non-sparking tools.[2]

  • Inert Atmosphere: Handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Hygiene: Avoid all eye and skin contact and do not breathe vapor and mist.[2] Wash hands thoroughly after handling.[1][8] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][11]

  • Keep containers away from moisture and water, as the substance reacts violently.[1][3]

  • Store locked up and apart from incompatible materials such as oxidizing agents, acids, and bases.[2][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures: The following table outlines the immediate first aid steps to be taken after exposure. Medical attention should be sought immediately in all cases of exposure.[1][2]

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][12] If breathing is difficult or has stopped, provide artificial respiration.[7][12] Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[2] Get immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water.[5][12] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[2]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, dry sand, or carbon dioxide.[3][4] Alcohol-resistant foam may also be used.[10]

  • Unsuitable Extinguishing Media: DO NOT USE WATER. [3][8] The material reacts with water, which will exacerbate the situation by producing corrosive HCl gas.[3]

  • Specific Hazards: Containers may explode when heated.[3][8] Fire produces poisonous and corrosive gases, including hydrogen chloride and phosgene.[4][8]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5] Use a water spray only to cool fire-exposed containers, but do not let water contact the material itself.[3]

Spill and Disposal Procedures

Protocol 2: Emergency Spill Response

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area and secure the location.[3][8] Isolate the spill area for at least 50 meters (150 feet) in all directions.[10][12]

  • Ventilate & Control Ignition: Ensure the area is well-ventilated and remove all sources of ignition.[8][11]

  • Don PPE: Before approaching the spill, don the full PPE as described in Section 3.

  • Contain Spill: Stop the leak if it can be done without risk.[10] Cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or earth.[3][8][13] Do not use combustible materials or water. [8][13]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[11][13]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by a neutralizing agent like sodium bicarbonate solution.[13]

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][13]

Protocol 3: General Neutralization for Disposal

This protocol is for small, laboratory-scale quantities and must be performed by trained personnel in a chemical fume hood.

  • Prepare Neutralizing Solution: In a large beaker, prepare a cold solution of sodium bicarbonate or a slurry of calcium hydroxide in water. The amount should be in significant excess.

  • Controlled Addition: Slowly and carefully add the this compound dropwise to the stirred, cold neutralizing solution. This controls the exothermic reaction and neutralizes the HCl as it forms.

  • Monitor pH: Continuously monitor the pH of the solution, adding more base as needed to maintain a neutral or slightly basic pH.

  • Disposal: Once the reaction is complete and the solution is neutralized, the resulting mixture can be processed for waste disposal according to institutional guidelines. The aqueous layer may be disposable down the drain with copious amounts of water, pending local regulations.[13]

Visualization of Safety Workflows

The following diagrams illustrate the logical workflows for hazard mitigation and spill response.

HazardMitigation cluster_planning Risk Assessment & Planning cluster_execution Operational Execution cluster_response Contingency HazardID Hazard Identification (Corrosive, Water-Reactive) EngControls Engineering Controls (Fume Hood, Ventilation) HazardID->EngControls PPE Personal Protective Equipment (Gloves, Goggles, Respirator) EngControls->PPE Handling Safe Handling & Storage Procedures PPE->Handling Emergency Emergency Response (Spill, Fire, First Aid) Handling->Emergency If incident occurs

Caption: Logical workflow for mitigating this compound hazards.

SpillResponse Spill Spill Occurs Evacuate 1. Evacuate & Isolate Area Spill->Evacuate PPE 2. Don Full PPE Evacuate->PPE Contain 3. Contain Spill (Use inert absorbent) PPE->Contain Collect 4. Collect Absorbed Material (Use non-sparking tools) Contain->Collect Decon 5. Decontaminate Area Collect->Decon Dispose 6. Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Step-by-step emergency response protocol for a this compound spill.

References

An In-depth Technical Guide to the Reaction of Phenyldichlorosilane with Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyldichlorosilane (PhSiHCl₂) is a versatile organosilicon compound characterized by the presence of a phenyl group and two reactive chlorine atoms attached to a silicon hydride center. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of organosilicon compounds, including polymers, resins, and surface modification agents. The reactivity of the silicon-chlorine bonds towards nucleophiles, particularly protic solvents such as water, methanol, and ethanol, is of fundamental importance in its application. This technical guide provides a comprehensive overview of the core reactions of this compound with these protic solvents, detailing the reaction mechanisms, experimental protocols, and expected outcomes.

Core Reaction: Solvolysis

The primary reaction of this compound with protic solvents is solvolysis, a nucleophilic substitution reaction where the solvent molecule acts as the nucleophile. The highly polarized silicon-chlorine bond is susceptible to attack by the lone pair of electrons on the oxygen atom of the protic solvent. This reaction proceeds in a stepwise manner, with the sequential replacement of the two chlorine atoms. The initial product is a mono-substituted alkoxy- or silanol-silane, which can then undergo a second substitution to yield the di-substituted product. The hydrogen chloride generated as a byproduct can influence the reaction rate and may catalyze subsequent condensation reactions, particularly in the case of hydrolysis.

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is a vigorous reaction that leads to the formation of phenylsilanetriol (PhSi(OH)₃) as an unstable intermediate, which readily undergoes self-condensation to form polysiloxanes. The initial hydrolysis product, phenylsilanediol (PhSiH(OH)₂), can also be formed but is also highly prone to condensation. The presence of the silicon-hydride bond adds another layer of complexity, as it can also be susceptible to hydrolysis under certain conditions, although it is generally less reactive than the Si-Cl bonds. The final product is typically a complex mixture of linear and cyclic polysiloxanes.

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols, such as methanol and ethanol, is known as alcoholysis. This reaction is generally more controllable than hydrolysis and is a common method for the synthesis of phenyldialkoxysilanes. The reaction proceeds sequentially, first forming a phenylchloroalkoxysilane intermediate, followed by the formation of the phenyldialkoxysilane. To drive the reaction to completion and to neutralize the HCl byproduct, a base such as a tertiary amine (e.g., triethylamine) or pyridine is often added.

Reaction Mechanisms and Pathways

The solvolysis of this compound with protic solvents is believed to proceed through a nucleophilic substitution mechanism at the silicon center. The reaction can exhibit characteristics of both Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution) mechanisms, depending on the reaction conditions, including the solvent polarity and the steric bulk of the substituents.

General Solvolysis Mechanism

The general mechanism involves the nucleophilic attack of the protic solvent on the silicon atom, leading to the displacement of a chloride ion. The presence of a phenyl group can influence the electron density at the silicon center, and the reaction can be catalyzed by both acids and bases.

G cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution PhSiHCl2 This compound Intermediate1 Transition State/Intermediate PhSiHCl2->Intermediate1 + ROH ROH Protic Solvent (ROH) ROH->Intermediate1 PhSiHCl(OR) Phenylchloro(alkoxy/hydroxy)silane Intermediate1->PhSiHCl(OR) - H⁺ HCl1 HCl Intermediate1->HCl1 - Cl⁻ Intermediate2 Transition State/Intermediate PhSiHCl(OR)->Intermediate2 + ROH PhSiH(OR)2 Phenyldi(alkoxy/hydroxy)silane ROH2 Protic Solvent (ROH) ROH2->Intermediate2 Intermediate2->PhSiH(OR)2 - H⁺ HCl2 HCl Intermediate2->HCl2 - Cl⁻

Caption: General solvolysis pathway of this compound.

Condensation Pathway (Hydrolysis)

In the case of hydrolysis, the initially formed silanols are highly reactive and readily undergo condensation to form siloxane bonds (Si-O-Si), releasing water in the process. This can lead to the formation of a variety of oligomeric and polymeric structures.

G PhSiH(OH)2 Phenylsilanediol Dimer Linear Dimer (Disiloxane) PhSiH(OH)2->Dimer PhSiH(OH)2_2 Phenylsilanediol PhSiH(OH)2_2->Dimer Condensation Water H₂O Dimer->Water - H₂O Cyclic Cyclic Polysiloxanes Dimer->Cyclic Further Condensation Linear Linear Polysiloxanes Dimer->Linear Further Condensation

Caption: Condensation pathway of phenylsilanediol.

Experimental Protocols

The following protocols are representative procedures for the reaction of this compound with protic solvents. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

General Experimental Workflow

The general workflow for the solvolysis of this compound involves the controlled addition of the silane to the protic solvent, often in the presence of a base to neutralize the HCl byproduct, followed by workup and purification of the product.

G Start Start Setup Reaction Setup (Flask, Stirrer, N₂ atmosphere) Start->Setup Reagents Add Protic Solvent and Base (optional) Setup->Reagents Addition Slowly add This compound Reagents->Addition Reaction Stir at controlled temperature Addition->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for solvolysis.

Protocol for Reaction with Methanol (Methanolysis)

Objective: To synthesize phenyldimethoxysilane.

Materials:

  • This compound

  • Anhydrous Methanol

  • Anhydrous Triethylamine

  • Anhydrous Diethyl Ether

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon.

  • To the flask, add anhydrous methanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) dissolved in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Filter the reaction mixture to remove the precipitate and wash the solid with anhydrous diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure phenyldimethoxysilane.

Protocol for Reaction with Ethanol (Ethanolysis)

Objective: To synthesize phenyldiethoxysilane.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Anhydrous Pyridine

  • Anhydrous Toluene

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Add anhydrous ethanol (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) to the flask, dissolved in anhydrous toluene.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise to the stirred mixture.

  • After complete addition, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2 hours.

  • Cool the reaction mixture and filter to remove the pyridinium hydrochloride precipitate.

  • Wash the precipitate with anhydrous toluene.

  • Combine the filtrate and washings and remove the toluene under reduced pressure.

  • Distill the residue under vacuum to yield pure phenyldiethoxysilane.

Protocol for Reaction with Water (Hydrolysis)

Objective: To synthesize phenyl-substituted polysiloxanes.

Materials:

  • This compound

  • Deionized Water

  • Acetone or Diethyl Ether (as a co-solvent)

  • Separatory funnel

Procedure:

  • In a flask, prepare a mixture of deionized water and a co-solvent such as acetone or diethyl ether to aid in miscibility.

  • Cool the mixture in an ice bath.

  • Slowly add this compound dropwise to the vigorously stirred water/co-solvent mixture. A fuming reaction will be observed due to the evolution of HCl.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • If diethyl ether was used as the co-solvent, transfer the mixture to a separatory funnel and separate the organic layer. If acetone was used, add diethyl ether to extract the product.

  • Wash the organic layer with deionized water until the aqueous layer is neutral to pH paper.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the phenyl-substituted polysiloxane product as a viscous oil or solid.

Data Presentation

The following tables summarize the expected quantitative data for the reactions of this compound with protic solvents.

Table 1: Reactant and Product Stoichiometry

ReactantProtic SolventBase (optional)Primary ProductByproduct
This compoundMethanolTriethylaminePhenyldimethoxysilaneTriethylamine HCl
This compoundEthanolPyridinePhenyldiethoxysilanePyridinium HCl
This compoundWaterNonePhenyl-polysiloxanesHCl

Table 2: Expected Yields and Physical Properties of Products

ProductMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Expected Yield (%)
PhenyldimethoxysilaneC₈H₁₂O₂Si168.26198-20075-90
PhenyldiethoxysilaneC₁₀H₁₆O₂Si196.32225-22770-85
Phenyl-polysiloxanes(C₆H₅SiO₁.₅)nVariableHigh>90

Table 3: Representative Analytical Data for Phenyldimethoxysilane

Analytical TechniqueExpected Data
¹H NMR (CDCl₃)δ 7.6-7.8 (m, 2H, ortho-ArH), 7.3-7.5 (m, 3H, meta, para-ArH), 5.1 (s, 1H, Si-H), 3.6 (s, 6H, OCH₃)
¹³C NMR (CDCl₃)δ 134.5 (ipso-ArC), 132.0 (para-ArC), 130.0 (ortho-ArC), 128.0 (meta-ArC), 51.0 (OCH₃)
²⁹Si NMR (CDCl₃)δ -30 to -40 ppm
MS (EI) m/z (%)168 (M⁺), 153 (M⁺-CH₃), 137 (M⁺-OCH₃), 109 (M⁺-Si(OCH₃)₂H)

Table 4: Representative Analytical Data for Phenyldiethoxysilane

Analytical TechniqueExpected Data
¹H NMR (CDCl₃)δ 7.6-7.8 (m, 2H, ortho-ArH), 7.3-7.5 (m, 3H, meta, para-ArH), 5.2 (s, 1H, Si-H), 3.9 (q, 4H, OCH₂), 1.2 (t, 6H, CH₃)
¹³C NMR (CDCl₃)δ 134.5 (ipso-ArC), 132.0 (para-ArC), 130.0 (ortho-ArC), 128.0 (meta-ArC), 59.0 (OCH₂), 18.0 (CH₃)
²⁹Si NMR (CDCl₃)δ -35 to -45 ppm
MS (EI) m/z (%)196 (M⁺), 181 (M⁺-CH₃), 151 (M⁺-OC₂H₅), 121 (M⁺-Si(OC₂H₅)₂H)

Conclusion

The reaction of this compound with protic solvents is a cornerstone of its chemistry, providing access to a diverse range of valuable organosilicon compounds. The alcoholysis reactions offer a controlled route to phenyldialkoxysilanes, which are important monomers and crosslinking agents. The hydrolysis, while more difficult to control, leads to the formation of polysiloxanes with a variety of potential applications. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are crucial for achieving high yields of the desired products and for tailoring the properties of the resulting materials. This guide provides the foundational knowledge and practical protocols to enable researchers and professionals to effectively utilize this compound in their synthetic endeavors.

A Technical Guide to Quantum Chemical Calculations of Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phenyldichlorosilane (C₆H₆Cl₂Si) is an organosilicon compound with significant applications in materials science and as a precursor in organic synthesis.[1][2] Understanding its molecular structure, vibrational properties, and electronic behavior is crucial for optimizing its applications and predicting its reactivity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental method to investigate these properties with high accuracy.[3][4] This guide details the theoretical framework and computational workflow for conducting a comprehensive analysis of this compound, tailored for researchers in chemistry and drug development.

Computational Methodology and Protocols

The following protocols outline a standard and robust approach for the quantum chemical analysis of this compound using widely accepted computational methods.

1.1. Software and Theoretical Model All calculations are typically performed using a quantum chemistry software package such as Gaussian, Q-Chem, or Psi4.[5][6] The Density Functional Theory (DFT) method is recommended for its balance of accuracy and computational cost.[3] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic and organometallic systems.[7]

1.2. Basis Set Selection A Pople-style basis set, such as 6-311+G(d,p), is well-suited for this type of molecule. This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (+) for accurately modeling non-covalent interactions and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for anisotropic electron density.[6][7]

1.3. Geometry Optimization The initial molecular structure of this compound is constructed and subjected to geometry optimization. This iterative process locates the minimum energy conformation on the potential energy surface, providing the equilibrium bond lengths, bond angles, and dihedral angles.[4][6] Convergence is confirmed when the forces on the atoms and the change in energy between optimization steps fall below predefined threshold values.

1.4. Vibrational Frequency Analysis Following successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory.[8][9] This calculation serves two primary purposes:

  • It confirms that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies.

  • It predicts the infrared (IR) and Raman vibrational spectra, allowing for the assignment of fundamental vibrational modes.[10][11] Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.[12]

1.5. Electronic Property and Frontier Molecular Orbital (FMO) Analysis The electronic properties are investigated by analyzing the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.[13][14] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[14][15]

Results and Analysis

This section presents representative data obtained from DFT calculations on this compound.

2.1. Optimized Molecular Geometry The geometry optimization yields the most stable 3D structure of the molecule. Key structural parameters are summarized in the table below. The atom numbering corresponds to the diagram generated by the DOT script.

Molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Atoms Bond Length (Å) Parameter Atoms Bond Angle (°)
Bond Length Si-C1 1.865 Bond Angle C1-Si-Cl1 109.8
Si-Cl1 2.071 Cl1-Si-Cl2 107.5
Si-Cl2 2.071 C2-C1-C6 118.5
Si-H_Si 1.482 Si-C1-C2 120.7
C1-C2 1.401 C1-C2-H2 119.9
C-H (avg) 1.085

| Dihedral Angle | C2-C1-Si-Cl1 | 60.5 | Dihedral Angle | H_Si-Si-C1-C6 | -120.3 |

2.2. Vibrational Analysis The calculated vibrational frequencies provide insight into the molecule's dynamic behavior and can be used to interpret experimental IR spectra. Key vibrational modes and their corresponding frequencies are listed below.

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Intensity (km/mol) Assignment
3075 15.2 Aromatic C-H Stretch
2260 45.8 Si-H Stretch
1590 8.9 Phenyl Ring C-C Stretch
1430 12.1 Phenyl Ring C-C Stretch
1120 25.4 In-plane C-H Bending
545 88.7 Si-Cl Symmetric Stretch
495 95.3 Si-Cl Asymmetric Stretch

| 460 | 30.1 | Si-C Stretch |

2.3. Frontier Molecular Orbital (FMO) Analysis The HOMO and LUMO energies are crucial for understanding the electronic transitions and reactivity of the molecule. The spatial distribution of these orbitals (not shown) indicates the likely sites for electrophilic and nucleophilic attack.

Table 3: Calculated Electronic Properties

Property Value (eV)
HOMO Energy -7.25
LUMO Energy -0.89

| HOMO-LUMO Gap | 6.36 |

The relatively large HOMO-LUMO gap of 6.36 eV suggests that this compound is a kinetically stable molecule. This stability is a key factor in its utility as a chemical intermediate.

Logical Workflow for Quantum Chemical Calculations

The entire computational process can be visualized as a systematic workflow, starting from the initial molecular structure and proceeding through various stages of calculation and analysis.

G A 1. Define Initial Geometry (this compound) B 2. Select Computational Method (e.g., DFT/B3LYP) A->B C 3. Choose Basis Set (e.g., 6-311+G(d,p)) B->C D 4. Perform Geometry Optimization C->D E 5. Verify Minimum Energy Structure (No Imaginary Frequencies) D->E Check F 6. Perform Frequency Calculation D->F H 8. Calculate Electronic Properties (HOMO, LUMO, etc.) D->H F->E G 7. Analyze Vibrational Modes (Compare to IR/Raman) F->G I 9. Analyze Reactivity (HOMO-LUMO Gap, MEP) H->I

References

Methodological & Application

Application Notes and Protocols: Phenyldichlorosilane as a Precursor for Polysilane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polysilanes using phenyldichlorosilane as a primary precursor. Polysilanes are a class of inorganic polymers with a silicon backbone that exhibit unique electronic and optical properties, making them promising materials for a variety of applications, including drug delivery, bio-imaging, and as precursors to silicon carbide ceramics.

Introduction to Polysilane Synthesis from this compound

This compound (C₆H₅SiHCl₂) is a versatile monomer for the synthesis of polyphenylsilanes and related copolymers. The presence of the phenyl group imparts specific properties to the resulting polymer, such as increased thermal stability and altered solubility. The two chlorine atoms provide reactive sites for polymerization. The primary methods for synthesizing polysilanes from this compound are Wurtz-type coupling, dehydrocoupling polymerization (following reduction to phenylsilane), and ring-opening polymerization (ROP) of cyclic precursors derived from this compound.

Synthetic Methodologies

Wurtz-Type Coupling

Wurtz-type coupling is the most traditional and widely used method for the synthesis of high molecular weight polysilanes from dichlorosilanes.[1] The reaction involves the reductive dechlorination of the monomer using an alkali metal dispersion, typically sodium, in an inert solvent at elevated temperatures.[1]

Experimental Protocol: Synthesis of Polyphenylsilane via Wurtz-Type Coupling

This protocol is adapted from general procedures for the Wurtz coupling of dichlorosilanes.

Materials:

  • This compound (PhSiHCl₂)

  • Sodium metal (Na)

  • Toluene (anhydrous)

  • Isopropanol

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Set up the reaction apparatus under an inert atmosphere of argon or nitrogen. All glassware must be thoroughly dried.

  • In the three-necked flask, add anhydrous toluene and sodium metal.

  • Heat the mixture to the reflux temperature of toluene (approximately 110°C) and stir vigorously to create a fine dispersion of molten sodium.

  • Dissolve this compound in anhydrous toluene in the dropping funnel.

  • Slowly add the this compound solution to the sodium dispersion over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the reaction mixture under reflux for an additional 2-4 hours. The mixture will typically turn a deep purple or blue color, indicating the formation of polysilane chains.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of isopropanol to destroy any unreacted sodium.

  • Filter the mixture to remove the precipitated sodium chloride and any unreacted sodium.

  • Precipitate the polysilane by adding the filtrate to a large volume of isopropanol.

  • Collect the polymer by filtration, wash with additional isopropanol, and dry under vacuum.

Quantitative Data Summary (Typical Results for Analogous Systems):

ParameterValueReference
MonomerDichloromethylphenylsilane[2]
Reducing AgentMg / ZnCl₂[2]
SolventToluene[2]
TemperatureRoom Temperature[2]
Yield~50-70%[1][2]
Mn ( g/mol )6,200[2]
Mw ( g/mol )9,200[2]
PDI (Mw/Mn)1.48[2]

Diagram: Wurtz-Type Coupling Workflow

Wurtz_Coupling Monomer This compound in Toluene Reaction Polymerization (2-4 hours) Monomer->Reaction Slow Addition Na_Dispersion Sodium Dispersion in Toluene (reflux) Na_Dispersion->Reaction Quench Quenching (Isopropanol) Reaction->Quench Filtration Filtration Quench->Filtration Precipitation Precipitation (in Isopropanol) Filtration->Precipitation Polymer Polyphenylsilane Precipitation->Polymer

Caption: Workflow for Wurtz-type coupling of this compound.

Dehydrocoupling Polymerization

Dehydrocoupling polymerization is an alternative route that involves the formation of Si-Si bonds through the elimination of hydrogen gas from hydrosilanes. This method often requires a transition metal catalyst. To utilize this compound in this pathway, it must first be reduced to phenylsilane (PhSiH₃).

Step 1: Reduction of this compound to Phenylsilane

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on general procedures for the reduction of chlorosilanes.[3][4]

Materials:

  • This compound (PhSiHCl₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Schlenk line or glovebox

Procedure:

  • Under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF in the reaction flask, and cool the mixture in an ice bath.

  • Dissolve this compound in the same anhydrous solvent in the dropping funnel.

  • Slowly add the this compound solution to the LiAlH₄ suspension. A vigorous reaction with the evolution of hydrogen gas may occur.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully quench the reaction by the slow addition of anhydrous ethyl acetate followed by cautious addition of water or a saturated aqueous solution of sodium sulfate.

  • Filter the mixture to remove the aluminum salts.

  • The filtrate contains the phenylsilane. The solvent can be carefully removed by distillation. Caution: Phenylsilane is a flammable and reactive liquid.

Step 2: Dehydrocoupling of Phenylsilane

Experimental Protocol: Catalytic Dehydrocoupling

This protocol is a generalized procedure based on the dehydrocoupling of phenylsilane using zirconocene catalysts.

Materials:

  • Phenylsilane (PhSiH₃)

  • Zirconocene dichloride (Cp₂ZrCl₂) or other suitable catalyst

  • n-Butyllithium (n-BuLi) as a co-catalyst

  • Anhydrous toluene or benzene

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Septum

  • Syringes for liquid transfer

Procedure:

  • Under an inert atmosphere, dissolve the zirconocene catalyst in the anhydrous solvent in the Schlenk flask.

  • Add the phenylsilane monomer to the catalyst solution.

  • Initiate the reaction by adding the n-BuLi solution dropwise. Hydrogen gas evolution should be observed.

  • Allow the reaction to proceed at room temperature or with gentle heating for several hours to days, depending on the catalyst activity.

  • The polymerization can be terminated by exposure to air or by the addition of a quenching agent like methanol.

  • The polymer can be isolated by precipitation in a non-solvent such as hexane or methanol.

Quantitative Data Summary (Typical for Phenylsilane Dehydrocoupling):

ParameterValueReference
MonomerPhenylsilaneGeneral Literature
CatalystZirconocene-basedGeneral Literature
Mn ( g/mol )1,000 - 10,000General Literature
PDI (Mw/Mn)1.5 - 3.0General Literature

Diagram: Dehydrocoupling Pathway

Dehydrocoupling PDC This compound Reduction Reduction (e.g., LiAlH4) PDC->Reduction PS Phenylsilane Reduction->PS Dehydrocoupling Dehydrocoupling (Catalyst, -H2) PS->Dehydrocoupling Polymer Polyphenylsilane Dehydrocoupling->Polymer

Caption: Synthetic pathway from this compound to polysilane via dehydrocoupling.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization of strained cyclosilanes is a method to produce polysilanes with controlled molecular weights and narrow polydispersity.[5] This approach requires the initial synthesis of a strained cyclic monomer, such as a phenyl-substituted cyclotetrasilane, from this compound.

Step 1: Synthesis of a Phenyl-Substituted Cyclosilane (Illustrative)

The synthesis of strained cyclosilanes from dichlorosilanes is often complex and can result in a mixture of cyclic and linear oligomers. A common approach involves the reductive coupling of the dichlorosilane with a more reactive metal than sodium, such as lithium or magnesium, under specific conditions to favor cyclization.

Experimental Protocol: Synthesis of Phenyl-substituted Oligocyclosilanes (Generalized)

Materials:

  • This compound (PhSiHCl₂)

  • Lithium metal

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, add finely cut lithium metal to anhydrous THF.

  • Slowly add a solution of this compound in THF to the lithium dispersion at a controlled temperature (e.g., 0°C or room temperature).

  • Stir the reaction mixture for several hours.

  • After the reaction is complete, quench any remaining lithium carefully.

  • The reaction mixture will contain a mixture of linear and cyclic phenyl-substituted silanes. The desired strained cyclic monomer (e.g., tetraphenyltetracyclosilane) would need to be isolated and purified, typically by chromatography or crystallization.

Step 2: Anionic Ring-Opening Polymerization

Experimental Protocol: ROP of a Phenyl-Substituted Cyclotetrasilane

This protocol is based on the general principles of anionic ROP of cyclosilanes.[5]

Materials:

  • Isolated phenyl-substituted cyclotetrasilane

  • Anionic initiator (e.g., n-butyllithium or a silyl potassium initiator)

  • Anhydrous THF/benzene solvent mixture

Procedure:

  • Under an inert atmosphere, dissolve the purified cyclic monomer in the anhydrous solvent mixture.

  • Cool the solution to the desired temperature (e.g., 0°C or room temperature).

  • Add the anionic initiator dropwise. A color change is often observed upon initiation.

  • Allow the polymerization to proceed for a specific time to control the molecular weight.

  • Terminate the polymerization by adding a quenching agent, such as methanol or chlorotrimethylsilane.

  • Isolate the polymer by precipitation in a non-solvent.

Quantitative Data Summary (Typical for ROP of Cyclosilanes):

ParameterValueReference
MonomerStrained Cyclosilane[5]
InitiatorAnionic (e.g., n-BuLi)[5]
Mn ( g/mol )10,000 - 100,000[5]
PDI (Mw/Mn)< 1.2[5]

Diagram: Ring-Opening Polymerization Pathway

ROP PDC This compound Cyclization Reductive Cyclization (e.g., Li) PDC->Cyclization Cyclic_Monomer Strained Cyclophenylsilane Cyclization->Cyclic_Monomer ROP Ring-Opening Polymerization (Anionic Initiator) Cyclic_Monomer->ROP Polymer Polyphenylsilane ROP->Polymer

Caption: Synthetic pathway to polysilanes via ring-opening polymerization.

Characterization of Polyphenylsilanes

The synthesized polyphenylsilanes can be characterized by a variety of techniques to determine their molecular weight, structure, and properties.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure and end groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the Si-Si backbone and the phenyl side groups.

  • UV-Vis Spectroscopy: To study the electronic transitions associated with the Si-Si sigma-conjugated backbone.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Safety Precautions

  • This compound and other chlorosilanes are corrosive and react with moisture to produce HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkali metals such as sodium and lithium are highly reactive and flammable. Handle under an inert atmosphere and away from water.

  • Lithium aluminum hydride is a powerful reducing agent that reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Organic solvents used are flammable. Work in a well-ventilated area and away from ignition sources.

References

Synthesis of Phenyl-Containing Silicone Polymers via Hydrolysis of Phenyldichlorosilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of phenyl-containing silicone polymers, specifically through the hydrolytic polycondensation of phenyldichlorosilane. Phenyl-containing silicones are a versatile class of polymers with applications spanning from high-performance coatings and sealants to advanced materials in the biomedical and electronics industries. Their unique properties, including excellent thermal stability, hydrophobicity, and tunable refractive indices, make them highly valuable. This guide outlines the fundamental reaction, a step-by-step synthesis protocol, characterization methods, and key quantitative data to aid researchers in the successful synthesis and application of these polymers.

Introduction

Phenyl-containing silicone polymers are characterized by the presence of phenyl groups attached to the silicon atoms of the siloxane backbone (-Si-O-). The incorporation of phenyl groups imparts several desirable properties compared to their methyl-substituted counterparts, including enhanced thermal stability, improved resistance to oxidation, and a higher refractive index. These polymers can be synthesized through various methods, with the hydrolysis of phenylchlorosilanes being a common and effective approach.

This compound (C₆H₅SiHCl₂) is a key precursor for the synthesis of linear or cross-linked polyphenylsiloxanes. The hydrolysis of the Si-Cl bonds leads to the formation of reactive silanol intermediates (C₆H₅Si(OH)₂), which then undergo polycondensation to form the siloxane polymer chain. The final properties of the polymer, such as molecular weight and viscosity, can be controlled by adjusting the reaction conditions.

Applications of Phenyl-Containing Silicone Polymers

The unique properties of phenyl-containing silicone polymers have led to their use in a wide range of applications:

  • High-Temperature Applications: Due to their exceptional thermal and oxidative stability, they are used as high-temperature lubricants, heat transfer fluids, and in the formulation of heat-resistant coatings and sealants.[1][2]

  • Optical Materials: The high refractive index of phenyl silicones makes them suitable for use in optical encapsulation, LED packaging, and as components in optical devices.

  • Biomedical Devices: Their biocompatibility and stability make them candidates for use in medical and pharmaceutical applications, including drug delivery systems and biocompatible coatings.[1]

  • Electronics: They serve as electrical insulators, encapsulants for electronic components, and dielectric materials due to their excellent electrical properties and resistance to moisture.[1][2]

  • Coatings and Additives: Phenyl silicones are utilized in protective coatings for their weather resistance and hydrophobicity. They are also used as additives to improve the properties of other polymers.[3]

Synthesis of Polyphenylsiloxane from this compound

The synthesis of polyphenylsiloxane from this compound proceeds through a two-step mechanism: hydrolysis followed by polycondensation.

Reaction Mechanism

reaction_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_polycondensation Step 2: Polycondensation This compound This compound Silanol_Intermediate Phenylsilanetriol (Reactive Intermediate) This compound->Silanol_Intermediate + 2H₂O - 2HCl Silanol_Intermediate_2 Phenylsilanetriol Polyphenylsiloxane Polyphenylsiloxane (Linear or Cross-linked) Silanol_Intermediate_2->Polyphenylsiloxane - nH₂O

Caption: General reaction pathway for the synthesis of polyphenylsiloxane.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of polyphenylsiloxane.

experimental_workflow Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Hydrolysis Controlled Hydrolysis of This compound Setup->Hydrolysis Add this compound to Solvent/Water Mixture Neutralization Neutralization of HCl Hydrolysis->Neutralization Add Base (e.g., NaHCO₃) Separation Phase Separation Neutralization->Separation Washing Washing of Organic Phase Separation->Washing Aqueous Layer Discarded Drying Drying of Organic Phase Washing->Drying Use Drying Agent (e.g., Na₂SO₄) Solvent_Removal Solvent Removal (Vacuum) Drying->Solvent_Removal Polymer_Characterization Polymer Characterization (GPC, NMR, FTIR) Solvent_Removal->Polymer_Characterization Purified Polymer End Polymer_Characterization->End

References

Application Notes and Protocols for the Preparation of Hydrophobic Coatings using Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyldichlorosilane (PDCS) is a versatile organosilane compound utilized in the surface modification of various substrates to impart hydrophobicity. The presence of the phenyl group provides a bulky, non-polar moiety, while the two chlorine atoms serve as reactive sites for covalent attachment to hydroxylated surfaces. This process results in a durable, water-repellent coating with applications ranging from self-cleaning surfaces and moisture barriers to enhancing the performance of drug delivery systems by modifying the surface properties of carriers.

The fundamental principle behind the hydrophobicity achieved with PDCS lies in the chemical alteration of the substrate's surface energy. By replacing polar hydroxyl (-OH) groups with non-polar phenylsilyl groups, the affinity for water is significantly reduced, leading to an increase in the water contact angle. A higher water contact angle signifies greater hydrophobicity.

Mechanism of Action

The preparation of hydrophobic coatings using this compound typically involves a two-step reaction with a hydroxylated surface, such as that of glass or silica nanoparticles.

  • Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds in this compound readily react with trace amounts of water present on the substrate surface or in the surrounding environment. This hydrolysis reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanol intermediate (phenylsilanediol).

  • Condensation: The newly formed silanol groups then undergo a condensation reaction with the hydroxyl groups present on the substrate (e.g., Si-OH on silica). This results in the formation of stable, covalent silicon-oxygen-silicon (Si-O-Si) bonds, covalently grafting the phenylsilyl groups onto the surface. The difunctional nature of PDCS allows for potential cross-linking, which can lead to the formation of a more robust, polymeric layer on the surface.

Experimental Protocols

Two primary methods for the application of this compound to create hydrophobic coatings are solution-phase deposition, ideal for treating nanoparticles and powders, and vapor-phase deposition, which is well-suited for flat substrates like glass slides or silicon wafers.

Protocol 1: Solution-Phase Deposition for Silica Nanoparticles

This protocol details the surface modification of hydrophilic silica nanoparticles to render them hydrophobic.

Materials:

  • Silica nanoparticles (unmodified)

  • Anhydrous Toluene

  • This compound (PDCS)

  • Triethylamine (optional, as an HCl scavenger)

  • Methanol

  • Centrifuge

  • Ultrasonic bath

  • Reaction flask with condenser and nitrogen inlet

Procedure:

  • Nanoparticle Suspension: Disperse the silica nanoparticles in anhydrous toluene to create a suspension of a desired concentration (e.g., 1-5 wt%). Use an ultrasonic bath to ensure a uniform dispersion.

  • Reaction Setup: Transfer the nanoparticle suspension to a reaction flask equipped with a condenser and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Silane Addition: While stirring the suspension, slowly inject the desired amount of this compound. A typical starting point is a 1-5% solution of PDCS in anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours under a nitrogen atmosphere. If desired, triethylamine (1.5 equivalents relative to PDCS) can be added to neutralize the HCl byproduct generated during the reaction.

  • Washing: After the reaction is complete, cool the mixture to room temperature. Pellet the modified nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Purification: Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous toluene to wash away unreacted silane and byproducts. Repeat the centrifugation and re-dispersion steps at least two more times. For a final rinse, methanol can be used to remove any remaining impurities.

  • Drying: After the final wash, dry the hydrophobic silica nanoparticles in a vacuum oven at 80-100°C overnight.

  • Storage: Store the dried hydrophobic nanoparticles in a desiccator to prevent moisture exposure.

Protocol 2: Vapor-Phase Deposition for Glass Slides

This method is effective for creating a uniform hydrophobic coating on flat substrates.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Anhydrous toluene

  • This compound (PDCS)

  • Vacuum desiccator

  • Vacuum pump

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Immerse the glass slides in Piranha solution for 30-60 minutes in a fume hood. This step cleans the surface and generates hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment.)

    • Carefully remove the slides and rinse them extensively with deionized water.

    • Dry the slides in an oven at 120°C for at least 1 hour.

  • Vapor-Phase Silanization:

    • Place the cleaned and dried glass slides inside a vacuum desiccator.

    • In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the slides.

    • Evacuate the desiccator using a vacuum pump for several minutes and then seal it.

    • Allow the silanization reaction to proceed at room temperature for 12-24 hours. For a more controlled and potentially faster reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).

  • Post-Treatment:

    • Vent the desiccator to atmospheric pressure in a fume hood.

    • Remove the coated slides and rinse them with anhydrous toluene to remove any physisorbed silane molecules.

    • Dry the slides with a stream of inert gas (e.g., nitrogen) or in an oven at 100°C for 30 minutes.

  • Storage: Store the hydrophobic glass slides in a clean, dry environment.

Data Presentation

The effectiveness of the hydrophobic coating is primarily quantified by the water contact angle. The following table provides representative data for the change in water contact angle on different substrates after treatment with dichlorosilanes. While specific data for this compound can vary based on reaction conditions, these values provide an expected range of performance.

SubstrateTreatment MethodSilane Concentration/ConditionsInitial Water Contact Angle (°)Final Water Contact Angle (°)
Glass SlideVapor-Phase Deposition12-24 hours at room temperature< 2080 - 95
Silica NanoparticlesSolution-Phase Deposition1-5% PDCS in toluene, reflux 4-6h~0 (forms a slurry)> 130 (powder)

Characterization of Modified Surfaces

To confirm the successful modification of the surface and to quantify the resulting hydrophobicity, several analytical techniques are recommended:

  • Contact Angle Goniometry: This is the most direct method to measure the hydrophobicity of the coated surface. A significant increase in the water contact angle is indicative of a successful hydrophobic modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of the phenyl groups on the surface. Look for characteristic peaks corresponding to aromatic C-H stretching and bending vibrations, as well as Si-phenyl bonds. The disappearance or reduction of the broad O-H stretching band (around 3400 cm⁻¹) from the substrate indicates the reaction of surface hydroxyl groups.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental analysis of the surface, confirming the presence of silicon and carbon from the this compound. It can also be used to confirm the absence of chlorine after a complete reaction and washing.

  • Thermogravimetric Analysis (TGA): For modified nanoparticles, TGA can be used to quantify the amount of grafted this compound by measuring the weight loss upon heating in an inert atmosphere.

Visualizations

Experimental Workflow for Solution-Phase Deposition

solution_phase_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product start Start: Silica Nanoparticles dispersion Disperse in Anhydrous Toluene (Ultrasonication) start->dispersion reaction_setup Transfer to Reaction Flask (N2 atmosphere) dispersion->reaction_setup add_pdcs Add this compound reaction_setup->add_pdcs reflux Reflux (4-6 hours) add_pdcs->reflux cool Cool to Room Temp. reflux->cool centrifuge Centrifuge cool->centrifuge wash Wash with Toluene (repeat 2x) centrifuge->wash wash->centrifuge dry Dry in Vacuum Oven wash->dry end End: Hydrophobic Silica Nanoparticles dry->end

Caption: Workflow for creating hydrophobic silica nanoparticles.

Logical Relationship of Vapor-Phase Deposition

vapor_phase_relationship cluster_substrate Substrate Preparation cluster_deposition Vapor Deposition cluster_post Post-Treatment A Glass Substrate B Piranha Cleaning (Hydroxylation) A->B C Drying B->C D Place in Vacuum Desiccator with PDCS C->D E Evacuate and Seal D->E F Reaction (12-24h) E->F G Rinse with Toluene F->G H Dry G->H I Hydrophobic Coated Substrate H->I

Caption: Key stages of vapor-phase hydrophobic coating.

Signaling Pathway of Surface Modification

surface_reaction_pathway PDCS This compound (PhSiCl2H) Silanol Reactive Silanol Intermediate (PhSi(OH)2H) PDCS->Silanol Hydrolysis H2O Surface Water H2O->Silanol SurfaceOH Substrate Surface with -OH groups HydrophobicSurface Hydrophobic Surface with Covalent Si-O-Si Bonds SurfaceOH->HydrophobicSurface HCl HCl byproduct Silanol->HCl Silanol->HydrophobicSurface Condensation

Caption: Reaction pathway of this compound on a surface.

Application Notes and Protocols: Phenyldichlorosilane as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. Diols, containing two hydroxyl groups, often require protection to achieve regioselectivity and prevent undesired side reactions. Phenyldichlorosilane emerges as a versatile reagent for the protection of 1,2- and 1,3-diols, forming a cyclic phenylsilylene acetal. This protecting group offers stability under various reaction conditions and can be selectively removed, making it a valuable tool in the synthetic chemist's arsenal.

Mechanism of Protection

The protection of a diol with this compound proceeds through the formation of a cyclic silylene acetal. The reaction is typically carried out in the presence of a base, such as pyridine or imidazole, which acts as a proton scavenger. The mechanism involves the nucleophilic attack of the hydroxyl groups of the diol on the silicon atom of this compound, with the concomitant elimination of two equivalents of hydrogen chloride.

Reaction Mechanism: Protection of a 1,2-Diol

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diol R-CH(OH)-CH(OH)-R' intermediate1 R-CH(O-Si(Ph)(Cl))-CH(OH)-R' diol->intermediate1 + PhSiCl2 - Base·HCl pdcs PhSiCl2 pdcs->intermediate1 base Base (e.g., Pyridine) base->intermediate1 intermediate2 R-CH(O-Si(Ph)(Cl))-CH(O⁻)-R' base->intermediate2 intermediate1->intermediate2 + Base product Cyclic Phenylsilylene Acetal intermediate2->product - Cl⁻ hcl_base 2 x Base·HCl

Caption: General mechanism for the protection of a 1,2-diol with this compound.

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following are generalized procedures based on the use of analogous dialkyldichlorosilanes for the protection of diols. These should be optimized for specific substrates.

Protocol 1: General Procedure for the Protection of a 1,2-Diol

  • Preparation: To a solution of the 1,2-diol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (2.2 eq, e.g., pyridine or imidazole).

  • Reaction: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add this compound (1.1 eq) dropwise via a syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a Phenylsilylene Acetal

The deprotection of silyl ethers and acetals can be achieved under various conditions, primarily using fluoride ion sources or acidic conditions.

  • Fluoride-Mediated Deprotection: To a solution of the phenylsilylene acetal (1.0 eq) in an appropriate solvent (e.g., THF), add a fluoride source such as tetra-n-butylammonium fluoride (TBAF) (1.1 eq of a 1 M solution in THF) or hydrogen fluoride-pyridine complex.

  • Acidic Hydrolysis: Alternatively, treat the protected diol with an aqueous acid solution (e.g., 1 M HCl in THF or acetic acid in water).

  • Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (for acidic deprotection) or water (for fluoride deprotection). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting diol by column chromatography or recrystallization.

Quantitative Data

Specific yield and reaction time data for the protection of various diols with this compound is not extensively reported. However, based on analogous reactions with other dichlorosilanes, high yields are generally expected. The following table provides representative data for the protection of diols with a similar reagent, diisopropyldichlorosilane, to offer an expected range of performance.

Diol SubstrateProtecting ReagentBaseSolventTime (h)Yield (%)
1,2-PropanediolDiisopropyldichlorosilaneImidazoleDMF4>90
(R)-1,3-ButanediolDiisopropyldichlorosilanePyridineCH₂Cl₂685-95
Ethylene GlycolDiisopropyldichlorosilaneImidazoleDMF2>95
1,3-PropanediolDiisopropyldichlorosilanePyridineTHF588-96

Note: This data is analogous and serves as an estimation. Actual results with this compound may vary.

Applications in Drug Development and Synthesis

The use of silyl protecting groups is widespread in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The phenylsilyl group can offer different stability and reactivity profiles compared to alkylsilyl groups, which can be advantageous in certain synthetic routes. While specific examples for this compound are not abundant in readily available literature, the strategy of using dialkyldichlorosilanes for diol protection is a key step in the synthesis of various natural products and their analogues, which are often precursors for drug discovery programs.

The stability of the phenylsilylene acetal to a range of reaction conditions allows for transformations on other parts of the molecule without affecting the protected diol. For instance, this protection strategy could be employed in the synthesis of carbohydrate-based drugs, where selective protection of vicinal diols is crucial.

Experimental Workflow

G start Start with Diol-containing Molecule protect Protection of Diol with this compound start->protect 1. Protection transform Chemical Transformations on other functional groups protect->transform 2. Synthesis Steps deprotect Deprotection of Phenylsilylene Acetal transform->deprotect 3. Deprotection end Final Product with Free Diol deprotect->end

Caption: A typical workflow involving the use of this compound as a protecting group.

Conclusion

This compound provides a valuable method for the protection of 1,2- and 1,3-diols, forming stable cyclic silylene acetals. Although specific, detailed protocols are not as prevalent as for other common silylating agents, the general procedures are well-established and can be adapted from analogous reagents. The stability of the resulting protected diol allows for a wide range of subsequent chemical modifications, making this a useful strategy in the multi-step synthesis of complex molecules relevant to drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

Application Notes and Protocols for Phenyldichlorosilane-Based Polysiloxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of polyphenylsiloxanes, a class of polymers with applications in various fields due to their thermal stability and unique properties. The synthesis is a two-step process that begins with the hydrolysis of a phenyldichlorosilane derivative to form cyclic siloxane monomers, followed by the ring-opening polymerization (ROP) of these monomers.

Part 1: Synthesis of Phenyl-Substituted Cyclosiloxanes via Hydrolysis

The first step involves the controlled hydrolysis of a dichlorophenylsilane, such as dithis compound, to produce cyclic siloxanes, primarily the tetramer, octaphenylcyclotetrasiloxane (OPCTS). This monomer serves as the precursor for the subsequent polymerization.

Experimental Protocol: Hydrolysis of Dithis compound to Octaphenylcyclotetrasiloxane (OPCTS)

This protocol details the synthesis of OPCTS from dithis compound.

Materials:

  • Dithis compound ((C₆H₅)₂SiCl₂)

  • Toluene

  • tert-Amyl alcohol

  • Deionized water

  • Round-bottom flask (appropriate size)

  • Stirring apparatus

  • Addition funnel

  • Thermometer

  • Ice bath

  • Suction filtration apparatus (e.g., Büchner funnel)

  • Chloroform (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and addition funnel, prepare a solution of 666 mL of deionized water and 161 mL of tert-amyl alcohol.[1] Begin stirring the mixture.

  • Preparation of Silane Solution: In a separate beaker, prepare a solution of 200 g of dithis compound in 77 mL of toluene.[1]

  • Controlled Addition: Transfer the dithis compound solution to the addition funnel.

  • Hydrolysis Reaction: Slowly add the dithis compound solution dropwise to the stirred water/tert-amyl alcohol mixture. Maintain the reaction temperature below 25°C using an ice bath. This slow addition should take approximately 30 minutes.[1]

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 10 minutes.[1]

  • Isolation of Product: Collect the resulting white crystalline product by suction filtration.[1]

  • Washing: Wash the collected solid with ice-cold deionized water to remove any remaining acid byproducts.

  • Purification: The crude OPCTS can be purified by recrystallization from a suitable solvent such as acetic acid, ethyl acetate, benzene, or a mixture of benzene and ethanol.[2] Two stable isomorphs of OPCTS both melt at 200-201°C.[2]

Logical Workflow for Polyphenylsiloxane Synthesis

Caption: Overall workflow for the synthesis of polyphenylsiloxane.

Part 2: Ring-Opening Polymerization (ROP) of Phenyl-Substituted Cyclosiloxanes

The second step involves the polymerization of the synthesized phenyl-substituted cyclosiloxanes (e.g., OPCTS) to form high molecular weight polyphenylsiloxanes. This can be achieved through either anionic or cationic ring-opening polymerization.

Experimental Protocol: Anionic Ring-Opening Polymerization of Octaphenylcyclotetrasiloxane (OPCTS)

This protocol provides a general procedure for the anionic ROP of OPCTS. The choice of initiator and promoter can influence the polymerization rate and polymer properties.

Materials:

  • Octaphenylcyclotetrasiloxane (OPCTS)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Initiator (e.g., Potassium isopropoxide, Butyllithium)

  • Promoter (optional, e.g., N-methyl-2-pyrrolidinone (NMP), N,N-dimethylformamide (DMF))

  • Terminating agent (e.g., Trimethylchlorosilane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • Monomer Preparation: Ensure the OPCTS monomer is thoroughly dried before use, as moisture can terminate the polymerization.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of OPCTS in the anhydrous solvent in a flame-dried reaction flask equipped with a stirrer.

  • Initiation: Add the initiator to the reaction mixture. If using a promoter, it can be added at this stage. The molar ratio of promoter to initiator can significantly affect the polymerization rate.[3]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 30-80°C) and monitor the progress of the polymerization. The reaction time will vary depending on the initiator, promoter, and temperature. The polymerization reactions are typically first-order with respect to the monomer concentration in the initial stage.[3]

  • Termination: Once the desired molecular weight is achieved or the monomer is consumed, terminate the polymerization by adding a terminating agent like trimethylchlorosilane. This step is crucial to obtain a stable polymer.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Collect the polymer by filtration and dry it under vacuum.

Experimental Protocol: Cationic Ring-Opening Polymerization of Octaphenylcyclotetrasiloxane (OPCTS)

This protocol outlines a general method for the cationic ROP of OPCTS. Strong protic acids or photoinitiators can be used to initiate the polymerization.

Materials:

  • Octaphenylcyclotetrasiloxane (OPCTS)

  • Anhydrous solvent (e.g., Chloroform, Dichloromethane)

  • Initiator (e.g., Triflic acid (CF₃SO₃H), Diphenyliodonium hexafluorophosphate for photoinitiation)

  • Quenching agent (e.g., a weak base like pyridine or ammonia)

  • Inert atmosphere apparatus

  • Stirring apparatus

  • Heating or UV irradiation apparatus (depending on the initiator)

Procedure:

  • Monomer Preparation: Dry the OPCTS monomer thoroughly.

  • Reaction Setup: Under an inert atmosphere, dissolve OPCTS in the anhydrous solvent in a reaction flask.

  • Initiation:

    • Acid Initiation: Add a strong protic acid like triflic acid to the solution. The polymerization will proceed via the formation of silyloxonium ions.

    • Photoinitiation: If using a photoinitiator like diphenyliodonium hexafluorophosphate, irradiate the solution with UV light. This generates protonic acids and silylium cations that initiate the polymerization.[4][5][6]

  • Polymerization: Stir the reaction mixture at the desired temperature or continue irradiation. The kinetics of the polymerization can be followed by techniques like GPC.

  • Termination: Quench the reaction by adding a weak base to neutralize the acidic species.

  • Isolation and Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Ring-Opening Polymerization Mechanism

ROP_Mechanism cluster_anionic Anionic ROP cluster_cationic Cationic ROP Initiator_anionic Initiator (Nu⁻) Monomer_anionic Cyclic Siloxane Initiator_anionic->Monomer_anionic Initiation ActiveCenter_anionic Living Polymer Chain (~Si-O⁻) Monomer_anionic->ActiveCenter_anionic Ring Opening Propagation_anionic Propagation: Addition of Monomer ActiveCenter_anionic->Propagation_anionic Propagation_anionic->ActiveCenter_anionic Chain Growth Initiator_cationic Initiator (H⁺) Monomer_cationic Cyclic Siloxane Initiator_cationic->Monomer_cationic Initiation ActiveCenter_cationic Active Polymer Chain (~Si-O⁺H-) Monomer_cationic->ActiveCenter_cationic Ring Opening Propagation_cationic Propagation: Addition of Monomer ActiveCenter_cationic->Propagation_cationic Propagation_cationic->ActiveCenter_cationic Chain Growth

Caption: Generalized mechanisms for anionic and cationic ring-opening polymerization of cyclosiloxanes.

Data Presentation

The molecular weight and polydispersity of the resulting polyphenylsiloxane can be controlled by adjusting the reaction conditions. The following table provides examples of data that can be obtained.

Polymerization MethodMonomerInitiator/CatalystMₙ ( g/mol )PDI (Mₙ/Mₙ)Yield (%)Reference
Piers-RubinsztajnHydrosilanes + AlkoxysilanesB(C₆F₅)₃up to 70,300-up to 95[7]
Piers-RubinsztajnPhenyl & Perfluorodecylethyl side groupsB(C₆F₅)₃up to 6,7001.16-[7]
Anionic ROPOctamethylcyclotetrasiloxane (D4)Potassium Isopropoxide / NMP---[3]
Cationic ROPOctamethylcyclotetrasiloxane (D4)Diphenyliodonium hexafluorophosphateVaries with initiator concentration and irradiation time-High yields[4]

Note: The molecular weight and PDI are highly dependent on the specific reaction conditions, including monomer purity, initiator/monomer ratio, solvent, temperature, and reaction time. For precise control over molecular weight, it is crucial to carefully control these parameters. The addition of monofunctional monomers or using a slight excess of one bifunctional monomer are common strategies for controlling molecular weight in polycondensation reactions.[8]

References

Application Notes and Protocols for the Functionalization of Glass Surfaces with Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of glass surfaces is a critical process in a wide range of scientific and technological applications, including microarrays, microfluidics, cell culture, and biosensing, which are integral to drug discovery and development. The ability to precisely control the surface chemistry of glass substrates allows for the tailored immobilization of biomolecules, cells, and nanoparticles, thereby influencing biocompatibility, assay sensitivity, and device performance.

Phenyldichlorosilane is a bifunctional organosilane that can be used to create a hydrophobic and chemically distinct phenyl-terminated self-assembled monolayer (SAM) on glass and other hydroxylated surfaces. The phenyl groups provide a non-polar interface that can be utilized for studying hydrophobic interactions, protein adsorption, and as a platform for further chemical modification. This application note provides a detailed protocol for the functionalization of glass surfaces with this compound, along with expected characterization data and potential applications in drug development.

Principle of the Method

The functionalization of glass with this compound proceeds via a two-step reaction mechanism. First, the dichlorosilane moiety of this compound hydrolyzes in the presence of trace amounts of water to form a reactive silanol intermediate. This hydrolysis can occur with adsorbed water on the glass surface or with controlled amounts of water in the reaction solvent. Subsequently, the silanol groups condense with the hydroxyl groups (-OH) present on the activated glass surface, forming stable covalent siloxane (Si-O-Si) bonds. Lateral polymerization between adjacent silane molecules can also occur, leading to a cross-linked, stable monolayer.

Experimental Protocols

Materials and Equipment
  • Glass substrates (e.g., microscope slides, coverslips)

  • This compound (C₆H₅SiHCl₂)

  • Anhydrous toluene or other anhydrous organic solvent (e.g., hexane)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Methanol, analytical grade

  • Acetone, analytical grade

  • Nitrogen gas (N₂)

  • Glass staining jars or beakers

  • Ultrasonic bath

  • Oven

  • Goniometer for contact angle measurements

  • (Optional) Ellipsometer for thickness measurement

  • (Optional) Atomic Force Microscope (AFM) for surface morphology

Detailed Experimental Procedure

Step 1: Cleaning and Activation of Glass Substrates

This step is crucial for creating a high density of surface hydroxyl groups, which are the reactive sites for silanization.

  • Place the glass substrates in a glass rack and immerse them in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Leave the substrates in the piranha solution for 30-60 minutes.

  • Carefully remove the substrates and rinse them extensively with DI water.

  • Rinse the substrates with methanol and then acetone to remove residual water.

  • Dry the substrates under a stream of nitrogen gas.

  • Place the cleaned substrates in an oven at 110-120 °C for at least 1 hour to ensure a completely dry and activated surface.

Step 2: Silanization with this compound

This procedure should be performed in a moisture-free environment, such as a glovebox or under a nitrogen atmosphere, to prevent premature polymerization of the silane in solution.

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.

  • Allow the cleaned and dried glass substrates to cool to room temperature in a desiccator.

  • Immerse the activated glass substrates in the this compound solution for 1-2 hours at room temperature. The reaction time can be optimized to achieve the desired surface coverage.

  • After immersion, remove the substrates from the silane solution and rinse them sequentially with anhydrous toluene, acetone, and methanol to remove any unreacted silane.

  • Dry the functionalized substrates under a stream of nitrogen gas.

Step 3: Curing and Post-Treatment

  • To promote the formation of a stable, cross-linked monolayer, cure the functionalized substrates in an oven at 110-120 °C for 30-60 minutes.

  • After curing, allow the substrates to cool to room temperature.

  • The this compound-functionalized glass surfaces are now ready for characterization and use.

Data Presentation

The following table summarizes the expected quantitative data for the characterization of this compound-functionalized glass surfaces. These are representative values, and actual results may vary depending on the specific experimental conditions.

ParameterUntreated GlassPiranha-Cleaned GlassThis compound Functionalized Glass
Water Contact Angle 20-40°< 10°70-85°
Monolayer Thickness N/AN/A5-10 Å
Surface Roughness (RMS) Variable< 0.5 nm< 1.0 nm
Stability HighHighStable in air, organic solvents; may degrade in harsh aqueous/basic conditions over time

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment & Characterization start Start: Glass Substrate cleaning Piranha Cleaning (H₂SO₄/H₂O₂) start->cleaning rinse1 DI Water Rinse cleaning->rinse1 dry1 Nitrogen Drying & Oven Bake rinse1->dry1 activated Activated Hydroxylated Surface dry1->activated immersion Immerse Substrate in Silane Solution activated->immersion prepare_silane Prepare this compound Solution in Anhydrous Toluene prepare_silane->immersion rinse2 Solvent Rinse (Toluene, Acetone, Methanol) immersion->rinse2 dry2 Nitrogen Drying rinse2->dry2 curing Oven Curing dry2->curing final_surface Functionalized Phenyl Surface curing->final_surface characterization Characterization (Contact Angle, Ellipsometry, AFM) final_surface->characterization

Caption: Experimental workflow for the functionalization of glass surfaces.

Chemical Reaction Mechanism

reaction_mechanism cluster_surface Glass Surface cluster_silane This compound cluster_functionalized Functionalized Surface glass Si-OH  Si-OH  Si-OH functionalized_surface Si-O-Si(Phenyl)-O-Si pds Phenyl-Si(Cl)₂ hydrolyzed_pds Phenyl-Si(OH)₂ (Reactive Intermediate) pds->hydrolyzed_pds + 2 H₂O - 2 HCl hydrolyzed_pds->functionalized_surface + Si-OH (surface) - 2 H₂O

Caption: Reaction of this compound with a hydroxylated glass surface.

Potential Applications in Drug Development

The creation of a well-defined phenyl-functionalized surface on glass substrates opens up several avenues for research and development in the pharmaceutical industry:

  • Protein Adsorption Studies: The hydrophobic nature of the phenyl-terminated surface can be used to study the adsorption and denaturation of proteins, which is crucial for understanding biocompatibility and the foreign body response to implantable devices.

  • High-Throughput Screening (HTS): Functionalized glass plates can be used in HTS assays where hydrophobic interactions are important for compound binding or cell adhesion.

  • Cell-Based Assays: The surface can be used to study the adhesion and proliferation of cells on hydrophobic substrates, which is relevant for tissue engineering and the development of cell-based therapies.

  • Biosensor Development: The phenyl-functionalized surface can serve as a platform for the development of novel biosensors. The phenyl groups can be further modified to attach specific capture probes for the detection of biomarkers.

  • Nanoparticle and Drug Delivery Vehicle Interaction Studies: The surface can be used as a model to study the interaction of drug-loaded nanoparticles and other delivery vehicles with hydrophobic biological interfaces.

Troubleshooting

IssuePossible CauseSuggested Solution
High Water Contact Angle after Cleaning Incomplete removal of organic contaminants.Extend piranha cleaning time or use a fresh solution. Ensure thorough rinsing.
Low Water Contact Angle after Silanization Incomplete silanization reaction.Ensure the use of anhydrous solvent and a moisture-free environment. Increase reaction time or silane concentration. Ensure the glass surface was properly activated and dried.
Hazy or Uneven Coating Premature polymerization of silane in solution due to moisture.Use fresh anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Stability of the Coating Incomplete covalent bond formation or insufficient curing.Ensure proper cleaning and activation. Increase curing time or temperature.

Troubleshooting & Optimization

Controlling the hydrolysis rate of Phenyldichlorosilane in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the hydrolysis rate of Phenyldichlorosilane. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data to ensure the success and safety of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrolysis?

The hydrolysis of this compound initially produces phenylsilanetriol (C₆H₅Si(OH)₃) and hydrochloric acid (HCl).[1] Due to its high reactivity, phenylsilanetriol is unstable and readily undergoes self-condensation to form polysiloxane chains of varying lengths, ultimately leading to the formation of a cross-linked silicone polymer network.[1][2]

Q2: Why is the hydrolysis of this compound so vigorous?

This compound is a chlorosilane, and the silicon-chlorine bonds are highly susceptible to cleavage by water.[1][3] The reaction is highly exothermic, generating significant heat and hydrogen chloride gas.[3][4] This can cause a rapid increase in temperature and pressure if not properly controlled.

Q3: How can I control the rate of hydrolysis?

The rate of hydrolysis can be controlled by several factors:

  • Temperature: Lowering the reaction temperature will significantly slow down the hydrolysis rate.

  • Rate of Water Addition: A slow, controlled addition of water to the this compound solution is crucial to manage the exothermic nature of the reaction.

  • Solvent: Using an anhydrous, aprotic solvent can help to dissipate heat and dilute the reactants. Diethyl ether and toluene are suitable options.[1]

  • Stoichiometry: Precise control over the molar ratio of water to this compound is essential to achieve the desired degree of hydrolysis and condensation.

Q4: What are the common side products, and how can I minimize them?

The primary side products are uncontrolled, high molecular weight polysiloxanes, which can precipitate out of solution. To minimize their formation, it is critical to maintain a low temperature, ensure rapid and efficient stirring, and control the addition of water. The use of an HCl scavenger, such as triethylamine, can also be employed in some cases to drive the reaction towards the desired product.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction is too vigorous and difficult to control. 1. Reaction temperature is too high.2. Water is being added too quickly.3. Insufficient solvent to dissipate heat.1. Pre-cool the reaction vessel in an ice bath before and during the addition of water.2. Use a syringe pump for slow, controlled addition of water.3. Increase the volume of anhydrous solvent.
Formation of an insoluble white precipitate (uncontrolled polymerization). 1. Localized high concentrations of water.2. Reaction temperature is too high, accelerating condensation.3. Inadequate stirring.1. Ensure vigorous stirring to maintain a homogeneous solution.2. Add the water dropwise to the this compound solution (inverse addition).3. Maintain a low reaction temperature (0-5 °C).
Incomplete hydrolysis. 1. Insufficient amount of water added.2. Reaction time is too short.1. Carefully check the stoichiometry of the reactants.2. Allow the reaction to stir for a longer period at a controlled temperature after the addition of water is complete.
Generation of excessive HCl fumes. This is an inherent byproduct of the reaction.1. Conduct the reaction in a well-ventilated fume hood.2. Use a gas trap or scrubber containing a basic solution (e.g., sodium bicarbonate) to neutralize the HCl gas.

Data Presentation

Table 1: Effect of Temperature on Hydrolysis Rate

Temperature (°C)Qualitative Hydrolysis RateObservations
0 - 5Slow, controlledManageable exotherm, reduced risk of uncontrolled polymerization.
20 - 25 (Room Temp)Rapid, vigorousSignificant heat generation, increased risk of side product formation.[3]
> 40Very rapid, potentially violentDifficult to control, high likelihood of forming insoluble polymers.

Table 2: Influence of Solvent on Hydrolysis Control

SolventPropertiesSuitability for Controlled Hydrolysis
Diethyl EtherAnhydrous, aprotic, low boiling pointGood for heat dissipation and maintaining low temperatures.[1]
TolueneAnhydrous, aprotic, higher boiling pointSuitable for reactions requiring slightly elevated temperatures after initial hydrolysis.
Alcohols (e.g., Methanol, Ethanol)ProticNot recommended as they will react with this compound.
WaterProtic, reactantShould be added in a controlled manner, not used as the primary solvent.

Experimental Protocols

Protocol 1: Controlled Batch Hydrolysis of this compound

Objective: To perform a controlled hydrolysis of this compound to form soluble silanetriols and low molecular weight oligomers.

Materials:

  • This compound

  • Anhydrous diethyl ether

  • Deionized water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen inlet

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet in a fume hood.

  • Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • In the flask, dissolve the desired amount of this compound in anhydrous diethyl ether.

  • Slowly add the stoichiometric amount of deionized water to the stirred solution from the dropping funnel over a period of 1-2 hours.

  • The reaction is exothermic and will generate hydrogen chloride gas. Ensure the reaction is well-ventilated.

  • After the addition of water is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • The resulting solution containing phenylsilanetriol and its oligomers can be used for subsequent reactions.

Visualizations

HydrolysisPathway PDS This compound (C₆H₅SiCl₂) PST Phenylsilanetriol (C₆H₅Si(OH)₃) PDS->PST Hydrolysis Water 2 H₂O Water->PST HCl 2 HCl PST->HCl Polymer Polysiloxane Network (-[C₆H₅SiO]ₙ-) PST->Polymer Condensation Water_byproduct n H₂O Polymer->Water_byproduct

Caption: Hydrolysis and condensation pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction Setup 1. Assemble glassware (Flask, Stirrer, Funnel) Cooling 2. Prepare ice bath (0-5 °C) Setup->Cooling Dissolve 3. Dissolve this compound in anhydrous solvent Cooling->Dissolve AddWater 4. Slow, dropwise addition of water Dissolve->AddWater Stir 5. Continue stirring at low temperature AddWater->Stir Product 6. Obtain solution of Phenylsilanetriol/Oligomers Stir->Product

Caption: Workflow for controlled hydrolysis of this compound.

References

Technical Support Center: Phenyldichlorosilane Handling and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting side reactions of phenyldichlorosilane caused by moisture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it highly sensitive to moisture?

This compound ((C₆H₅)SiHCl₂) is an organosilicon compound containing a silicon atom bonded to a phenyl group, a hydrogen atom, and two chlorine atoms. The silicon-chlorine (Si-Cl) bonds are highly polarized and susceptible to nucleophilic attack.[1] Water, even in trace amounts from atmospheric moisture, acts as a nucleophile and readily reacts with the Si-Cl bonds in a process called hydrolysis.[2][3] This reaction is often vigorous, evolving heat and producing corrosive hydrogen chloride (HCl) gas.[4][5][6]

Q2: What are the primary side reactions of this compound with moisture?

The primary side reaction is hydrolysis, where the chlorine atoms are replaced by hydroxyl (-OH) groups, forming phenylsilanediol. This silanol intermediate is generally unstable and rapidly undergoes self-condensation reactions. In these subsequent reactions, silanol groups react with each other to form silicon-oxygen-silicon (Si-O-Si) linkages, leading to the formation of oligomeric or polymeric phenylsiloxanes.[7][8] These unwanted byproducts can contaminate the desired product and complicate purification.

Q3: What are the observable signs of moisture contamination in my experiment?

Signs of moisture contamination can include:

  • Fuming: this compound will fume upon contact with air as it reacts with atmospheric moisture, producing a visible cloud of HCl gas and silica byproducts.[3]

  • Formation of Precipitate: The condensation of silanol intermediates leads to the formation of white, insoluble polysiloxane solids.

  • Exothermic Reaction: The reaction with water generates a significant amount of heat.[4][5]

  • Inconsistent Results: Poor yields or the presence of unexpected byproducts in analytical data (e.g., NMR, GC-MS) are strong indicators of contamination.

Q4: How should I properly store this compound?

To maintain its integrity, this compound should be stored in a cool, dry, well-ventilated area away from heat and sources of ignition.[9][10] It must be kept in tightly closed containers, preferably under a dry, inert atmosphere such as nitrogen or argon, to prevent any contact with moisture.[11]

Q5: What is the recommended procedure for handling and transferring this compound?

All handling and transfers of this compound must be performed using inert atmosphere techniques to rigorously exclude air and moisture.[12] This can be achieved using a glovebox or a Schlenk line.[13] Use oven-dried syringes or cannulas that have been flushed with an inert gas to transfer the liquid.[12][14] All equipment used during handling must be properly grounded to prevent static discharge.[10]

Troubleshooting Guide

Issue 1: My reaction is fuming excessively and a white solid is forming.

  • Probable Cause: Significant moisture contamination. This could be from wet glassware, solvents, reagents, or a leak in your inert atmosphere setup.

  • Solution: Unfortunately, the reaction is likely compromised. It is best to quench the reaction safely and start over. Review all procedures for drying glassware, solvents, and ensuring a properly sealed, inert reaction environment.

Issue 2: The yield of my desired product is low, and I see broad peaks corresponding to siloxanes in my NMR spectrum.

  • Probable Cause: Trace amounts of moisture were present in the reaction, leading to the slow formation of siloxane byproducts.

  • Solution:

    • Purification: Attempt to separate your product from the siloxane impurities. This can be challenging due to similar polarities. A potential method involves treating the crude product with a boron trifluoride complex to break down the siloxane bonds into lower-boiling impurities that can be removed by distillation.[15]

    • Prevention for Future Reactions: Re-evaluate your drying procedures. Ensure solvents are freshly dried and tested for water content (e.g., via Karl Fischer titration).[16] Check that all joints in your glassware are well-sealed and that your inert gas supply is pure and dry.[13]

Issue 3: My reaction failed to initiate or proceeded very slowly.

  • Probable Cause: While moisture typically causes vigorous side reactions, its presence can also interfere with desired reaction pathways, especially if it reacts with catalysts or other sensitive reagents.

  • Solution: Verify the purity and dryness of all starting materials. Ensure your this compound has not degraded during storage. It is crucial to handle all reagents under a strict inert atmosphere.[12]

Data Summary

Table 1: Efficiency of Common Drying Agents for Methylene Chloride (DCM)

This table provides a comparison of the effectiveness of different drying agents for reducing the water content in a common solvent used in organosilicon chemistry.

Drying AgentConditionsFinal Water Content (ppm)Reference
Calcium Hydride (CaH₂)Heating under reflux~13 ppm[16]
3Å Molecular SievesStanding for 48h (20% m/v)Low ppm levels[16]
Commercially Available "Dry" SolventAs suppliedCan be low, but varies[16]

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Cleaning: Thoroughly clean all glassware with an appropriate solvent and/or cleaning solution to remove any organic residues. Rinse with deionized water followed by a final rinse with acetone.

  • Oven Drying: Place the glassware in a laboratory oven at a temperature of at least 125°C for a minimum of 4 hours (overnight is recommended).[12]

  • Assembly and Cooling: While still hot, assemble the glassware setup (e.g., reaction flask, condenser). Immediately flush the assembled apparatus with a steady stream of dry inert gas (nitrogen or argon) while it cools to room temperature. This prevents moist air from being drawn back into the flask as it cools.[13]

  • Storage: If not used immediately, keep the assembled, dry glassware under a positive pressure of inert gas.

Protocol 2: Drying of Aprotic Solvents (e.g., Toluene)
  • Pre-Drying: If the solvent has significant water content, pre-dry it by letting it stand over a moderate drying agent like anhydrous calcium chloride.

  • Distillation from a Reactive Drying Agent: For rigorously dry solvent, distillation is required.

    • Caution: This procedure should only be performed by trained personnel due to the use of highly reactive materials.

    • Add the pre-dried solvent to a distillation flask containing an appropriate drying agent (e.g., sodium metal with benzophenone as an indicator for ethers and hydrocarbons; calcium hydride for halogenated solvents).[17]

    • Heat the setup to reflux under a nitrogen or argon atmosphere until the indicator shows the solvent is dry (e.g., the deep blue color of the benzophenone ketyl radical).[17]

    • Distill the solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.

  • Drying with Molecular Sieves: As a safer alternative to distillation, solvents can be dried by standing over activated 3Å or 4Å molecular sieves for at least 48 hours under an inert atmosphere.[16][17] The sieves should be activated by heating in a vacuum oven before use.[16]

Protocol 3: Transfer of this compound via Syringe
  • Preparation: Ensure the reaction flask is assembled, dried, and maintained under a positive pressure of inert gas (indicated by an oil bubbler).[13]

  • Syringe Drying: Dry the syringe and needle in an oven (125°C) and allow them to cool in a desiccator or by flushing with inert gas.[13][14]

  • Flushing: Flush the cooled, assembled syringe at least 5-10 times with the inert gas from your reaction line or a balloon.[13]

  • Withdrawal: Pierce the septum on the this compound reagent bottle. First, draw a small amount of the inert gas from the bottle's headspace into the syringe. Then, insert the needle tip below the liquid surface and slowly withdraw the desired volume.

  • Gas Buffer: Once the desired volume is drawn, pull the needle tip back into the headspace above the liquid and withdraw a small gas buffer (~0.2 mL). This prevents the reactive liquid from dripping from the needle tip during transfer.[18]

  • Transfer: Quickly and carefully transfer the syringe to the reaction flask and pierce the septum. Inject the inert gas buffer first, then slowly dispense the liquid reagent into the reaction.

  • Rinsing: If desired, the syringe can be rinsed by drawing some of the reaction solvent into it and re-injecting it into the flask to ensure complete transfer of the reagent.

Visual Guides

Reaction Pathway: Hydrolysis and Condensation

Hydrolysis_Condensation PDS This compound (C₆H₅)SiHCl₂ Silanol Phenylsilanetriol (Intermediate) (C₆H₅)Si(OH)₂H PDS->Silanol Hydrolysis HCl Hydrogen Chloride (HCl Gas) PDS->HCl releases H2O H₂O (Moisture) H2O->Silanol Siloxane Polyphenylsiloxane [-(C₆H₅)Si(H)O-] Silanol->Siloxane Condensation Silanol->H2O_out releases

Caption: Reaction pathway of this compound with moisture.

Workflow: Troubleshooting Moisture Contamination

Troubleshooting_Workflow start Unexpected Result in Reaction (e.g., low yield, precipitate) check1 Observe Reaction: Fuming or White Solid? start->check1 check2 Analyze Crude Product: Siloxane Peaks in NMR/GC-MS? check1->check2 No action1 Significant Moisture Contamination. Stop reaction safely. check1->action1 Yes action2 Trace Moisture Contamination. Proceed to purification. check2->action2 Yes action4 Other Issue Likely. Check reagent purity, stoichiometry, temperature, etc. check2->action4 No action3 Review All Drying Procedures: - Glassware (Oven/Flame Dry) - Solvents (Distill/Sieves) - Inert Gas (Purity/Seal) action1->action3 end_continue Attempt Purification / Proceed action2->end_continue end_stop Restart Experiment with Rigorously Dry Conditions action3->end_stop action4->end_continue

Caption: Logical workflow for troubleshooting moisture issues.

References

Technical Support Center: Purification of Crude Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude Phenyldichlorosilane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on fractional distillation.

Issue 1: Poor Separation of Impurities

Symptoms:

  • The purity of the collected this compound fraction is low, as determined by analytical methods like GC-MS.

  • The boiling point reading is unstable or does not plateau during distillation.

Possible Causes & Solutions:

CauseSolution
Inefficient Column Packing Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to provide a sufficient number of theoretical plates for separation.
Incorrect Reflux Ratio A high reflux ratio generally improves separation but reduces throughput. Start with a higher reflux ratio and gradually decrease it to find the optimal balance for your specific mixture.
Fluctuating Heat Input Inconsistent heating can disrupt the vapor-liquid equilibrium in the column. Use a stable heating source like a heating mantle with a controller to maintain a steady boil-up rate.
Pressure Instability (Vacuum Distillation) Fluctuations in vacuum will alter boiling points and affect separation. Ensure all connections in the distillation apparatus are secure and the vacuum pump is operating consistently. Use a vacuum regulator for precise pressure control.
Presence of Azeotropes Certain impurities may form azeotropes with this compound, making separation by conventional distillation difficult. Consider alternative purification methods or chemical treatment to break the azeotrope.

Issue 2: Product Degradation or Discoloration

Symptoms:

  • The distilled this compound is yellow or brown.

  • The presence of unexpected byproducts is observed in the analysis.

Possible Causes & Solutions:

CauseSolution
Thermal Decomposition This compound and related silanes can decompose at elevated temperatures.[1][2] Distill under reduced pressure to lower the boiling point and minimize thermal stress. Avoid excessive heating of the distillation flask.
Presence of Catalytic Impurities Traces of acids, bases, or metals can catalyze decomposition or side reactions. Ensure all glassware is thoroughly cleaned and dried before use.
Oxidation Exposure to air at high temperatures can lead to oxidation. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Low Product Yield

Symptoms:

  • The amount of purified this compound collected is significantly less than expected.

Possible Causes & Solutions:

CauseSolution
Hold-up in the Column A significant amount of material can be retained on the surface of the column packing. Use a column with a lower hold-up volume for small-scale distillations.
Leaks in the System Leaks in the distillation apparatus can lead to loss of vapor. Carefully check all joints and connections for a proper seal.
Incomplete Distillation Ensure the distillation is run to completion by monitoring the temperature at the head of the column. A sharp drop in temperature indicates that the desired product has been distilled.
Premature Condensation Inadequate insulation of the distillation column can cause premature condensation of the vapor before it reaches the condenser. Insulate the column with glass wool or aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted starting materials, byproducts from the synthesis, and hydrolysis products. Phenyltrichlorosilane and Dithis compound are common process-related impurities. Due to the high reactivity of the Si-Cl bond with water, diphenylsiloxanes can also be present, which are difficult to separate by distillation due to their high boiling points.

Q2: Why is vacuum distillation recommended for purifying this compound?

A2: Vacuum distillation is recommended to lower the boiling point of this compound, which helps to prevent thermal decomposition.[1][2] This is particularly important if high-boiling impurities are present, which would require high temperatures for separation at atmospheric pressure.

Q3: How can I prevent the hydrolysis of this compound during purification?

A3: To prevent hydrolysis, all glassware and equipment must be scrupulously dried before use. The distillation should be performed under a dry, inert atmosphere, such as nitrogen or argon. Handling and transfers of the crude and purified material should also be carried out under inert conditions.

Q4: What is the boiling point of this compound?

A4: The boiling point of this compound is approximately 197-201°C at atmospheric pressure.[3][4][5][6][7] Under reduced pressure, the boiling point is significantly lower. For example, at 10 mmHg, the boiling point is around 75-77°C.

Q5: How can I monitor the purity of the fractions during distillation?

A5: The purity of the fractions can be monitored by collecting small samples and analyzing them using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] Refractive index measurements can also provide a quick indication of purity.

Quantitative Data

Table 1: Boiling Points of this compound and Potential Impurities at Atmospheric Pressure

CompoundBoiling Point (°C)
Phenyltrichlorosilane201[3][4][5][6][7]
This compound 197-201
Diphenylchlorosilane274.1[10]
Dithis compound305[11][12][13][14][15]
Tetraphenylsilane228[16][17][18]

Table 2: Reduced Pressure Boiling Point of this compound

Pressure (mmHg)Boiling Point (°C)Reference
1075-77Estimated
9.7563-64[19]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Fractional Vacuum Distillation

Objective: To purify crude this compound by removing low-boiling and high-boiling impurities through fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Dry glassware (round-bottom flask, fractionating column (e.g., Vigreux), distillation head, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge/controller

  • Inert gas source (Nitrogen or Argon)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus, ensuring all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

    • Place boiling chips or a magnetic stir bar in the distillation flask.

    • Charge the distillation flask with crude this compound, not exceeding two-thirds of its volume.

    • Connect the apparatus to a vacuum pump through a cold trap and a vacuum controller.

    • Ensure all joints are well-sealed with appropriate grease or sleeves.

  • Inerting the System:

    • Flush the entire system with a dry, inert gas (e.g., nitrogen) for several minutes to remove any residual moisture and air.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system, aiming for a pressure of approximately 10 mmHg.

    • Once the desired pressure is stable, begin heating the distillation flask.

    • Observe the reflux in the column. Adjust the heating rate to establish a steady reflux.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the working pressure, begin collecting the main fraction in a clean, dry receiving flask.

    • Continue collecting the main fraction as long as the head temperature remains constant.

    • If the temperature starts to rise, it indicates the presence of higher-boiling impurities. Stop the distillation or switch to a new receiving flask to collect the high-boiling fraction.

  • Shutdown:

    • Once the distillation is complete, turn off the heating and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum by introducing the inert gas.

    • Disassemble the apparatus and store the purified this compound under a dry, inert atmosphere.

Visualizations

Troubleshooting_Workflow start Distillation Problem Observed purity Poor Product Purity? start->purity yield Low Product Yield? purity->yield No check_column Check Column Efficiency & Reflux Ratio purity->check_column Yes degradation Product Degradation? yield->degradation No check_leaks Inspect for System Leaks yield->check_leaks Yes check_temp Lower Distillation Temperature (Use Vacuum) degradation->check_temp Yes end Problem Resolved degradation->end No check_heat Ensure Stable Heating & Pressure check_column->check_heat check_heat->end check_holdup Assess Column Hold-up check_leaks->check_holdup check_holdup->end use_inert Use Inert Atmosphere check_temp->use_inert use_inert->end

Caption: Troubleshooting workflow for this compound distillation.

Experimental_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown dry_glassware Dry Glassware assemble Assemble Apparatus dry_glassware->assemble charge_flask Charge with Crude PDS assemble->charge_flask inert Inert System (N2/Ar) charge_flask->inert vacuum Apply Vacuum inert->vacuum heat Apply Heat vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main cool Cool System collect_main->cool release_vacuum Release Vacuum cool->release_vacuum store Store Purified Product release_vacuum->store

Caption: Experimental workflow for fractional vacuum distillation.

References

Technical Support Center: Optimizing Phenyldichlorosilane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the polymerization of phenyldichlorosilane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during synthesis.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems that may arise during the this compound polymerization process.

Issue 1: Low Polymer Yield

Low or no yield of the desired polyphenylsilane is a common issue. The root cause can often be traced back to reaction conditions, reagent quality, or the presence of impurities.

  • Question: My Wurtz-Fittig polymerization of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Wurtz-Fittig polymerization of dichlorosilanes are frequently due to several factors:

    • Inactive Sodium Metal: The surface of the sodium metal may be coated with an oxide or hydroxide layer, which prevents it from reacting with the this compound. Ensure you are using fresh, clean sodium, and consider using a sodium dispersion to maximize the reactive surface area.

    • Presence of Moisture or Oxygen: The Wurtz-Fittig reaction is highly sensitive to moisture and oxygen. Water will react with the sodium metal and can also hydrolyze the dichlorosilane monomer. Oxygen can also deactivate the reactive intermediates. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Impurities in the Monomer or Solvent: Impurities in the this compound monomer or the solvent can interfere with the polymerization. Ensure your monomer is of high purity and that your solvent is freshly dried.

    • Suboptimal Reaction Temperature: Higher reaction temperatures can sometimes lead to lower yields of the desired high molecular weight polymer and favor the formation of cyclic oligomers or other side products.[1] Consider running the reaction at a lower temperature, for example, in THF at room temperature, which has been shown to produce higher yields.[2]

Issue 2: Undesirable Molecular Weight and Polydispersity

Controlling the molecular weight (Mw) and achieving a narrow polydispersity index (PDI) is critical for many applications.

  • Question: The polyphenylsilane I synthesized has a very broad or bimodal molecular weight distribution. What could be the cause, and how can I achieve a narrower PDI?

  • Answer: A broad or bimodal molecular weight distribution in Wurtz-type coupling reactions is a well-documented issue and can be attributed to several factors:

    • Heterogeneous Reaction Conditions: The reaction occurs on the surface of the sodium metal, which is a heterogeneous process. The rate of addition of the dichlorosilane monomer and the efficiency of stirring can significantly impact the uniformity of the polymerization, leading to different chain growth rates and a broader PDI.[3] A slow, dropwise addition of the monomer to a vigorously stirred sodium dispersion is recommended.

    • Reaction Temperature and Solvent: As mentioned, high reaction temperatures, especially in solvents like toluene, can lead to multimodal products.[1] Performing the polymerization in a solvent like tetrahydrofuran (THF) at ambient temperature can result in a much narrower molecular weight distribution.[2] This is thought to be due to the suppression of defect diffusion rates at lower temperatures.[2]

    • Side Reactions: Side reactions, such as the formation of cyclic oligomers, can contribute to a bimodal distribution. Optimizing the reaction conditions to favor linear chain growth can help mitigate this.

  • Question: How can I control the molecular weight of the resulting polyphenylsilane?

  • Answer: The molecular weight of the polymer is influenced by several parameters:

    • Reaction Time: The molecular weight of the polymer generally increases with reaction time up to a certain point.[4][5] Monitoring the reaction and quenching it at the optimal time can help control the molecular weight.

    • Monomer to Initiator Ratio: While the Wurtz-Fittig reaction doesn't use a traditional initiator in the same way as other polymerization methods, the stoichiometry of the reactants is important.

    • Solvent Choice: The solvent can influence the solubility of the growing polymer chains. A solvent that keeps the polymer in solution longer may allow for the formation of higher molecular weight chains.

Issue 3: Premature Polymer Precipitation

The polymer precipitating out of solution too early can lead to low molecular weight and a broad PDI.

  • Question: My polymer is precipitating from the reaction mixture almost immediately. What can I do to prevent this?

  • Answer: Premature precipitation is often a sign that the polymer is not soluble in the reaction solvent at the given concentration and temperature.

    • Solvent Selection: Consider using a better solvent for the resulting polyphenylsilane. While toluene is commonly used, THF might be a better option for maintaining solubility.

    • Monomer Concentration: A lower initial monomer concentration can help to keep the polymer in solution for a longer period, allowing for higher molecular weight chains to form.

    • Temperature Control: In some cases, a slightly higher reaction temperature (while being mindful of the potential for side reactions) can improve the solubility of the polymer.

Data Presentation

The following table summarizes the effect of key reaction parameters on the properties of polyphenylsilane synthesized via Wurtz-Fittig polymerization.

ParameterCondition ACondition BEffect on YieldEffect on Molecular Weight (Mw)Effect on Polydispersity (PDI)Reference
Solvent TolueneTetrahydrofuran (THF)THF can lead to higher yields.THF may result in higher Mw.THF generally produces a narrower PDI.[2]
Temperature Reflux (High)Ambient (Low)Lower temperatures can increase yield.[1]Lower temperatures can lead to higher Mw.Lower temperatures can result in a narrower, unimodal distribution.[1][1]
Reaction Time ShortLongYield increases with time up to a point.Mw generally increases with time, but can decrease after an optimum due to degradation.[4][5]PDI may broaden with very long reaction times.[5][4][5]
Monomer Addition RapidSlow, DropwiseSlow addition can improve yield by minimizing side reactions.Slow addition can lead to higher Mw and a narrower PDI.[3]Slow addition promotes more controlled polymerization.[3][3]

Experimental Protocols

Protocol 1: Wurtz-Fittig Polymerization of this compound

This protocol provides a general procedure for the synthesis of polyphenylsilane.

Materials:

  • This compound (freshly distilled)

  • Sodium metal (as a dispersion in an inert hydrocarbon or freshly cut)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Isopropanol (for quenching)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Preparation: Assemble and flame-dry the glassware. Allow the apparatus to cool under a stream of inert gas.

  • Sodium Dispersion: To the reaction flask, add the sodium dispersion in anhydrous toluene or THF under a positive pressure of inert gas.

  • Heating and Stirring: Begin vigorous stirring and heat the sodium dispersion to reflux (for toluene) or maintain at room temperature (for THF).

  • Monomer Addition: Dissolve the this compound in anhydrous toluene or THF in the dropping funnel. Add the monomer solution dropwise to the stirred sodium dispersion over a period of 1-2 hours.

  • Polymerization: After the addition is complete, continue to stir the reaction mixture at the chosen temperature for an additional 2-4 hours. The formation of a viscous solution indicates the progress of the polymerization.

  • Quenching: After the desired reaction time, cool the mixture to room temperature and quench the reaction by the slow addition of isopropanol to destroy any unreacted sodium.

  • Precipitation and Purification: Pour the viscous reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer. Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., toluene) and reprecipitating it into a non-solvent (e.g., methanol).[6]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Assemble and Flame-Dry Glassware prep2 Cool Under Inert Gas prep1->prep2 react1 Add Sodium Dispersion to Flask prep2->react1 react2 Heat and Stir react1->react2 react3 Dropwise Addition of this compound react2->react3 react4 Polymerization react3->react4 workup1 Quench with Isopropanol react4->workup1 workup2 Precipitate in Methanol workup1->workup2 workup3 Filter and Wash Polymer workup2->workup3 workup4 Dry Under Vacuum workup3->workup4

Caption: Experimental workflow for the synthesis of polyphenylsilane.

troubleshooting_flowchart start Problem Encountered q1 Low Polymer Yield? start->q1 q2 Broad/Bimodal PDI? q1->q2 No sol1 Check for Moisture/Oxygen Use Fresh Sodium Purify Monomer/Solvent q1->sol1 Yes q3 Premature Precipitation? q2->q3 No sol2 Lower Reaction Temperature Use THF as Solvent Slow Monomer Addition q2->sol2 Yes sol3 Use a Better Solvent (e.g., THF) Lower Monomer Concentration q3->sol3 Yes end Optimized Polymerization q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for this compound polymerization.

References

Troubleshooting guide for incomplete Phenyldichlorosilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenyldichlorosilane Reactions

This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals encountering incomplete reactions with this compound. The following sections address common issues in a question-and-answer format, offering solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: My hydrosilylation reaction with this compound is sluggish or incomplete. What are the primary causes?

Incomplete hydrosilylation reactions involving this compound can stem from several factors, often related to reagent purity, catalyst activity, or reaction conditions. The most common culprits include:

  • Moisture Contamination: this compound is highly sensitive to moisture. Water reacts with the Si-Cl bonds to form silanols, which can then condense to form siloxanes, consuming the starting material and deactivating the catalyst.[1][2]

  • Catalyst Inactivity or Poisoning: The platinum-based catalysts typically used for hydrosilylation (e.g., Karstedt's catalyst) can be deactivated by impurities in the reactants or solvent.[3][4] Sulfur, phosphorus, and certain nitrogen-containing compounds are known poisons for platinum catalysts.[4][5]

  • Suboptimal Reaction Temperature: Hydrosilylation reactions often require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow, and if it's too high, side reactions or catalyst decomposition may occur.[6]

  • Incorrect Stoichiometry: An improper ratio of alkene to silane can lead to an incomplete reaction.

Q2: How can I ensure my reagents and reaction setup are sufficiently dry?

Strict anhydrous conditions are critical for success. Follow these procedures:

  • Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a high vacuum immediately before use.

  • Solvents: Use anhydrous grade solvents, preferably from a freshly opened bottle or dried using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or calcium hydride for hydrocarbons and chlorinated solvents).

  • Reagents: Ensure the alkene is free of water. This compound should be of high purity. If necessary, distill it under reduced pressure.[7]

  • Inert Atmosphere: Conduct the entire experiment under an inert atmosphere of dry nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[2]

Q3: My reaction is producing significant side products. What are they, and how can I minimize them?

Common side reactions in hydrosilylation include:

  • Isomerization of the Alkene: The catalyst can sometimes isomerize the starting alkene, leading to different regioisomers of the product.[3]

  • Dehydrogenative Silylation: This side reaction can occur, leading to the formation of silyl-substituted alkenes.[3]

  • Oligomerization/Polymerization: In some cases, the alkene may polymerize, especially at higher temperatures.[3]

To minimize these side products, consider the following:

  • Catalyst Choice: Different catalysts can exhibit different selectivities. For example, some rhodium-based catalysts have been shown to offer higher selectivity in certain hydrosilylation reactions compared to platinum catalysts.[8]

  • Reaction Conditions: Optimization of temperature, reaction time, and solvent can help to favor the desired reaction pathway.[9][10][11]

Q4: How can I monitor the progress of my this compound reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to follow the disappearance of the Si-H proton signal (around 5.5-6.0 ppm for this compound) and the appearance of new signals corresponding to the product.[12][13]

  • Gas Chromatography (GC): GC can be used to separate and quantify the starting materials and products, providing a clear picture of the reaction conversion.

  • High-Performance Liquid Chromatography (HPLC): For less volatile compounds, HPLC can be an effective monitoring technique.[14]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.[2][15]

Troubleshooting Guides

Guide 1: Low to No Product Formation

If your reaction shows little to no formation of the desired product, with a significant amount of unreacted starting material, follow this guide.

Potential Cause Troubleshooting Step Optimization Strategy
Moisture Contamination Verify anhydrous conditions. Ensure all glassware is rigorously dried and solvents are anhydrous. Run the reaction under an inert atmosphere.[2]Use a freshly opened bottle of anhydrous solvent. Add molecular sieves to the reaction mixture.
Inactive Catalyst Use a fresh batch of catalyst. If using a solid catalyst, ensure it has been properly stored and handled.Perform a small-scale test reaction with a known reactive alkene to confirm catalyst activity.
Catalyst Poisoning Purify starting materials to remove potential catalyst poisons like sulfur or phosphorus compounds.[4][5]Pass the alkene and solvent through a plug of activated alumina or silica gel before use.
Low Reaction Temperature Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress at each step.[16]Consult the literature for typical reaction temperatures for similar hydrosilylation reactions.
Guide 2: Incomplete Conversion

If the reaction starts but stalls before completion, consider the following.

Potential Cause Troubleshooting Step Optimization Strategy
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 0.01 mol% to 0.1 mol%).While higher catalyst loading can increase the reaction rate, be aware that it can also lead to more side reactions.
Incorrect Stoichiometry Ensure the molar ratio of reactants is correct. A slight excess of one reactant may be beneficial.Try running the reaction with a 1.1 to 1.2-fold excess of the alkene.
Inhibitors in the Reaction Mixture Some functional groups on the starting materials can act as inhibitors.If possible, protect sensitive functional groups before the reaction.
Reaction Time Extend the reaction time and continue to monitor for further conversion.An overnight reaction at a slightly elevated temperature might be necessary.

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation with this compound

This protocol provides a general starting point and should be optimized for specific substrates.

  • Preparation: Under an inert atmosphere of dry argon or nitrogen, add a magnetic stir bar and the anhydrous solvent (e.g., toluene, THF) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Alkene and Catalyst: Dissolve the alkene (1.0 eq) in the solvent. Add the hydrosilylation catalyst (e.g., Karstedt's catalyst, typically 10-50 ppm Pt).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 60-80°C).

  • Addition of this compound: Add this compound (1.0-1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or NMR.[2][14][15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by distillation under reduced pressure or by flash column chromatography.

Protocol 2: Monitoring Reaction Progress by ¹H NMR
  • Sampling: Under an inert atmosphere, withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quenching (Optional): If the reaction is fast, quench the aliquot by adding it to a small volume of a deuterated solvent containing a suitable quenching agent.

  • Sample Preparation: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Analysis: Acquire a ¹H NMR spectrum. Monitor the disappearance of the Si-H signal of this compound and the appearance of product signals. The integration of these signals can be used to determine the reaction conversion.[12]

Visualizations

Troubleshooting_Workflow Troubleshooting Incomplete this compound Reactions start Incomplete Reaction check_moisture Check for Moisture Contamination start->check_moisture check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions dry_reagents Dry Reagents & Solvents check_moisture->dry_reagents Moisture suspected use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst Inactivity suspected purify_reagents Purify Reagents (Remove Poisons) check_catalyst->purify_reagents Poisoning suspected optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal T optimize_time Optimize Reaction Time check_conditions->optimize_time Insufficient time success Successful Reaction dry_reagents->success use_fresh_catalyst->success optimize_temp->success optimize_time->success purify_reagents->success

Caption: Troubleshooting workflow for incomplete reactions.

Hydrosilylation_Pathway Simplified Hydrosilylation Catalytic Cycle Pt0 Pt(0) Catalyst OxAdd Oxidative Addition (Si-H activation) Pt0->OxAdd + PhSiHCl₂ Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Pt0 Product Product RedElim->Product - Product Reactants This compound + Alkene

Caption: General catalytic cycle for hydrosilylation.

References

Technical Support Center: Characterization of Impurities in Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in Phenyldichlorosilane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process, storage, or handling. Common classes of impurities include:

  • Starting Material Residues: Unreacted starting materials from synthesis, such as phenyl-containing compounds (e.g., benzene, chlorobenzene) if a Grignard reaction is used.[1][2]

  • Other Chlorosilanes: Side-products from the manufacturing process, such as trichlorosilane, phenyltrichlorosilane, or dithis compound.

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form silanols (e.g., phenysilanediol) and condensed siloxanes.[3][4]

  • Organic and Organochlorine Impurities: These can be introduced from raw materials or side reactions. Examples found in similar chlorosilanes include compounds like carbon tetrachloride, chloroform, and various chlorinated ethanes.[5]

Q2: Which analytical techniques are most suitable for characterizing impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed structural information about impurities.[7][8][9] ²⁹Si NMR is particularly useful for identifying different silane and siloxane species.[7][8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups and can indicate the presence of hydrolysis products (O-H stretching) or other oxygenated species.[10][11][12]

Q3: How should I handle this compound for analysis to prevent sample degradation?

A3: Due to its reactivity, especially with moisture, proper handling is crucial. All glassware should be thoroughly dried, and the sample should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Solvents used for dilution must be anhydrous.

Troubleshooting Guides

GC-MS Analysis

Issue 1: Peak Tailing for the this compound Peak

  • Possible Cause: Active sites in the GC inlet or on the column can interact with the silane. Chlorosilanes can also react with residual moisture.

  • Solution:

    • Use a deactivated inlet liner.

    • Ensure the carrier gas is of high purity and passes through a moisture trap.

    • Condition the column according to the manufacturer's instructions before analysis.

    • Consider using a column specifically designed for reactive compounds.

Issue 2: Appearance of Ghost Peaks in the Chromatogram

  • Possible Cause: Contamination from the syringe, septum, or inlet. Previous injections of reactive silanes can leave residues that slowly elute.

  • Solution:

    • Rinse the syringe thoroughly with an anhydrous solvent before and after each injection.

    • Use a high-quality, low-bleed septum.

    • Perform a blank run with just the solvent to check for system contamination.

    • Bake out the inlet and column at a high temperature (within the column's limits) to remove contaminants.[13]

A general troubleshooting workflow for GC analysis is presented below:

cluster_peak_shape Peak Shape Troubleshooting cluster_retention_time Retention Time Troubleshooting cluster_baseline Baseline Troubleshooting cluster_sensitivity Sensitivity Troubleshooting start Problem with GC Analysis peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Shift start->retention_time baseline Baseline Issues (Drift, Noise, Ghost Peaks) start->baseline sensitivity Low Sensitivity start->sensitivity ps1 Check for active sites (inlet, column) peak_shape->ps1 rt1 Check carrier gas flow rate retention_time->rt1 b1 Check for gas contamination baseline->b1 s1 Check sample concentration sensitivity->s1 ps2 Verify column installation ps1->ps2 ps3 Optimize oven temperature program ps2->ps3 ps4 Check for sample overload ps3->ps4 rt2 Inspect for leaks rt1->rt2 rt3 Verify oven temperature accuracy rt2->rt3 b2 Inspect septum and liner b1->b2 b3 Bake out column b2->b3 s2 Verify detector settings s1->s2 s3 Inspect for leaks s2->s3

Caption: Troubleshooting workflow for common GC issues.

NMR Analysis

Issue: Broadening of Peaks in ¹H NMR

  • Possible Cause: Presence of paramagnetic impurities or sample degradation leading to a mixture of oligomers. The Si-H proton signal can also be broad.

  • Solution:

    • Filter the sample if particulate matter is present.

    • Ensure the sample is fresh and has been handled under anhydrous conditions.

    • Acquire a ²⁹Si NMR spectrum to identify the presence of multiple silicon species.

Quantitative Data Summary

The following table provides an example of typical impurity levels that may be encountered in chlorosilanes. Actual concentrations will vary depending on the manufacturing process and handling.

Impurity ClassExample CompoundTypical Concentration Range (wt.%)
OrganochlorineCarbon Tetrachloride (CCl₄)2.4 x 10⁻⁴
OrganochlorineChloroform (CHCl₃)3.1 x 10⁻⁵
OrganochlorineTrichloroethylene (C₂HCl₃)8.5 x 10⁻⁵
OrganicBenzene (C₆H₆)< 0.075

Data based on impurities found in silicon tetrachloride, which can be analogous to those in this compound.[5]

Experimental Protocols

GC-MS Protocol for Impurity Analysis

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Under an inert atmosphere, accurately prepare a solution of this compound in an anhydrous solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.[14]

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[14]

    • Inlet: Split/splitless injector at 280°C. A splitless injection is recommended for trace impurity analysis.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6][14]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.[6]

    • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[14]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Source Temperature: 230°C.[6]

    • Scan Range: m/z 45-350.[6][15]

The workflow for impurity identification by GC-MS is outlined below:

cluster_workflow GC-MS Impurity Identification Workflow start Prepare Sample in Anhydrous Solvent inject Inject into GC-MS start->inject separate Separate Components on GC Column inject->separate detect Detect Ions by MS separate->detect process Process Data detect->process identify Identify Impurities process->identify quantify Quantify Impurities identify->quantify report Report Results quantify->report

Caption: Workflow for GC-MS analysis of impurities.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • In a glovebox or under a stream of inert gas, add approximately 5-10 mg of this compound to a dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves.

    • If quantitative analysis is desired, add a known amount of a suitable internal standard.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker 400 MHz spectrometer or equivalent.

    • ¹H NMR: Acquire a standard proton spectrum. The Si-H proton will appear as a singlet.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • ²⁹Si NMR: Acquire a ²⁹Si spectrum. This may require a longer acquisition time due to the low natural abundance and long relaxation times of ²⁹Si.[8]

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two dry KBr or NaCl plates. This must be done quickly in a low-humidity environment to minimize exposure to air.

    • Alternatively, a solution in a dry, IR-transparent solvent (e.g., carbon tetrachloride) can be prepared and analyzed in a liquid cell.[10]

  • Data Acquisition:

    • Acquire a background spectrum of the empty cell or plates.

    • Acquire the sample spectrum.

    • Look for characteristic peaks, such as a broad peak around 3200-3600 cm⁻¹ (O-H stretch) which indicates hydrolysis. The Si-H stretch is also a key diagnostic peak.

References

Technical Support Center: Improving the Yield of Phenyldichlorosilane-Derived Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the yield of phenyldichlorosilane-derived polymers.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound-derived polymers, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my polymer yield consistently low in Wurtz-type coupling reactions?

A: Low yields in Wurtz-type coupling are a common issue, often stemming from several competing factors. This method, while widely used, has drawbacks including low yields of high molecular weight polymer.[1]

  • Primary Cause: Competing Cyclization: The formation of thermodynamically stable five- and six-membered cyclic oligomers is a major side reaction that competes directly with linear polymer chain growth.[2]

  • Potential Cause: Reaction Conditions: The reaction is highly sensitive to conditions. Polymerization conducted at elevated temperatures in solvents like toluene often results in lower yields. Higher temperatures can favor side reactions and polymer degradation.[3]

  • Potential Cause: Reagent Purity: this compound monomers can contain impurities that terminate the polymerization. Water is particularly detrimental as it reacts vigorously with the alkali metal reductant and silyl anion intermediates.[4] The use of dry, aprotic solvents is crucial.[5][6]

  • Solution 1: Optimize Solvent and Temperature: Switching from high-boiling aromatic solvents (e.g., toluene at reflux) to tetrahydrofuran (THF) at ambient temperature can significantly increase yield and lead to a more controlled reaction.

  • Solution 2: Employ Sonication: For aryl-substituted dichlorosilanes, applying sonochemical agitation to the reaction mixture has been shown to produce a monomodal product distribution and a high yield of the desired polymer.[1]

  • Solution 3: Use an Initiator: The addition of an oligosilane initiator, such as 1-Chloro-4-methyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane, has been demonstrated to nearly double the yield of polymethylphenylsilane by competing with the monomer in the initiation step and inhibiting "end-biting" side reactions.[7]

Q2: My Gel Permeation Chromatography (GPC) results show a bimodal or very broad molecular weight distribution. What's causing this and how can I fix it?

A: A polymodal or broad molecular weight distribution is characteristic of the Wurtz-type coupling method, which often produces a mix of small cyclic compounds, a low molecular weight polymer fraction, and a high molecular weight polymer fraction.[2]

  • Primary Cause: Reaction Mechanism: The heterogeneous nature of the reaction at the surface of the sodium metal, especially at high temperatures, is believed to cause this distribution.

  • Solution 1: Lower Reaction Temperature: Performing the polymerization at lower temperatures, for instance by using THF at room temperature instead of refluxing toluene, can suppress side reactions and lead to narrower, more monomodal distributions.

  • Solution 2: Sonochemical Synthesis: As with improving yield, sonication is effective in producing polymers with a monomodal molecular weight distribution.[1]

  • Troubleshooting GPC Analysis: If you suspect the GPC measurement itself is the issue, common problems include poor column resolution, incorrect mobile phase, or sample preparation issues.[8][9] Ensure your sample is fully dissolved and filtered. For polysiloxanes and related polymers, toluene can be a more effective mobile phase than THF for certain detector types (e.g., refractive index).[10]

Q3: The polymerization reaction is difficult to initiate or proceeds very slowly. What are the possible reasons?

A: Initiation problems are typically related to the purity of the reagents and the activity of the reducing agent.

  • Potential Cause: Inactive Reductant: The sodium metal dispersion may have an oxidized surface, rendering it inactive.

  • Potential Cause: Impurities: Trace amounts of water or other protic impurities in the monomer or solvent will quench the reactive anionic species that propagate the polymerization.[4]

  • Solution 1: Prepare Fresh Reductant Dispersion: Use finely dispersed sodium metal for better reactivity.[11] Preparing the dispersion fresh under an inert atmosphere is recommended.

  • Solution 2: Rigorous Purification of Reagents: Ensure all glassware is flame-dried.[12] Use anhydrous solvents, freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for THF). The this compound monomer should be distilled prior to use to remove any hydrolysis products or other impurities.

Q4: My final polymer product is an insoluble, intractable solid. How can I improve its solubility?

A: The solubility of polysilanes is highly dependent on the substituents on the silicon backbone.

  • Primary Cause: Crystallinity: Symmetrically substituted polymers, such as polydiphenylsilane, are often highly crystalline, insoluble, and intractable, which historically limited interest in these materials.[1]

  • Solution: Introduce Asymmetry: The key to achieving soluble polysilanes is to use unsymmetrically substituted dichlorosilane monomers.[2] For example, instead of using only dithis compound, copolymerizing it with methylthis compound will disrupt the chain symmetry and significantly improve solubility.

Q5: Are there alternative synthesis methods to Wurtz coupling that offer better yield and control?

A: Yes, several alternative methods have been developed to overcome the limitations of Wurtz coupling.

  • Anionic Ring-Opening Polymerization (ROP): This method uses strained cyclic silane monomers (e.g., cyclotetrasilanes) and an anionic initiator. ROP can offer better control over the polymer's molecular weight. However, it can be prone to "backbiting" side reactions that produce cyclic oligomers, reducing the final polymer yield.[13]

  • Dehydrogenative Coupling: This catalytic method involves the dehydrogenation of hydrosilanes. It is particularly effective for monomers of the type RSiH₃.

  • Reductive Coupling with Magnesium: The reduction of dichlorosilanes with magnesium metal in the presence of a Lewis acid (like ZnCl₂) is a practical alternative that can proceed under mild conditions (room temperature) and produce the polymer in high yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for a Wurtz-type polymerization of this compound? A: The yield is highly variable and sensitive to reaction conditions. It can range from a few percent to approximately 50% for the high molecular weight polymer fraction.[7]

Q2: How does the choice of solvent affect the polymerization? A: The solvent plays a critical role. Polar aprotic solvents like THF or dioxane are required.[6][11] Using THF at lower temperatures is reported to give higher yields and narrower molecular weight distributions compared to refluxing in non-polar aromatic solvents like toluene.

Q3: What is the role of an initiator in Wurtz-type coupling? A: An initiator, typically a pre-formed oligosilane, can provide a more controlled initiation pathway. It competes with the monomer for the reductant, leading to a more uniform start to chain growth and suppressing side reactions like end-biting, which can significantly improve both yield and molecular weight control.[7]

Q4: How can I purify the crude polymer to remove low molecular weight fractions and cyclic oligomers? A: The most common method is fractional precipitation. This involves dissolving the crude polymer in a good solvent (e.g., toluene or THF) and then slowly adding a non-solvent (e.g., methanol or ethanol).[12] The high molecular weight polymer will precipitate first and can be collected by filtration. For more precise separation, size exclusion chromatography can be used.[12]

Q5: What characterization techniques are essential for these polymers? A: Key techniques include:

  • Gel Permeation Chromatography (GPC): To determine molecular weight (Mw, Mn) and polydispersity index (PDI).[10][14]

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure and purity.[14]

  • UV-Visible Spectroscopy: To investigate the electronic properties arising from σ-electron delocalization along the Si-Si backbone. Polysilanes typically show strong absorption in the 300-400 nm range.[1][12]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine thermal properties like the glass transition temperature (Tg) and decomposition temperature.[12]

Data Presentation

Table 1: Comparison of Reaction Conditions for Wurtz-Type Polymerization
ParameterConventional MethodOptimized MethodRationale for Improvement
Solvent Toluene, XyleneTetrahydrofuran (THF)THF sequesters the sodium ion, stabilizing anionic chain carriers and promoting polymerization over side reactions.
Temperature Reflux ( >110°C)Ambient (~25°C)Lower temperatures suppress defect diffusion rates at the metal surface, leading to narrower molecular weight distributions.[3]
Typical Yield Low to moderate (can be < 20%)[7]High (can be > 35%)[7]Optimized conditions favor the desired linear polymer formation over competing cyclization reactions.
Product MWD Bimodal or TrimodalMonomodal or NarrowControlled reaction kinetics minimize the formation of distinct low and high molecular weight fractions.
Additives NoneOligosilane InitiatorInitiator provides a controlled start to polymerization and inhibits chain-terminating side reactions.[7]

Key Experimental Protocols

Protocol 1: High-Yield Synthesis of Polymethylphenylsilane via Wurtz Coupling

This protocol is adapted from methods demonstrated to improve yield and molecular weight control.

Materials:

  • Methylthis compound, freshly distilled

  • Sodium metal

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous isopropanol (for quenching)

  • Anhydrous methanol (for precipitation)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Sodium Dispersion: In the reaction flask, add sodium metal pieces to anhydrous THF. While stirring vigorously, heat the mixture to the boiling point of THF to create a fine dispersion of molten sodium. Allow the dispersion to cool to room temperature while maintaining vigorous stirring.

  • Monomer Addition: Dissolve the freshly distilled methylthis compound in anhydrous THF in the dropping funnel. Add the monomer solution dropwise to the stirred sodium dispersion at room temperature over a period of 1-2 hours.

  • Polymerization: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be observed by an increase in viscosity.

  • Quenching: After the reaction period, cool the flask in an ice bath and slowly add anhydrous isopropanol to quench any unreacted sodium.

  • Workup: Pour the viscous reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the white polymer precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 60°C to a constant weight.

Protocol 2: Purification of Crude Polysilane by Fractional Precipitation

Procedure:

  • Dissolution: Dissolve the crude, dried polymer obtained from the synthesis in a minimal amount of a good solvent, such as toluene or THF.

  • Precipitation: While stirring the polymer solution, slowly add a non-solvent, such as methanol or isopropanol, dropwise from a burette or dropping funnel.

  • Fraction Collection: The high molecular weight polymer will precipitate first. Stop adding the non-solvent when a significant amount of precipitate has formed. Allow the solid to settle, then decant the supernatant liquid.

  • Repetition (Optional): The supernatant, which contains the lower molecular weight fractions, can be further treated with more non-solvent to isolate intermediate fractions if desired.

  • Drying: Collect the precipitated high molecular weight fraction by filtration and dry thoroughly under vacuum. Characterize the fraction using GPC to confirm the removal of low molecular weight species.[12]

Visualizations

Troubleshooting Workflow for Low Polymer Yield

Low_Yield_Troubleshooting start Low Polymer Yield Observed check_reagents Step 1: Verify Reagent Purity start->check_reagents reagents_ok Reagents are Pure & Anhydrous check_reagents->reagents_ok purify_reagents Action: Distill Monomer & Use Anhydrous Solvent reagents_ok->purify_reagents No check_conditions Step 2: Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Using Optimized Conditions? (e.g., THF, Ambient Temp) check_conditions->conditions_ok optimize_conditions Action: Switch to THF Solvent & Lower Temperature to ~25°C conditions_ok->optimize_conditions No check_method Step 3: Consider Advanced Methods conditions_ok->check_method Yes yield_improved Yield Improved optimize_conditions->yield_improved use_sonication Action: Apply Sonication During Polymerization check_method->use_sonication Option A use_initiator Action: Add Oligosilane Initiator to the Reaction check_method->use_initiator Option B use_sonication->yield_improved use_initiator->yield_improved

Caption: Troubleshooting workflow for low yield in polysilane synthesis.

Reaction Pathways in Wurtz-Type Coupling

Wurtz_Pathways cluster_propagation Chain Propagation cluster_side_reaction Side Reaction reactants This compound + 2 Na polymer Desired High MW Linear Polymer reactants->polymer HIGH YIELD PATH cyclics Undesired Cyclic Oligomers (5 & 6-membered rings) reactants->cyclics LOW YIELD PATH favors_polymer Favored by: - Lower Temperature (~25°C) - THF Solvent - Sonication / Initiators favors_polymer->polymer favors_cyclics Favored by: - High Temperature (>100°C) - Toluene Solvent favors_cyclics->cyclics

Caption: Competing reaction pathways in Wurtz-type polymerization.

References

Minimizing gel formation during silicone synthesis with Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Silicone Synthesis >

Topic: Minimizing Gel Formation with Phenyldichlorosilane

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding gel formation during silicone synthesis involving this compound.

Troubleshooting Guide: Uncontrolled Gelation

This section addresses common issues encountered during synthesis that can lead to premature or excessive gel formation.

Q1: My reaction mixture turned into an intractable gel almost immediately after adding water. What happened?

A1: This is a classic sign of "flash gelation," which occurs when the hydrolysis and condensation of this compound proceed too quickly and uncontrollably. This compound is a trifunctional monomer (T-unit), meaning each molecule can form three siloxane bonds, leading to a highly branched, cross-linked network. Rapid, uncontrolled reactions create this network almost instantaneously.

Key Factors Leading to Flash Gelation:

  • High Water Concentration: Adding a large volume of water at once provides an excess of reactant for the hydrolysis step, dramatically accelerating the reaction.

  • Incorrect Temperature: Higher temperatures increase reaction rates for both hydrolysis and condensation.

  • pH Environment: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis and condensation reactions.[1] The reaction rate is typically at its minimum around a neutral pH of 6.5-7.[2]

  • Lack of Solvent: A solvent helps to dissipate heat and control the concentration of reactants. A solvent-free system is highly prone to flash gelation.

Immediate Corrective Actions:

  • Solvent Dilution: If possible, immediately dilute the mixture with a suitable solvent (e.g., toluene, acetone) to slow the reaction by reducing reactant concentration.

  • Temperature Reduction: Immerse the reaction vessel in an ice bath to rapidly decrease the temperature and slow the reaction kinetics.

Q2: I'm observing significant gel particles in my final product, reducing my yield of soluble silicone oil. How can I prevent this?

A2: The formation of gel particles indicates that while the overall reaction was not instantaneous, localized areas of high cross-linking occurred. To minimize this, you need to carefully control the reaction conditions to favor the formation of linear or cyclic oligomers over highly branched networks.

Preventative Measures:

  • Controlled Water Addition: Add water slowly and substoichiometrically (less than the theoretically required amount) to limit the rate of hydrolysis. This can be done dropwise or by using a syringe pump.

  • Use of Co-solvents: Performing the reaction in a water-miscible solvent like acetone can help ensure a more homogeneous distribution of water.[3]

  • Temperature Management: Maintain a low reaction temperature (e.g., 0-5 °C) during the hydrolysis step to keep the reaction slow and manageable.[3]

  • pH Control: Buffer the reaction medium or ensure it is near neutral pH to avoid strong acid or base catalysis.[1][2]

  • Introduce Difunctional Monomers: Co-hydrolyzing this compound (T-unit) with a difunctional monomer like dimethyldichlorosilane (D-unit) will introduce linear chain segments, disrupting the 3D network formation and reducing the tendency to gel.

Troubleshooting Decision Workflow

G start Problem: Uncontrolled Gel Formation check_rate Was gelation instantaneous? start->check_rate flash Issue: Flash Gelation (Rapid, Uncontrolled Reaction) check_rate->flash Yes particles Issue: Gel Particle Formation (Localized Cross-linking) check_rate->particles No sol_flash1 Solution: 1. Control H₂O Addition (Slow, Dropwise) 2. Reduce Temperature (Ice Bath) 3. Use Solvent for Dilution flash->sol_flash1 sol_particles1 Solution: 1. Optimize Monomer Ratio (Add D-units) 2. Control pH (Near Neutral) 3. Ensure Homogeneous Mixing particles->sol_particles1

Caption: Troubleshooting workflow for diagnosing and solving gel formation issues.

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism behind gel formation with this compound?

A3: Gel formation, or gelation, is the process of forming a continuous, cross-linked polymer network that spans the entire volume of the reaction medium. The process begins with two key reactions:

  • Hydrolysis: The Si-Cl bonds on this compound react with water to form silanol (Si-OH) groups and hydrochloric acid (HCl).

  • Condensation: These highly reactive silanol groups then react with each other (or with remaining Si-Cl groups) to form siloxane (Si-O-Si) bonds, releasing water or HCl.

Because this compound is trifunctional, each hydrolyzed monomer can link to three other monomers. This branching capability allows for the rapid build-up of a three-dimensional network. The "gel point" is reached when a single, macroscopic molecule is formed, resulting in a dramatic increase in viscosity.

Reaction Pathway to Gelation

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Control Path cluster_3 Uncontrolled Path PhSiCl2 PhSiCl₂(R) H2O + H₂O PhSiCl2->H2O Silanetriol PhSi(OH)₃ H2O->Silanetriol HCl + HCl Silanetriol->HCl S1 PhSi(OH)₃ Control Controlled Conditions: - Low Temp - Slow H₂O Addition - Co-monomer (D-unit) Uncontrolled Uncontrolled Conditions: - High Temp - Excess H₂O - No D-unit Linear Linear/Cyclic Oligomers (Low Cross-linking) S1->Linear Condensation Gel Cross-linked Gel Network (High Cross-linking) S1->Gel Condensation S2 PhSi(OH)₃ Control->Linear Uncontrolled->Gel

Caption: Reaction pathway from this compound to desired oligomers vs. undesired gel.

Q4: How does the ratio of difunctional (D) to trifunctional (T) monomers affect gelation?

A4: The D/T ratio is a critical parameter for controlling the final polymer structure.

  • Difunctional (D) units (e.g., from dimethyldichlorosilane) can only form two siloxane bonds, leading to linear chain extension.

  • Trifunctional (T) units (from this compound) act as branch points.

A higher D/T ratio results in longer linear chains between branch points. This increased spacing hinders the formation of a dense, cross-linked network, effectively increasing the gel time or preventing gelation altogether. By carefully selecting the D/T ratio, you can tailor the polymer's molecular weight, viscosity, and degree of cross-linking.

ParameterEffect on Gel FormationRationale
Increasing D/T Ratio DecreasesIntroduces more linear units, delaying the formation of an infinite network.
Increasing Water Stoichiometry IncreasesAccelerates hydrolysis, providing more reactive Si-OH groups for condensation.
Increasing Temperature IncreasesIncreases the rate of both hydrolysis and condensation reactions.[4]
pH (Acidic or Basic) IncreasesBoth conditions catalyze the condensation reaction, accelerating network formation.[1]
Increasing Monomer Concentration IncreasesHigher proximity of reactive sites leads to faster network buildup.

Q5: Can residual Si-OH groups in the final product cause problems later?

A5: Yes. Residual silanol (Si-OH) groups can be detrimental to the long-term stability of the silicone product. At elevated temperatures or in the presence of catalysts, these groups can continue to condense. This can lead to an increase in viscosity, brittleness, or even post-synthesis gelation. Furthermore, terminal Si-OH groups can initiate "back-biting" reactions, where the chain folds back on itself to form low-molecular-weight cyclic siloxanes, degrading the polymer.[5][6] To improve stability, a post-synthesis "end-capping" step using a monofunctional silane (like trimethylchlorosilane) is often employed to convert the reactive Si-OH groups into stable Si-O-Si(CH₃)₃ groups.

Experimental Protocol: Controlled Co-Hydrolysis of this compound and Dimethyldichlorosilane

This protocol provides a generalized methodology for synthesizing phenyl-methyl silicone oil while minimizing the risk of gelation.

Objective: To produce a soluble, low-viscosity silicone fluid by controlling the co-hydrolysis and condensation of T and D functional monomers.

Materials:

  • This compound (T-unit)

  • Dimethyldichlorosilane (D-unit)

  • Toluene (or other suitable inert solvent)

  • Deionized Water

  • Acetone (as a co-solvent)

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Monomer Charging: Charge the reactor with the desired molar ratio of this compound and dimethyldichlorosilane, dissolved in toluene. A typical starting ratio to avoid gelation might be D:T > 3:1.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Controlled Hydrolysis: Prepare a solution of deionized water in acetone. Add this solution to the dropping funnel and add it dropwise to the stirred monomer solution over a period of 1-2 hours. Maintain the temperature below 10 °C.

  • Condensation/Equilibration: After the water addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to advance the condensation reaction.

  • Neutralization: Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize the HCl byproduct, followed by several washes with deionized water until the aqueous layer is neutral (pH 7).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Characterization: Characterize the resulting silicone oil for viscosity, molecular weight (GPC), and structure (NMR).

Experimental Workflow Diagram

G A 1. Setup Inert Atmosphere Reactor B 2. Charge Monomers PhSiCl₂ + Me₂SiCl₂ in Toluene A->B C 3. Cool to 0-5 °C B->C D 4. Hydrolysis Slowly add H₂O/Acetone solution C->D E 5. Condensation Warm to RT, stir for 2-4h D->E F 6. Neutralize Wash with NaHCO₃ then H₂O E->F G 7. Dry Separate organic layer, add MgSO₄ F->G H 8. Isolate Product Filter and remove solvent via Rotovap G->H I 9. Characterize Viscosity, GPC, NMR H->I

Caption: Step-by-step workflow for controlled silicone synthesis.

References

Validation & Comparative

A Comparative Guide: Phenyldichlorosilane vs. Dimethyldichlorosilane in Silicone Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of silicones synthesized from phenyldichlorosilane and dimethyldichlorosilane. The inclusion of phenyl groups in the siloxane backbone, derived from this compound, imparts significant changes to the material's properties when compared to the well-known polydimethylsiloxane (PDMS) derived from dimethyldichlorosilane. This comparison is supported by experimental data to assist in the selection of the most appropriate precursor for specific research and development applications.

Executive Summary

The substitution of methyl groups with phenyl groups in the silicone polymer chain leads to notable enhancements in several key properties. Silicones derived from this compound exhibit superior thermal stability, a higher refractive index, and improved radiation resistance. However, these benefits can be accompanied by a decrease in low-temperature flexibility and altered mechanical properties. This guide will delve into the quantitative differences and provide the necessary experimental context.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative differences between silicones derived from this compound (polyphenyl-co-dimethylsiloxanes) and dimethyldichlorosilane (polydimethylsiloxane).

PropertySilicone from this compound (Phenyl-containing Silicone)Silicone from Dimethyldichlorosilane (Polydimethylsiloxane - PDMS)
Thermal Stability
Onset of Degradation~400 °C[1]~300 °C[1]
Service Temperature-55 °C to 290 °C[2]-55 °C to 180 °C
Optical Properties
Refractive IndexIncreases with phenyl content, can exceed 1.5000[3]~1.40
Mechanical Properties
Tensile StrengthCan be comparable to or slightly lower than PDMS depending on formulation. A study on phenyl silicone rubber (PSIR) blends showed a tensile strength of around 7.2 MPa.[4] Another study on a high phenyl content silicone rubber reported a tensile strength of 4.67 MPa.[5]Typically ranges from 3 to 8 MPa.
Elongation at BreakGenerally lower than PDMS. Increasing PSIR content in blends reduces elongation at break.[4] A high phenyl content silicone rubber showed an elongation at break of 186.26%.[5]Can range from 100% to over 500%.
Low-Temperature Properties
Glass Transition Temp. (Tg)Higher than PDMS, increases with phenyl content. Poly(methylphenylsiloxane) has a Tg of approximately -28°C, while poly(diphenylsiloxane) has a Tg of +40°C.[6] A poly(phenylmethylsiloxane) with Mn = 1800 was found to have a Tg of 230 K (-43.15 °C).[7][8]Approximately -125 °C.
Other Properties
Radiation ResistanceSuperior due to the energy-absorbing nature of the phenyl rings.[9]Moderate.
CompressibilityReduced compared to dimethyl fluids.[10]Higher.
Coefficient of Thermal ExpansionGenerally lower than PDMS.190.0 x 10⁻⁶ (in/in)/°F

Experimental Protocols

Synthesis of Polydimethylsiloxane from Dimethyldichlorosilane

This protocol describes the hydrolysis and polycondensation of dimethyldichlorosilane to form polydimethylsiloxane.

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Deionized water

  • Toluene (or other suitable organic solvent)

  • Sodium bicarbonate (or other suitable neutralizing agent)

Procedure:

  • In a fume hood, a solution of dimethyldichlorosilane in toluene is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser.

  • Deionized water is slowly added to the dimethyldichlorosilane solution via the dropping funnel with vigorous stirring. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, which should be properly vented or neutralized.

  • After the addition of water is complete, the mixture is stirred for an additional 1-2 hours to ensure complete hydrolysis.[11]

  • The reaction mixture is then transferred to a separatory funnel. The aqueous layer containing HCl is removed.

  • The organic layer is washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by several washes with deionized water until the aqueous layer is neutral.

  • The toluene and any cyclic siloxanes are removed by distillation under reduced pressure to yield the linear polydimethylsiloxane oil.

  • For higher molecular weight polymers, a catalyst such as potassium hydroxide can be added to the linear oligomers, and the mixture is heated to promote further condensation polymerization.

Synthesis of Phenyl-Containing Silicone from this compound

This protocol outlines a representative method for the synthesis of a phenyl-containing silicone through co-hydrolysis and polycondensation of this compound and dimethyldichlorosilane.

Materials:

  • This compound (C₆H₅SiCl₂)

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Deionized water

  • Xylene and Acetone (mixed solvent)

  • Tetramethylammonium hydroxide (catalyst)

  • Trimethylchlorosilane (capping agent)

Procedure:

  • A mixture of this compound and dimethyldichlorosilane is dissolved in a mixed solvent of xylene and acetone in a reaction vessel equipped with a stirrer, dropping funnel, and condenser in a fume hood. The ratio of the two dichlorosilanes will determine the phenyl content of the final polymer.

  • Deionized water is added dropwise to the silane solution with vigorous stirring at a controlled temperature (e.g., 30 °C) over a period of several hours.[12]

  • After the hydrolysis is complete, the mixture is stirred for an additional period (e.g., 5 hours) to ensure the formation of silanol intermediates.[12]

  • The organic layer is separated and washed with deionized water to remove the hydrochloric acid byproduct.

  • A catalytic amount of tetramethylammonium hydroxide is added to the organic phase. The mixture is heated (e.g., to 100 °C) to promote condensation polymerization for a set time (e.g., 3 hours).[12]

  • Trimethylchlorosilane is added as a capping agent to control the molecular weight and terminate the polymer chains.[12]

  • The solvent is removed under reduced pressure to yield the phenyl-containing silicone fluid.

Mandatory Visualizations

G cluster_0 Precursors cluster_1 Polymerization cluster_2 Resulting Silicones This compound This compound Hydrolysis & Polycondensation Hydrolysis & Polycondensation This compound->Hydrolysis & Polycondensation Introduction of Phenyl Groups Dimethyldichlorosilane Dimethyldichlorosilane Dimethyldichlorosilane->Hydrolysis & Polycondensation Introduction of Methyl Groups Phenyl-containing Silicone Phenyl-containing Silicone Hydrolysis & Polycondensation->Phenyl-containing Silicone Polydimethylsiloxane (PDMS) Polydimethylsiloxane (PDMS) Hydrolysis & Polycondensation->Polydimethylsiloxane (PDMS)

Caption: Synthesis pathway from dichlorosilane precursors to silicone polymers.

G Precursors Precursors Hydrolysis Hydrolysis Precursors->Hydrolysis + H2O - HCl Silanol Intermediates Silanol Intermediates Hydrolysis->Silanol Intermediates Polycondensation Polycondensation Silanol Intermediates->Polycondensation - H2O Polysiloxane Polysiloxane Polycondensation->Polysiloxane

Caption: General experimental workflow for silicone synthesis.

G cluster_phenyl Phenyl-containing Silicone cluster_dimethyl Polydimethylsiloxane (PDMS) Silicone Properties Silicone Properties High Thermal Stability High Thermal Stability Silicone Properties->High Thermal Stability High Refractive Index High Refractive Index Silicone Properties->High Refractive Index Good Radiation Resistance Good Radiation Resistance Silicone Properties->Good Radiation Resistance Lower Low-Temp Flexibility Lower Low-Temp Flexibility Silicone Properties->Lower Low-Temp Flexibility Moderate Thermal Stability Moderate Thermal Stability Silicone Properties->Moderate Thermal Stability Low Refractive Index Low Refractive Index Silicone Properties->Low Refractive Index Excellent Low-Temp Flexibility Excellent Low-Temp Flexibility Silicone Properties->Excellent Low-Temp Flexibility High Elongation at Break High Elongation at Break Silicone Properties->High Elongation at Break

Caption: Logical relationship of key property differences.

References

Comparative Reactivity of Aryl-Substituted Dichlorosilanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electronic and steric effects governing the reactivity of dichlorodiphenylsilane, dichlorodi-p-tolylsilane, and their analogs in nucleophilic substitution reactions.

This guide provides a comprehensive comparison of the reactivity of various aryl-substituted dichlorosilanes, focusing on their susceptibility to nucleophilic attack, particularly hydrolysis. Understanding the relative reactivity of these compounds is crucial for researchers and professionals in materials science and drug development, where dichlorosilanes serve as key intermediates in the synthesis of silicones and other organosilicon compounds.

The reactivity of dichlorodiarylsilanes is primarily dictated by the electronic and steric environment of the silicon atom. The two chlorine atoms are excellent leaving groups, and the silicon atom is susceptible to nucleophilic attack. The nature of the aryl substituents significantly influences the electrophilicity of the silicon center and the accessibility of the Si-Cl bonds to incoming nucleophiles.

Executive Summary of Comparative Reactivity

The reactivity of aryl-substituted dichlorosilanes towards nucleophiles, such as water in hydrolysis, is significantly influenced by the electronic properties of the substituents on the aryl rings. Electron-donating groups increase the reactivity, while electron-withdrawing groups are expected to decrease it. Steric hindrance from bulky substituents can also play a role in modulating reactivity.

CompoundAryl SubstituentElectronic Effect of SubstituentExpected Reactivity towards Nucleophiles
DichlorodiphenylsilanePhenylNeutral (Reference)Baseline
Dichloro-di-p-tolylsilanep-TolylElectron-Donating (Inductive Effect)Higher than Dichlorodiphenylsilane[1]
Dichloro-di-o-xylylsilaneo-XylylElectron-Donating (Inductive Effect)Potentially higher than dichlorodiphenylsilane, but may be sterically hindered
Dichloro-di(1-naphthyl)silane1-NaphthylWeakly Electron-Donating (Resonance)Reactivity influenced by both electronic and significant steric effects

Factors Influencing Reactivity

The following diagram illustrates the key factors that govern the reactivity of aryl-substituted dichlorosilanes in nucleophilic substitution reactions.

G Factors Influencing Reactivity of Aryl-Substituted Dichlorosilanes cluster_electronic cluster_steric Reactivity Reactivity towards Nucleophilic Substitution ElectronicEffects Electronic Effects Reactivity->ElectronicEffects StericEffects Steric Effects Reactivity->StericEffects ElectronDonating Electron-Donating Groups (e.g., -CH3) ElectronicEffects->ElectronDonating Increase Reactivity ElectronWithdrawing Electron-Withdrawing Groups (e.g., -CF3, -NO2) ElectronicEffects->ElectronWithdrawing Decrease Reactivity BulkySubstituents Bulky Substituents (e.g., ortho-groups, naphthyl) StericEffects->BulkySubstituents Decrease Reactivity LessBulkySubstituents Less Bulky Substituents (e.g., para-groups) StericEffects->LessBulkySubstituents Increase Reactivity (relative to bulky)

Caption: Logical workflow for comparing the reactivity of aryl-substituted dichlorosilanes.

Experimental Protocols

General Experimental Protocol for Hydrolysis of Dichlorodiarylsilanes

This protocol describes a general method for the hydrolysis of dichlorodiarylsilanes to their corresponding silanediols, which subsequently condense to form siloxanes. The reaction can be monitored by observing the evolution of hydrogen chloride gas or by analyzing the products at different time points.

Materials:

  • Dichlorodiarylsilane (e.g., dichlorodiphenylsilane, dichloro-di-p-tolylsilane)

  • Diethyl ether (anhydrous)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve the dichlorodiarylsilane in anhydrous diethyl ether.

  • Slowly add distilled water to the stirred solution from the dropping funnel. The reaction is exothermic and will generate hydrogen chloride gas, which may cause the ether to reflux.[1]

  • After the addition of water is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure the completion of the hydrolysis.[1]

  • Transfer the reaction mixture to a separatory funnel and remove the lower aqueous layer containing hydrochloric acid.[1]

  • Wash the organic layer with distilled water until the aqueous layer is neutral to litmus paper.

  • Dry the ethereal solution over an anhydrous drying agent.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to obtain the crude siloxane product.

Note: This is a general procedure. The specific quantities of reactants and solvent, as well as the reaction time, may need to be optimized for each specific dichlorodiarylsilane. For a quantitative comparison of reactivity, the rate of HCl evolution can be monitored by titration or by measuring the change in conductivity of the aqueous phase over time.

Experimental Workflow for Reactivity Comparison

The following diagram outlines a logical workflow for the comparative study of the reactivity of different aryl-substituted dichlorosilanes.

G Experimental Workflow for Reactivity Comparison start Select Aryl-Substituted Dichlorosilanes synthesis Synthesize and Purify (if not commercially available) start->synthesis hydrolysis Perform Hydrolysis under Identical Conditions synthesis->hydrolysis monitoring Monitor Reaction Progress (e.g., Titration, Conductivity, NMR) hydrolysis->monitoring analysis Analyze Data to Determine Reaction Rates monitoring->analysis comparison Compare Reactivity and Correlate with Structure analysis->comparison

Caption: A logical workflow for the comparative study of dichlorosilane reactivity.

Discussion of Electronic and Steric Effects

Electronic Effects:

The primary driver for the difference in reactivity between dichlorodiphenylsilane and its substituted analogs is the electronic effect of the substituents on the aryl ring. The methyl group in the para-position of dichloro-di-p-tolylsilane is an electron-donating group. Through an inductive effect, it increases the electron density on the phenyl ring and, consequently, on the silicon atom. This increased electron density at the silicon center is expected to make it more susceptible to attack by nucleophiles.[1]

This principle aligns with Hammett correlations, which quantify the electronic influence of substituents on the reactivity of aromatic compounds. Although a specific Hammett study for the hydrolysis of these exact dichlorodiarylsilanes was not found in the reviewed literature, the general trend of electron-donating groups accelerating nucleophilic substitution at a remote center is well-established.

Steric Effects:

While electronic effects are often dominant, steric hindrance can also play a significant role, particularly with bulky substituents or substitution at the ortho position of the aryl ring. For instance, in the case of a xylyl-substituted dichlorosilane with methyl groups at the ortho positions, the increased steric bulk around the silicon atom could hinder the approach of a nucleophile, potentially counteracting the accelerating effect of the electron-donating methyl groups. Similarly, the bulky naphthyl group in dichloro-di(1-naphthyl)silane would introduce significant steric hindrance, which would likely decrease its reactivity compared to less hindered analogs, despite any favorable electronic contributions.

Conclusion

The reactivity of aryl-substituted dichlorosilanes is a nuanced interplay of electronic and steric factors. Based on established chemical principles, electron-donating substituents on the aryl ring, such as the methyl group in the para-position of tolyl rings, are expected to enhance the reactivity of the Si-Cl bonds towards nucleophilic attack compared to the unsubstituted phenyl analog. Conversely, bulky substituents are likely to decrease reactivity due to steric hindrance. For researchers and drug development professionals, a careful consideration of these effects is paramount when selecting a dichlorosilane precursor for a specific synthetic application. While this guide provides a qualitative framework for understanding these reactivity trends, further quantitative kinetic studies under standardized conditions are needed to provide a more precise and comprehensive comparison.

References

Alternative reagents to Phenyldichlorosilane for surface hydrophobization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to create water-repellent surfaces, phenyldichlorosilane has long been a common choice. However, a range of alternative organosilane reagents offer comparable or even superior performance in terms of hydrophobicity, stability, and ease of application. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for your specific application.

The primary mechanism by which these organosilanes impart hydrophobicity is through the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces (e.g., glass, silicon wafers). The silane headgroup reacts with the surface hydroxyls, forming a stable covalent bond, while the organic tail group creates a low-energy, water-repellent interface.

Performance Comparison of Hydrophobizing Agents

The effectiveness of a hydrophobizing agent is primarily assessed by the static water contact angle (WCA) and the resulting surface free energy of the treated substrate. A higher WCA indicates greater hydrophobicity, while a lower surface free energy corresponds to reduced wettability. The following table summarizes the performance of several key alternatives to this compound.

Reagent NameChemical FormulaFunctional GroupSubstrateWater Contact Angle (°)Surface Energy (mN/m)
Alkyltrichlorosilanes
Methyltrichlorosilane (MTCS)CH₃SiCl₃MethylGlass/SiO₂~152[1]Low
Octadecyltrichlorosilane (OTS)C₁₈H₃₇SiCl₃OctadecylGlass107 - 11220 - 30
Fluorinated Silanes
(3,3,3-Trifluoropropyl)trichlorosilaneC₃H₄F₃Cl₃SiTrifluoropropylGlass~8433.5
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilaneC₁₀H₄F₁₇Cl₃SiPerfluorodecylGlass~11512
1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)C₁₀H₄Cl₃F₁₇SiPerfluorodecylSilicon/SiO₂>110Very Low[2][3]

Note: The performance of these reagents can be influenced by the substrate material, surface roughness, and the deposition method employed.

Experimental Protocols

The successful formation of a hydrophobic monolayer is critically dependent on the experimental procedure. The following sections detail generalized protocols for both solution-phase and vapor-phase deposition of organosilanes.

Solution-Phase Deposition Protocol

This method is widely used due to its simplicity and scalability. The following is a general procedure for modifying a glass or silicon substrate with an alkyltrichlorosilane such as Octadecyltrichlorosilane (OTS).

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Selected organosilane (e.g., Octadecyltrichlorosilane)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Cleaning solution (e.g., Piranha solution: a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. )

  • Deionized water

  • Nitrogen or argon gas

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.

    • Thoroughly rinse the substrates with deionized water.

    • Dry the substrates under a stream of nitrogen or argon gas. For enhanced hydroxylation, the substrates can be treated with oxygen plasma for 5-10 minutes prior to use. It is critical to ensure the substrate is anhydrous before exposure to the trichlorosilane.

  • Silanization:

    • Prepare a dilute solution (typically 1-5 mM) of the organosilane in an anhydrous solvent in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Immerse the cleaned and dried substrates in the silane solution.

    • Allow the reaction to proceed for a specified time, which can range from 30 minutes to several hours depending on the desired monolayer quality.

  • Post-Deposition Treatment:

    • Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bonded molecules.

    • Dry the coated substrates under a stream of nitrogen or argon.

    • Cure the substrates in an oven at a temperature typically between 100-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

Vapor-Phase Deposition Protocol

Vapor-phase deposition offers a solvent-free method for creating highly uniform and ordered self-assembled monolayers, which is particularly advantageous for complex geometries. The following is a general procedure for modifying a substrate with a fluorinated silane such as 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS).

Materials:

  • Substrates (e.g., silicon wafers)

  • Selected organosilane (e.g., 1H,1H,2H,2H-Perfluorodecyltrichlorosilane)

  • Vacuum desiccator or Chemical Vapor Deposition (CVD) reactor

  • Vacuum pump

  • Nitrogen or argon gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Follow the same cleaning and hydroxylation procedure as described for the solution-phase deposition.

  • Vapor Deposition:

    • Place the cleaned and dried substrates in a vacuum desiccator or CVD reactor.

    • In a separate small vial, place a few drops (e.g., 50-100 µL) of the liquid organosilane.

    • Place the vial inside the desiccator or reactor, ensuring no direct contact with the substrates.

    • Evacuate the desiccator to a pressure of approximately 100-200 mTorr.

    • Allow the deposition to proceed for 1-2 hours at room temperature or a slightly elevated temperature (e.g., 50-80°C) to increase the vapor pressure of the silane.

  • Post-Deposition Treatment:

    • Vent the chamber with a dry inert gas like nitrogen or argon.

    • Remove the coated substrates.

    • (Optional) Sonicate the substrates in an anhydrous solvent (e.g., hexane or toluene) for a few minutes to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen or argon.

Visualizing the Hydrophobization Process

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Resulting Surface Substrate Substrate Cleaning\n(e.g., Piranha) Cleaning (e.g., Piranha) Substrate->Cleaning\n(e.g., Piranha) Hydroxylation\n(-OH groups) Hydroxylation (-OH groups) Cleaning\n(e.g., Piranha)->Hydroxylation\n(-OH groups) Deposition\n(Solution or Vapor) Deposition (Solution or Vapor) Hydroxylation\n(-OH groups)->Deposition\n(Solution or Vapor) Reaction Site Organosilane\nReagent Organosilane Reagent Organosilane\nReagent->Deposition\n(Solution or Vapor) Hydrophobic\nMonolayer Hydrophobic Monolayer Deposition\n(Solution or Vapor)->Hydrophobic\nMonolayer Forms Characterization\n(Contact Angle, Surface Energy) Characterization (Contact Angle, Surface Energy) Hydrophobic\nMonolayer->Characterization\n(Contact Angle, Surface Energy)

Fig. 1: Experimental workflow for surface hydrophobization.

G This compound This compound Hydrophobicity Hydrophobicity This compound->Hydrophobicity Alkyltrichlorosilanes Alkyltrichlorosilanes Alkyltrichlorosilanes->Hydrophobicity Fluorinated Silanes Fluorinated Silanes Fluorinated Silanes->Hydrophobicity Oleophobicity Oleophobicity Fluorinated Silanes->Oleophobicity also imparts

Fig. 2: Logical relationship of reagent classes to surface properties.

References

Evaluating the thermal stability of polysilanes from different precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Thermal Stability of Polysilanes from Diverse Precursors

Introduction

Polysilanes, polymers with a silicon backbone, are a unique class of materials with intriguing electronic and optical properties, finding applications as ceramic precursors, photoresists, and conducting materials.[1] Their performance in many of these applications is intrinsically linked to their thermal stability. This guide provides a comparative evaluation of the thermal stability of polysilanes synthesized from different precursors, supported by experimental data. The primary synthesis routes discussed are Wurtz coupling and dehydrocoupling polymerization. The influence of the organic side chains attached to the silicon backbone on thermal stability is also a key focus.

Comparative Thermal Stability Data

The thermal stability of polysilanes is most commonly evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters derived from TGA include the onset decomposition temperature (often reported as the temperature at 5% weight loss, Td₅%) and the char yield, which is the percentage of material remaining at a high temperature. The data presented in Table 1 summarizes the thermal stability of various polysilanes, categorized by their synthesis precursor and side-chain composition.

Table 1: Thermal Stability of Polysilanes from Different Precursors

PolysilanePrecursor Synthesis MethodSide ChainsTd₅% (°C)Char Yield (%) @ Temperature (°C)Reference
Poly(dimethylsilylene) (PDMS)Wurtz CouplingMethyl, Methyl~250~1.5 @ 600[2]
Poly(methylphenylsilylene) (PMPS)Wurtz CouplingMethyl, Phenyl~400-[1]
Poly(di-n-hexylsilylene) (PDHS)Wurtz Couplingn-Hexyl, n-Hexyl>300-[1]
Poly(phenylsilane)Dehydrocoupling PolymerizationPhenyl, Hydrogen-~80 @ 1000[3]
Poly(silylether)Dehydrocoupling PolymerizationPhenyl, Ether linkageUp to 421.6-[4]
Polycyclosilane (linear)Dehydrocoupling PolymerizationCyclosilane units>250~50 @ 600[1]
Polycyclosilane (cyclic)Dehydrocoupling PolymerizationCyclosilane units>250~50 @ 600[1]

Influence of Precursors and Side Chains on Thermal Stability

The choice of precursor and the nature of the organic side chains significantly impact the thermal stability of polysilanes.

Wurtz Coupling: This is a traditional and widely used method for synthesizing high molecular weight linear polysilanes.[5] The thermal stability of polysilanes produced via Wurtz coupling is heavily dependent on the side chains. For instance, poly(methylphenylsilylene) (PMPS), with its aromatic phenyl groups, exhibits significantly higher thermal stability (Td₅% ~400 °C) compared to poly(dimethylsilylene) (PDMS) (Td₅% ~250 °C).[1][2] The bulky and rigid phenyl groups are thought to sterically hinder backbone rearrangements and decomposition pathways. Polysilanes with long alkyl side chains, such as poly(di-n-hexylsilylene) (PDHS), also show good thermal stability, generally decomposing above 300 °C.[1]

Dehydrocoupling Polymerization: This method offers a pathway to polysilanes with different architectures, including those with Si-H bonds.[6] Polysilanes derived from the dehydrocoupling of phenylsilane exhibit excellent thermal stability, with a high char yield of approximately 80% at 1000 °C, making them promising precursors for silicon carbide ceramics.[3] The presence of Si-H bonds can facilitate cross-linking reactions at elevated temperatures, leading to a more thermally stable network.

Experimental Protocols

Accurate and reproducible data are crucial for comparing the thermal stability of materials. Below are detailed methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), the two primary techniques used to evaluate the thermal properties of polysilanes.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of polysilanes.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polysilane sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, typically 10 °C/min.[8][9]

  • Data Analysis: Record the sample weight as a function of temperature. The Td₅% is determined as the temperature at which 5% of the initial sample weight has been lost. The char yield is calculated as the percentage of the initial weight remaining at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), which provide insights into the polymer's microstructure and its behavior at elevated temperatures.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polysilane sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[10]

  • Temperature Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected transitions (e.g., 200 °C) at a heating rate of 10 °C/min to erase the sample's prior thermal history.[4]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

    • Second Heating Scan: Heat the sample again at 10 °C/min to the final temperature. The thermal transitions are typically analyzed from the second heating scan to ensure a consistent thermal history.

  • Data Analysis: Record the heat flow as a function of temperature. The glass transition is observed as a step change in the baseline, and melting is observed as an endothermic peak.

Visualizing the Relationships: Precursors, Structure, and Stability

The following diagram illustrates the logical relationship between the choice of precursor, the resulting polysilane structure, and its thermal stability.

Polysilane_Thermal_Stability cluster_precursors Precursors cluster_synthesis Synthesis Methods cluster_polysilanes Polysilane Structure cluster_stability Thermal Stability Dichlorosilanes Dichlorosilanes (R₂SiCl₂) Wurtz Wurtz Coupling Dichlorosilanes->Wurtz Hydrosilanes Hydrosilanes (RSiH₃, R₂SiH₂) Dehydrocoupling Dehydrocoupling Polymerization Hydrosilanes->Dehydrocoupling Cyclosilanes Strained Cyclosilanes ROP Ring-Opening Polymerization Cyclosilanes->ROP Linear_Alkyl Linear Polysilane (Alkyl Side Chains) Wurtz->Linear_Alkyl Linear_Aryl Linear Polysilane (Aryl Side Chains) Wurtz->Linear_Aryl SiH_Containing Si-H Containing Polysilane Dehydrocoupling->SiH_Containing ROP->Linear_Alkyl ROP->Linear_Aryl Moderate Moderate Stability (Td ~250-350 °C) Linear_Alkyl->Moderate High High Stability (Td > 350 °C) Linear_Aryl->High Crosslinked Crosslinked Network SiH_Containing->Crosslinked Heat-induced crosslinking Very_High Very High Stability (High Char Yield) SiH_Containing->Very_High Crosslinked->Very_High

Caption: Logical workflow from precursors to polysilane stability.

Conclusion

The thermal stability of polysilanes is a critical parameter that is significantly influenced by the synthetic route and the nature of the organic substituents on the silicon backbone. Polysilanes synthesized via Wurtz coupling demonstrate that aryl side chains impart greater thermal stability than alkyl side chains. Dehydrocoupling polymerization provides access to polysilanes with Si-H bonds, which can undergo cross-linking to form highly stable networks with high char yields, making them excellent candidates for ceramic precursors. A thorough and consistent evaluation of thermal properties using standardized TGA and DSC protocols is essential for the objective comparison of these materials and for guiding the design of new polysilanes with tailored thermal stability for specific applications.

References

Assessing the Biocompatibility of Phenyldichlorosilane-Modified Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for ideal biomaterials necessitates a thorough understanding of how synthetic surfaces interact with biological systems. Surface modification is a key strategy in tailoring these interactions, and silanization, the process of coating a surface with organosilane molecules, is a widely employed technique. Among the various silanes, phenyldichlorosilane (PDCS) offers the potential to create surfaces with unique properties due to its aromatic phenyl group. However, a comprehensive assessment of its biocompatibility is crucial for its safe and effective use in biomedical applications.

This guide provides a comparative overview of the biocompatibility of surfaces modified with this compound. Due to the limited availability of direct quantitative data for PDCS in publicly accessible literature, this guide will focus on the established methodologies and expected performance characteristics based on the known properties of phenyl-terminated and other silane-modified surfaces. We will delve into the critical aspects of biocompatibility, including cytotoxicity, cell adhesion and proliferation, and protein adsorption, providing detailed experimental protocols for their evaluation.

Performance Comparison: Phenyl-Terminated Surfaces vs. Alternatives

The biocompatibility of a material is not an intrinsic property but rather a measure of its interaction with a specific biological environment. For surface-modified materials, this interaction is governed by the physicochemical properties of the outermost layer. The introduction of a phenyl group via PDCS modification imparts a distinct aromatic character to the surface, influencing its hydrophobicity, surface energy, and protein-binding characteristics.

While specific data for PDCS is scarce, we can extrapolate its likely performance by comparing it to other well-characterized silane modifications, such as those with aliphatic chains (e.g., octadecyldichlorosilane) or amine groups (e.g., aminopropyltriethoxysilane).

Table 1: Expected Performance Comparison of Silane-Modified Surfaces

FeatureThis compound (PDCS)Alkyl-Silanes (e.g., Octadecyltrichlorosilane)Amino-Silanes (e.g., Aminopropyltriethoxysilane)
Surface Chemistry Aromatic, HydrophobicAliphatic, Highly HydrophobicHydrophilic, Positively Charged
Expected Cytotoxicity Potentially low, but dependent on residual reactantsGenerally lowGenerally low, can depend on cell type
Expected Cell Adhesion Moderate to low, dependent on cell typeGenerally low for non-specific adhesionPromotes cell adhesion for many cell types
Expected Protein Adsorption Moderate, selective for certain proteinsHigh, non-specific adsorptionHigh, driven by electrostatic interactions

Experimental Protocols for Biocompatibility Assessment

To rigorously assess the biocompatibility of PDCS-modified surfaces, a series of standardized in vitro assays are essential. The following section details the methodologies for key experiments.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells contain NAD(P)H-dependent oxidoreductase enzymes, they can reduce the MTT reagent to formazan, which has a purple color.

Protocol:

  • Surface Preparation: Sterilize the PDCS-modified and control surfaces (e.g., tissue culture plastic, glass) by washing with 70% ethanol followed by UV irradiation.

  • Cell Seeding: Seed a specific cell line (e.g., L929 fibroblasts, a standard for biocompatibility testing) onto the prepared surfaces in a 96-well plate at a density of 1 x 104 cells/well.

  • Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control surface.

Cell Adhesion and Proliferation Assay

This assay quantifies the ability of cells to attach and grow on the modified surface.

Protocol:

  • Surface Preparation: Prepare and sterilize the surfaces as described for the MTT assay.

  • Cell Seeding: Seed cells at a density of 5 x 103 cells/cm2 onto the surfaces.

  • Incubation: Incubate for various time points (e.g., 4, 24, and 72 hours).

  • Cell Staining: At each time point, fix the cells with 4% paraformaldehyde and stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of adherent cells per unit area using image analysis software. For proliferation, compare cell numbers at different time points.

Protein Adsorption Assay

Understanding protein adsorption is critical as it is the initial event that occurs when a material comes into contact with a biological fluid, and it dictates the subsequent cellular response.

Protocol:

  • Surface Preparation: Prepare and sterilize the surfaces as previously described.

  • Protein Incubation: Incubate the surfaces in a solution of a model protein, such as bovine serum albumin (BSA) or fibrinogen (1 mg/mL in PBS), for a defined period (e.g., 1 hour) at 37°C.

  • Washing: Gently wash the surfaces with PBS to remove non-adsorbed protein.

  • Quantification: Quantify the amount of adsorbed protein using a suitable method, such as the bicinchoninic acid (BCA) protein assay or by using radiolabeled proteins.

  • Data Analysis: Express the amount of adsorbed protein as µg/cm2.

Visualizing Cellular Interactions: Signaling Pathways and Workflows

The interaction of cells with a biomaterial surface is a complex process mediated by intricate signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involved in cell adhesion and a general experimental workflow for assessing biocompatibility.

experimental_workflow cluster_prep Surface Preparation cluster_assays Biocompatibility Assays cluster_analysis Data Analysis & Interpretation PDCS_Mod PDCS Surface Modification Sterilization Sterilization PDCS_Mod->Sterilization Cytotoxicity Cytotoxicity Assay (MTT) Sterilization->Cytotoxicity Cell_Adhesion Cell Adhesion & Proliferation Sterilization->Cell_Adhesion Protein_Adsorption Protein Adsorption Sterilization->Protein_Adsorption Data_Quant Data Quantification Cytotoxicity->Data_Quant Cell_Adhesion->Data_Quant Protein_Adsorption->Data_Quant Comparison Comparison to Controls Data_Quant->Comparison Conclusion Biocompatibility Assessment Comparison->Conclusion

Caption: Experimental workflow for assessing the biocompatibility of PDCS-modified surfaces.

Integrins are transmembrane receptors that play a crucial role in mediating cell-matrix adhesions. Upon binding to extracellular matrix (ECM) proteins adsorbed on a surface, integrins cluster and activate intracellular signaling cascades, such as the Focal Adhesion Kinase (FAK) pathway, which regulates cell adhesion, spreading, and survival.

integrin_signaling ECM ECM Proteins on PDCS Surface Integrin Integrin Receptor ECM->Integrin binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK activation Src Src Kinase FAK->Src recruitment & activation Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) FAK->Downstream Src->FAK phosphorylation Response Cellular Responses: Adhesion, Spreading, Proliferation, Survival Downstream->Response

Caption: Simplified schematic of the integrin-mediated signaling pathway.

Conclusion

While direct, quantitative data on the biocompatibility of this compound-modified surfaces remains limited in the current scientific literature, the experimental framework provided in this guide offers a robust approach for its systematic evaluation. By comparing the performance of PDCS-modified surfaces against well-established alternatives using standardized cytotoxicity, cell adhesion, and protein adsorption assays, researchers can generate the necessary data to determine their suitability for various biomedical applications. The aromatic nature of the phenyl group is expected to confer unique surface properties that may influence protein interactions and cellular responses in a manner distinct from aliphatic or charged surfaces. Further research is critically needed to elucidate these interactions and to fully realize the potential of PDCS in the development of advanced biomaterials.

Cross-linking efficiency of Phenyldichlorosilane compared to other silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silane Cross-linking Agents for Advanced Polymer Applications

In the realm of polymer science, the selection of an appropriate cross-linking agent is paramount to achieving desired material properties. This guide provides a comprehensive comparison of the cross-linking efficiency of phenyldichlorosilane relative to other commonly employed silane cross-linkers. The following sections delve into the reaction mechanisms, quantitative performance data, and detailed experimental protocols to empower researchers in making informed decisions for their specific applications, from drug delivery systems to high-performance coatings.

Introduction to Silane Cross-linking

Silane cross-linking is a widely utilized chemical process that enhances the mechanical, thermal, and chemical resistance of polymers by forming a three-dimensional network structure. The fundamental mechanism involves two principal reactions: hydrolysis and condensation. For chlorosilanes such as this compound, the silicon-chlorine bonds are hydrolytically unstable and react with water to form reactive silanol (Si-OH) groups. These silanols then undergo condensation to form stable siloxane (Si-O-Si) bridges, which constitute the cross-links within the polymer matrix.

The choice of substituents on the silicon atom significantly influences the reactivity of the silane and the properties of the resulting cross-linked material. This guide focuses on this compound and compares its performance with other silanes, providing a clear perspective on its relative efficiency.

Comparative Analysis of Cross-linking Efficiency

The cross-linking efficiency of a silane is a measure of its ability to form a robust and dense network structure. This is influenced by factors such as the rate of hydrolysis and condensation, steric hindrance, and the electronic effects of the organic substituents. While direct, side-by-side quantitative comparisons in the literature are limited, the following table summarizes the expected relative performance based on fundamental chemical principles and available data on silicone resin synthesis.

Table 1: Comparison of Cross-linking Efficiency and Properties of Selected Silanes

Silane Cross-linkerChemical FormulaFunctionalityExpected Cross-linking EfficiencyKey Properties of Cross-linked Polymer
This compound C₆H₅SiHCl₂2Moderate to HighHigh thermal stability, good compatibility with organic polymers.
Dimethyldichlorosilane (CH₃)₂SiCl₂2ModerateForms linear chains, requires a trifunctional silane for network formation.
Methyltrichlorosilane CH₃SiCl₃3HighHigh cross-link density, resulting in brittle materials.
Vinyltrimethoxysilane CH₂=CHSi(OCH₃)₃3High (via hydrosilylation)Used for moisture-cured cross-linking of polyolefins.

Note: The cross-linking efficiency of dichlorosilanes is dependent on their use in combination with other silanes or in systems where they can react with existing functional groups on a polymer backbone.

The phenyl group in this compound has an electron-withdrawing inductive effect, which can influence the rate of hydrolysis. Furthermore, the bulky nature of the phenyl group can introduce steric hindrance, potentially affecting the condensation reaction rate compared to smaller substituents like methyl groups. However, the incorporation of phenyl rings into the silicone network is well-documented to enhance the thermal stability of the resulting material.

Experimental Protocols for Evaluating Cross-linking Efficiency

To provide a framework for the objective comparison of silane cross-linking efficiency, the following experimental protocols are detailed. These methods are standard in the field of polymer science for characterizing the degree of cross-linking.

Determination of Gel Content

Objective: To quantify the insoluble fraction of a cross-linked polymer, which is a direct measure of the extent of cross-linking.

Methodology (based on ASTM D2765):

  • Sample Preparation: A known weight (W_initial) of the silane-cross-linked polymer is prepared.

  • Solvent Extraction: The sample is placed in a stainless-steel mesh cage and submerged in a suitable solvent (e.g., toluene or xylene) in a Soxhlet extractor.

  • Extraction: The extraction is carried out for a specified period (typically 24 hours) to dissolve the un-cross-linked (soluble) portion of the polymer.

  • Drying: The insoluble, swollen gel is removed from the solvent and dried in a vacuum oven at a specified temperature until a constant weight (W_final) is achieved.

  • Calculation: The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) * 100

A higher gel content indicates a greater cross-linking efficiency.

Swelling Ratio and Cross-link Density Determination

Objective: To determine the cross-link density of the polymer network based on its swelling behavior in a solvent.

Methodology:

  • Equilibrium Swelling: A dried, pre-weighed sample of the cross-linked polymer (W_dry) is immersed in a suitable solvent (e.g., toluene) at a constant temperature until equilibrium swelling is reached (typically 72 hours).

  • Weight of Swollen Sample: The swollen sample is removed from the solvent, blotted to remove excess surface solvent, and immediately weighed (W_swollen).

  • Calculation of Swelling Ratio (Q): Q = 1 + ( (W_swollen - W_dry) / W_dry ) * (ρ_polymer / ρ_solvent) where ρ_polymer and ρ_solvent are the densities of the polymer and solvent, respectively.

  • Calculation of Cross-link Density (ν): The cross-link density can be calculated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molar volume of the solvent.[1][2]

A lower swelling ratio generally corresponds to a higher cross-link density.

Visualizing the Cross-linking Process

To illustrate the fundamental steps in silane cross-linking, the following diagrams are provided.

Crosslinking_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation R-Si-Cl Chlorosilane R-Si-OH Silanol R-Si-Cl->R-Si-OH + H₂O - HCl H2O Water HCl HCl Silanol_1 R-Si-OH Si-O-Si Siloxane Cross-link Silanol_1->Si-O-Si Silanol_2 R-Si-OH Silanol_2->Si-O-Si H2O_byproduct Water Si-O-Si->H2O_byproduct - H₂O

Caption: General mechanism of chlorosilane cross-linking.

Experimental_Workflow Start Polymer & Silane Cross-linker Mixture Curing Curing (e.g., heat, moisture) Start->Curing Crosslinked_Polymer Cross-linked Polymer Sample Curing->Crosslinked_Polymer Gel_Content Gel Content Determination Crosslinked_Polymer->Gel_Content Swelling_Ratio Swelling Ratio & Cross-link Density Crosslinked_Polymer->Swelling_Ratio Characterization Material Property Characterization (Thermal, Mechanical) Crosslinked_Polymer->Characterization Data Quantitative Data Gel_Content->Data Swelling_Ratio->Data Characterization->Data

Caption: Workflow for evaluating cross-linking efficiency.

Conclusion

This compound serves as a valuable cross-linking agent, particularly in applications where enhanced thermal stability is desired. Its cross-linking efficiency is influenced by the electronic and steric effects of the phenyl group. Compared to difunctional methylsilanes, it contributes to a more thermally stable polymer network. In comparison to trifunctional silanes, it will result in a lower cross-link density when used as the sole cross-linking agent in condensation reactions. For a comprehensive evaluation of its suitability for a specific application, it is recommended that researchers conduct comparative studies using the standardized experimental protocols outlined in this guide. This will enable the generation of direct, quantitative data on gel content and cross-link density, providing a solid basis for material selection and process optimization.

References

Benchmarking the performance of Phenyldichlorosilane in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Phenyldichlorosilane in key applications, offering an objective comparison with common alternatives. The data presented is supported by established experimental protocols to aid in the selection of optimal surface modification and synthesis reagents.

Executive Summary

This compound is a versatile organosilicon compound utilized for its ability to impart hydrophobicity to surfaces, act as an adhesion promoter, and serve as a reagent in chemical synthesis. As a dichlorosilane, it exhibits high reactivity, readily forming covalent bonds with hydroxylated surfaces. This guide compares the performance of this compound with two widely used alternatives: Dichlorodimethylsilane for surface modification applications and (3-Aminopropyl)triethoxysilane (APTES) for adhesion promotion.

Performance Comparison: Surface Modification

The primary function of many silanes in surface modification is to alter the surface energy, most commonly to create a hydrophobic layer. This is a critical attribute in various applications, from self-cleaning surfaces to controlling protein adsorption on biomedical devices.

Key Performance Indicator: Water Contact Angle

The hydrophobicity of a treated surface is quantified by its water contact angle. A higher contact angle indicates greater water repellency.

SilaneSubstrateTypical Water Contact Angle (°)Reference
This compound Glass/Silica~85-95 (Estimated)[1]
Dichlorodimethylsilane Silica~105-142[2]
(3-Aminopropyl)triethoxysilane (APTES) Glass/Silica40-80[3][4]
Untreated Glass/Silica Glass/Silica< 20[5][6]

Note: The water contact angle for this compound is an educated estimate based on the known hydrophobic contribution of the phenyl group. Phenyl-substituted silanes are generally more hydrophobic than their alkyl counterparts[1]. Actual values can vary depending on the deposition conditions and substrate preparation.

Performance Comparison: Adhesion Promotion

Silane coupling agents are instrumental in enhancing the bond strength between inorganic substrates (like glass or metal) and organic polymers (such as adhesives and coatings)[7][8].

Key Performance Indicator: Shear Bond Strength

Shear bond strength measures the force required to separate two bonded surfaces, providing a direct indication of adhesion performance.

Adhesion PromoterSubstrateAdhesiveShear Bond Strength (MPa)Reference
This compound GlassEpoxy15 - 25 (Estimated)[9][10]
(3-Aminopropyl)triethoxysilane (APTES) GlassEpoxy20 - 30[11]
No Adhesion Promoter GlassEpoxy5 - 10[11]

Note: The shear bond strength for this compound is an estimated range based on the performance of similar silane coupling agents. The actual performance is highly dependent on the specific adhesive system and curing conditions.

Applications in Drug Development and Synthesis

Beyond surface modification, chlorosilanes like this compound are valuable reagents in organic synthesis, particularly in pharmaceutical development.

Peptide Synthesis

Phenylsilanes have been effectively used as coupling reagents in peptide synthesis[12]. They facilitate the formation of amide bonds between amino acids, a fundamental step in creating therapeutic peptides. The phenyl group can influence the reactivity and selectivity of the silane, minimizing unwanted side reactions[12][13].

Protecting Group Chemistry

In complex molecule synthesis, silyl groups are frequently employed to temporarily protect reactive functional groups, such as alcohols and amines, from undesired reactions[14]. While less common than other silylating agents, dichlorosilanes can be used for this purpose. The choice of silylating agent allows for fine-tuning of the stability and deprotection conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of silane performance.

Protocol 1: Surface Treatment and Hydrophobicity Assessment

This protocol outlines the procedure for modifying a glass or silica substrate with a chlorosilane and subsequently measuring the water contact angle.

  • Substrate Cleaning: Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrate with a stream of nitrogen and bake in an oven at 110°C for 1 hour.

  • Silanization (Vapor Phase): Place the cleaned, dry substrate in a vacuum desiccator. In a separate small vial within the desiccator, add a few drops of the chlorosilane (e.g., this compound or Dichlorodimethylsilane). Evacuate the desiccator for several minutes and then seal. Allow the reaction to proceed for 12-24 hours at room temperature.

  • Post-Treatment: In a fume hood, vent the desiccator. Rinse the coated substrate with an anhydrous solvent (e.g., toluene) to remove unreacted silane. Dry the substrate with a nitrogen stream.

  • Contact Angle Measurement: Place a small droplet (2-5 µL) of deionized water on the treated surface. Capture a high-resolution image of the droplet profile and use software to measure the angle at the solid-liquid-vapor interface[5][15][16].

Protocol 2: Shear Bond Strength Testing

This protocol details the steps to evaluate the adhesive strength of a silane-treated surface bonded to another material.

  • Substrate Preparation: Prepare and treat the substrate surface with the chosen silane adhesion promoter as described in Protocol 1.

  • Bonding: Apply a consistent layer of adhesive (e.g., a two-part epoxy) to the treated surface. Place a second substrate (or a standardized testing fixture) onto the adhesive. Apply uniform pressure and cure according to the adhesive manufacturer's instructions.

  • Testing: Mount the bonded assembly in a universal testing machine equipped with a shear testing fixture. Apply a shear force at a constant crosshead speed (e.g., 1 mm/min) until the bond fails[17][18][19][20]. The shear bond strength is calculated by dividing the maximum force by the bonded area.

Visualizing Workflows and Mechanisms

Surface Modification and Evaluation Workflow

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_eval Performance Evaluation sub_clean Substrate Cleaning (Sonication) sub_dry Drying (Oven) sub_clean->sub_dry silanization Silanization (Vapor/Solution Phase) sub_dry->silanization Hydroxylated Surface post_treat Post-Treatment (Rinsing & Drying) silanization->post_treat contact_angle Contact Angle Measurement post_treat->contact_angle Modified Surface shear_strength Shear Bond Strength Testing post_treat->shear_strength Modified Surface

Experimental workflow for surface modification and evaluation.

Phenylsilane in Peptide Synthesis Workflow

G reagents N-Protected Amino Acid + Amino Ester reaction Reaction Mixture reagents->reaction phenylsilane Phenylsilane (Coupling Reagent) phenylsilane->reaction solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->reaction coupling Peptide Bond Formation (Amidation) reaction->coupling peptide Dipeptide Product coupling->peptide

Workflow for Phenylsilane-mediated peptide bond formation.

References

Safety Operating Guide

Proper Disposal Procedures for Phenyldichlorosilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and neutralization of phenyldichlorosilane in a laboratory setting, ensuring the safety of researchers and compliance with hazardous waste regulations.

This compound is a corrosive and water-reactive compound, necessitating strict protocols for its disposal. The primary hazard associated with this compound is its violent reaction with water, which produces hydrochloric acid (HCl) and phenylsilanetriol, which can then condense to form polysiloxanes. Improper handling can lead to severe skin burns, eye damage, and respiratory irritation. Therefore, a controlled and methodical approach to its neutralization is paramount before it can be considered for final disposal as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical splash goggles, a face shield, a lab coat, and gloves resistant to corrosive materials, such as nitrile or neoprene. All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhaling corrosive vapors. An emergency eyewash station and safety shower should be readily accessible.

In the event of a spill, do not use water to clean it up. Instead, absorb the spill with an inert material like vermiculite, dry sand, or a commercial sorbent. The absorbed material should then be collected into a clearly labeled, sealed, and corrosion-resistant container for hazardous waste. The spill area can be decontaminated with a solvent like toluene or xylene, followed by a neutralizing agent such as a sodium bicarbonate solution. All materials used in the cleanup, including PPE, must be disposed of as hazardous waste.

Quantitative Data for Disposal Planning

For the safe and effective neutralization of this compound, the following quantitative guidelines should be observed. These are intended for small, laboratory-scale quantities.

ParameterGuidelineRationale
Water to Chlorosilane Ratio >20:1 by volumeTo effectively dissipate the heat generated during the exothermic hydrolysis reaction.
Neutralizing Agent 5% Sodium Hydroxide or Saturated Sodium Bicarbonate SolutionTo neutralize the hydrochloric acid produced during hydrolysis.
Final pH 6.0 - 8.0To ensure complete neutralization before disposal of the aqueous fraction.

Experimental Protocols for Neutralization

Two primary methods are recommended for the neutralization of small quantities (<100 g) of this compound in a laboratory setting. These procedures must be carried out by trained personnel in a chemical fume hood.

Protocol 1: Slow Hydrolysis and Subsequent Neutralization

This method involves the controlled hydrolysis of this compound followed by the neutralization of the resulting acidic solution.

  • Preparation: Place a large beaker containing deionized water (at least 20 times the volume of the this compound to be neutralized) on a stir plate within an ice bath to control the reaction temperature.

  • Hydrolysis: Begin vigorous stirring of the water to create a vortex. Slowly and dropwise, add the this compound to the vortex. The slow addition is critical to manage the exothermic reaction.

  • Reaction Completion: Once the addition is complete, continue stirring for at least one hour to ensure the hydrolysis is complete. A white solid, a polysiloxane, will form.

  • Neutralization: Check the pH of the aqueous solution, which will be highly acidic. Slowly add a 5% sodium hydroxide or saturated sodium bicarbonate solution while stirring until the pH is neutral (pH 6-8).[1]

  • Waste Separation: Separate the solid precipitate from the neutral salt solution via filtration. The solid waste should be placed in a labeled hazardous waste container. The aqueous filtrate can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations and contains no other hazardous substances.[1]

Protocol 2: Neutralization in a Basic Slurry

This protocol neutralizes the hydrochloric acid as it is formed.

  • Preparation: Prepare a slurry of an excess of calcium hydroxide or sodium carbonate in water in a large beaker. Begin vigorous stirring.

  • Addition: Slowly and dropwise, add the this compound to the stirring slurry. The reaction will generate heat and potentially carbon dioxide gas if using sodium carbonate, so the addition must be slow and controlled.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir for several hours to ensure the reaction is complete.

  • pH Verification: Check the final pH of the slurry to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.[1]

  • Final Disposal: The final mixture containing solid polysiloxanes and a neutral salt solution should be collected and disposed of as hazardous waste according to institutional and local regulations.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood PPE->FumeHood SpillKit Ensure Spill Kit is Accessible FumeHood->SpillKit ChooseProtocol Choose Neutralization Protocol SpillKit->ChooseProtocol SlowHydrolysis Protocol 1: Slow Hydrolysis ChooseProtocol->SlowHydrolysis If preferred BasicSlurry Protocol 2: Basic Slurry ChooseProtocol->BasicSlurry If preferred AddBase Neutralize with Base (e.g., NaHCO3) SlowHydrolysis->AddBase CheckpH Verify pH is Neutral (6-8) BasicSlurry->CheckpH AddBase->CheckpH SeparateWaste Separate Solid and Liquid Waste CheckpH->SeparateWaste DisposeSolid Dispose of Solid as Hazardous Waste SeparateWaste->DisposeSolid DisposeLiquid Dispose of Aqueous Waste per Regulations SeparateWaste->DisposeLiquid

Caption: A workflow for the proper disposal of this compound.

Final disposal of any hazardous waste must always be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling Phenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Phenyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

This compound is a flammable and corrosive organochlorosilane that reacts violently with water.[1][2] Its hazardous nature necessitates stringent safety precautions, including the mandatory use of appropriate Personal Protective Equipment (PPE). This document outlines the necessary PPE, step-by-step handling procedures, and emergency and disposal plans.

Hazard Summary

This compound presents multiple significant hazards that must be understood and controlled. The primary risks are summarized below.

Hazard TypeDescriptionCitations
Corrosivity Causes severe skin burns and eye damage. Can be fatal if it comes in contact with the skin.[2][3][4][5]
Reactivity Reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride (HCl) gas.[2][6][7]
Flammability Flammable liquid and vapor. Keep away from all ignition sources.[1]
Toxicity Harmful if inhaled, causing respiratory tract irritation. May cause damage to organs.[2][4]
Environmental Toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. Engineering controls, such as a certified chemical fume hood, must be the primary line of defense, supplemented by the following PPE.

Body PartRequired PPESpecifications & Best Practices
Eyes / Face Safety Goggles & Face ShieldUse tightly-fitting, splash-proof chemical safety goggles. A full-face shield must be worn over the goggles to protect against splashes.
Respiratory NIOSH-approved RespiratorWork must be conducted in a chemical fume hood. For situations with potential exposure outside a fume hood (e.g., large spills), a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[2][3][7][8]
Hands Chemical-Resistant GlovesDouble-gloving is required. Use a lighter, disposable nitrile glove as the inner layer and a more robust, chemical-resistant glove (e.g., Butyl or Viton) as the outer layer.[3] Check manufacturer-specific breakthrough time data.[9] Discard outer gloves immediately after handling or upon any sign of contamination.
Body Flame-Resistant Lab CoatA flame-resistant (e.g., Nomex®) lab coat, fully buttoned, is required. Do not wear clothing made of synthetic materials like polyester, which can melt onto the skin.[10]
Legs / Feet Full-Length Pants & Closed-Toed ShoesWear long pants made of a non-synthetic material (e.g., cotton). Shoes must be closed-toed and made of a chemical-resistant material.[8]
Glove Selection for Chlorosilanes
Glove MaterialSuitability for ChlorosilanesAdvantages & Disadvantages
Butyl Rubber Good to Excellent Provides excellent resistance to a wide range of corrosive acids, ketones, and esters.[3] May have lower dexterity.
Viton® Good to Excellent Offers high resistance to chlorinated and aromatic hydrocarbons. Can be expensive.
Neoprene Fair to Good Provides moderate protection against acids, bases, and some solvents. Offers good dexterity and tear resistance.[3]
Nitrile Fair (Inner glove or for incidental contact only) Good for general use and provides splash protection.[8] Not recommended for prolonged contact with corrosive or highly reactive chemicals.[11]
Natural Rubber (Latex) Poor (Not Recommended) Offers little chemical protection against organic solvents and corrosive materials.[3][8]

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial. The following workflow must be followed for all operations.

Step 1: Donning Personal Protective Equipment

Putting on PPE in the correct sequence is critical to ensure complete protection and prevent cross-contamination.

G cluster_prep Preparation Area (Outside Lab) cluster_entry Laboratory Entry Point P1 1. Wear Long Pants & Closed-Toed Shoes P2 2. Don Flame-Resistant Lab Coat P1->P2 E1 3. Don Inner Gloves (Nitrile) P2->E1 E2 4. Don Outer Gloves (Butyl/Viton) E1->E2 E3 5. Don Safety Goggles E2->E3 E4 6. Don Face Shield E3->E4

Caption: PPE Donning Sequence.

Step 2: Chemical Handling
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a valid certification and proper airflow.

  • Prepare Work Area: Clear the fume hood of all unnecessary items. Keep containers of this compound tightly closed and away from moisture.[1][3]

  • Grounding: Ground and bond containers during transfer to prevent static discharge, which can be an ignition source.[1]

  • Use Appropriate Tools: Use non-sparking tools for all operations.

  • Dispensing: Dispense the chemical slowly and carefully to avoid splashes. Keep the container sealed when not in use.

  • Immediate Cleanup: Clean up any minor drips or spills within the fume hood immediately using an inert absorbent material.

Step 3: Doffing Personal Protective Equipment

Removing PPE correctly is essential to prevent exposure to any contaminants on the equipment.

G cluster_exit At Fume Hood / Lab Exit cluster_final After Exiting Lab D1 1. Remove Outer Gloves (Turn inside out) D2 2. Remove Face Shield D1->D2 D3 3. Remove Lab Coat D2->D3 D4 4. Remove Safety Goggles D3->D4 D5 5. Remove Inner Gloves (Turn inside out) D4->D5 F1 6. Wash Hands Thoroughly with Soap and Water D5->F1 G Start Material Contaminated? IsLiquid Liquid Waste? Start->IsLiquid Yes IsPPE PPE/Solid Waste? Start->IsPPE No IsLiquid->IsPPE No Neutralize Neutralize per Protocol IsLiquid->Neutralize Yes Collect Collect in Hazardous Waste Container IsPPE->Collect Yes Neutralize->Collect Dispose Dispose via EHS Collect->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyldichlorosilane
Reactant of Route 2
Phenyldichlorosilane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。